molecular formula C10H14O B1581577 2-Isopropyl-4-methylphenol CAS No. 4427-56-9

2-Isopropyl-4-methylphenol

Cat. No.: B1581577
CAS No.: 4427-56-9
M. Wt: 150.22 g/mol
InChI Key: DSTPUJAJSXTJHM-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methylphenol is a natural product found in Lippia graveolens, Lippia origanoides, and Duhaldea cappa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-propan-2-ylphenol
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InChI

InChI=1S/C10H14O/c1-7(2)9-6-8(3)4-5-10(9)11/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DSTPUJAJSXTJHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2052104
Record name 2-Isopropyl-p-cresol
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Molecular Weight

150.22 g/mol
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CAS No.

4427-56-9
Record name Isothymol
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Record name 2-Isopropyl-p-cresol
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Record name 2-Isopropyl-4-methylphenol
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Record name Phenol, 4-methyl-2-(1-methylethyl)-
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Record name 2-Isopropyl-p-cresol
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Record name 2-isopropyl-p-cresol
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Record name 2-ISOPROPYL-P-CRESOL
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Foundational & Exploratory

Natural occurrence and extraction of 2-Isopropyl-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Occurrence and Extraction of 2-Isopropyl-4-methylphenol (Isothymol)

Introduction

This compound, also known by its common name isothymol, is an aromatic organic compound with the molecular formula C10H14O.[1] It is a structural isomer of two more widely known monoterpenoid phenols: thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol). These compounds are biosynthetically related and often co-occur in nature, forming the characteristic aromatic profile of essential oils from plants in the Lamiaceae family, such as thyme and oregano.[2] While less studied than its isomers, isothymol possesses significant biological activities and is utilized in the fragrance and cosmetics industries for its antimicrobial and preservative properties.[1][3]

This technical guide provides a comprehensive overview of the natural occurrence of this compound, details established and advanced methodologies for its extraction from botanical matrices, and offers insights into its chemical synthesis. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the scientific principles behind extraction choices and providing actionable protocols.

Natural Occurrence and Biosynthesis

Isomerism and Nomenclature

The precise positioning of the hydroxyl, isopropyl, and methyl groups on the phenol ring defines the identity and properties of these isomers. The close structural similarity between isothymol, thymol, and carvacrol leads to similar physicochemical properties, making their separation from a crude essential oil extract a significant challenge.

  • This compound (Isothymol): The focus of this guide.

  • 2-Isopropyl-5-methylphenol (Thymol): A major constituent of thyme oil.[4][5]

  • 5-Isopropyl-2-methylphenol (Carvacrol): A major constituent of oregano oil.[6][7]

Botanical Sources

This compound has been explicitly identified in the essential oils of several plant species. While often a minor component, its presence is noteworthy. The table below summarizes key botanical sources for isothymol and its primary isomers.

CompoundPrimary Botanical SourcesFamilyKey References
This compound (Isothymol) Lippia origanoides, Duhaldea cappa, Lippia graveolensVerbenaceae, Asteraceae[1]
Thymol Thymus vulgaris, Thymus zygis, Origanum vulgareLamiaceae[5][8][9]
Carvacrol Origanum vulgare, Origanum compactum, Thymus spp.Lamiaceae[7][9]

The co-occurrence of these isomers is a direct result of their shared biosynthetic pathway, which is believed to proceed via the aromatization of γ-terpinene to p-cymene, followed by regioselective hydroxylation. The specific enzymes present in a given plant species dictate the final ratio of isomers produced.

Extraction Methodologies from Natural Matrices

The primary goal of extraction is to isolate the essential oil fraction, which contains the volatile aromatic compounds, including isothymol. The choice of method depends on factors such as thermal stability of the target compound, desired purity, scalability, and environmental impact.

Conventional Extraction: Steam Distillation

Steam distillation is the most traditional and widely used method for extracting essential oils from aromatic plants. It is particularly effective for volatile compounds that are immiscible with water.

Causality of Experimental Choices: The process leverages the principle of Dalton's Law of partial pressures. The boiling point of the water-oil mixture is lower than the boiling point of either component alone, allowing for the volatilization of compounds like isothymol at temperatures below their decomposition point (isothymol boils at ~234°C). This prevents thermal degradation of the target analyte.

Experimental Protocol: Steam Distillation

  • Material Preparation: Air-dry the plant material (e.g., leaves and flowers of Lippia origanoides) to reduce moisture content. Grind the material to a coarse powder to increase the surface area for efficient steam penetration.

  • Apparatus Setup: Place the ground plant material into the distillation flask. Fill a separate steam generation flask with deionized water. Connect the steam generator to the distillation flask, which is then connected to a condenser and a collection vessel (e.g., a Clevenger-type apparatus).[10]

  • Distillation: Generate steam and pass it through the plant material. The steam will rupture the plant's oil glands, releasing the volatile essential oil.

  • Condensation & Collection: The mixture of steam and essential oil vapor travels to the condenser, where it cools and liquefies. In the collection vessel, the immiscible essential oil will separate from the aqueous phase (hydrosol), typically forming a layer on top due to its lower density.

  • Isolation and Drying: Carefully separate the oil layer. Dry the collected oil using an anhydrous drying agent like sodium sulfate to remove residual water. Store the final essential oil in a sealed, dark glass vial at 4°C.

Diagram of Steam Distillation Workflow

G cluster_prep Preparation cluster_extraction Extraction cluster_collection Collection & Purification plant Plant Material grind Grinding plant->grind dist_flask Distillation Flask grind->dist_flask condenser Condensation dist_flask->condenser steam Steam Injection steam->dist_flask separator Phase Separation (Oil/Hydrosol) condenser->separator drying Drying (Anhydrous Na2SO4) separator->drying product Pure Essential Oil drying->product

Caption: Workflow for essential oil extraction via steam distillation.

Advanced Extraction: Pressurized Liquid Extraction (PLE)

PLE, also known as Accelerated Solvent Extraction (ASE), utilizes liquid solvents at elevated temperatures and pressures. This approach enhances extraction efficiency and reduces solvent consumption compared to traditional methods like Soxhlet extraction.

Causality of Experimental Choices: High pressure keeps the solvent in a liquid state above its normal boiling point, enabling extractions at higher temperatures. The elevated temperature decreases the viscosity of the solvent, improving its penetration into the plant matrix, and increases the solubility of the target analytes. This combination significantly accelerates the extraction process.[8] The use of "green solvents" like ethanol, ethyl lactate, or limonene makes this a more environmentally benign option.[8]

Experimental Protocol: Pressurized Liquid Extraction (PLE)

  • Sample Preparation: Mix finely ground, dried plant material with a dispersing agent like diatomaceous earth.

  • Cell Loading: Load the mixture into a stainless steel extraction cell.

  • Parameter Setting: Set the extraction parameters on the PLE system (e.g., an ASE 350 system). Key parameters include:

    • Solvent: Ethanol or Ethyl Lactate (selected for their GRAS status and high solubility of phenols).[8]

    • Temperature: 130°C (a balance between extraction efficiency and preventing degradation).[8]

    • Pressure: ~1500 psi (to maintain the solvent in a liquid state).

    • Extraction Time: 10-15 minutes static cycle.[8]

  • Extraction Cycle: The system automatically heats and pressurizes the cell, filling it with the solvent. After the static extraction period, the extract is purged from the cell with nitrogen gas into a collection vial.

  • Solvent Evaporation: The solvent is removed from the collected extract using a rotary evaporator under reduced pressure to yield the crude extract.

Comparative Analysis of Extraction Methods

The choice of extraction method is a critical decision based on a trade-off between yield, time, cost, and environmental impact.

ParameterSteam DistillationPressurized Liquid Extraction (PLE)Supercritical Fluid Extraction (SFE)
Principle Volatilization with steamHigh-temp/pressure solventSolvation with supercritical CO2
Typical Yield ModerateHighHigh
Extraction Time Long (hours)Short (minutes)[8]Moderate
Solvent Use Water (High volume)Low organic solvent volume[8]CO2 (recyclable), co-solvent may be needed
Selectivity Good for volatilesDependent on solvent polarityHigh, tunable with pressure/temp
Thermal Degradation Possible for labile compoundsMinimized by short timeNone (low temperature)
Key Advantage Well-established, low costFast, efficient, automatedClean, solvent-free product
Reference [10][8]

Isolation and Purification

The crude essential oil obtained from extraction is a complex mixture. To obtain pure this compound, chromatographic separation is required.

Methodology: Preparative High-Performance Liquid Chromatography (HPLC)

  • Column Selection: A reverse-phase C18 column is typically used for separating phenolic compounds.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed. The gradient is optimized to achieve baseline separation of the isothymol, thymol, and carvacrol isomers.

  • Detection: A UV detector set to the absorbance maximum of the phenols (approx. 275-280 nm) is used to monitor the elution.

  • Fraction Collection: An automated fraction collector is used to isolate the eluent corresponding to the isothymol peak.

  • Purity Analysis: The purity of the isolated fraction is confirmed using analytical HPLC and Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Synthesis Routes

While naturally occurring, industrial-scale production of specific isomers like this compound often relies on chemical synthesis for reasons of cost, scalability, and purity control.

Isopropylation of m-Cresol

The most common synthetic route involves the Friedel-Crafts alkylation of m-cresol with an isopropylating agent like propylene or isopropanol in the presence of a catalyst.[3][11]

Causality of Experimental Choices: The hydroxyl group of m-cresol is an ortho-, para-director. Isopropylation can therefore occur at the positions ortho or para to the hydroxyl group. This inherently leads to the formation of a mixture of isomers, including 4-isopropyl-3-methylphenol (the desired product), 6-isopropyl-3-methylphenol (thymol), and 2-isopropyl-3-methylphenol.[3][11] The reaction conditions (catalyst, temperature) are optimized to favor the formation of the desired para-substituted product, but purification via distillation or crystallization is almost always necessary.[3]

Diagram of m-Cresol Isopropylation

G cluster_products Isomer Mixture mcresol m-Cresol p_thymol 4-isopropyl-3-methylphenol (Isothymol - Product) mcresol->p_thymol Alkylation propylene Propylene (or Isopropanol) propylene->p_thymol Alkylation catalyst Catalyst (e.g., γ-alumina, ZnCl2) catalyst->p_thymol Alkylation o_thymol 6-isopropyl-3-methylphenol (Thymol - Isomer) vic_thymol 2-isopropyl-3-methylphenol (Isomer) purification Purification (Distillation, Crystallization) p_thymol->purification

References

Topic: 2-Isopropyl-4-methylphenol: A Comprehensive Technical Guide to Solubility and Stability Studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction and Physicochemical Profile

2-Isopropyl-4-methylphenol, also known as 4-methyl-2-isopropylphenol, is an alkyl-substituted phenol.[1][2] While it shares the C10H14O molecular formula with its more widely studied isomers, thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol), its unique substitution pattern dictates its specific physicochemical properties. Understanding these properties is a critical first step in any development program, influencing formulation strategies, manufacturing processes, and storage conditions.

A closely related isomer, 4-isopropyl-3-methylphenol (o-Cymen-5-ol, CAS 3228-02-2), is frequently used in cosmetic and personal care products for its antimicrobial properties.[3][4] Data from this isomer suggests that alkylphenols of this class are generally stable to light but can be susceptible to oxidation.[5][6] This guide will focus on the target compound, this compound, while drawing logical inferences from related structures to inform experimental design.

Table 1: Physicochemical Properties of this compound and a Related Isomer

PropertyThis compound (CAS 4427-56-9)4-Isopropyl-3-methylphenol (CAS 3228-02-2)
Synonyms 4-Methyl-2-isopropylphenol, 2-Isopropyl-p-cresol[7]o-Cymen-5-ol, Biosol, 4-Isopropyl-m-cresol[3][8]
Molecular Formula C10H14O[1][9]C10H14O[3]
Molecular Weight 150.22 g/mol [1][2]150.22 g/mol [10]
Appearance Colorless to Yellow to Orange clear liquidWhite needle-like crystals[10]
Melting Point 35-36.5 °C[11][12]111-114 °C[10]
Boiling Point 228-228.5 °C[11][12]244-246 °C[10]
Water Solubility Estimated: 286 mg/L @ 25 °C[11]Insoluble; 210 mg/L @ 20 °C[10]
logP (o/w) Estimated: 3.1 - 3.466[11][13]Not Found

Aqueous and Solvent Solubility Determination

The solubility of an active molecule is a critical determinant of its bioavailability and dictates the range of viable formulation approaches. A comprehensive solubility profile across various solvents with differing polarities is essential.

Rationale for Experimental Design

The chosen methodology, the isothermal equilibrium method , is the gold standard for solubility determination. It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a thermodynamically accurate solubility value. The selection of solvents is designed to cover a range of polarities and hydrogen bonding capabilities relevant to pharmaceutical and cosmetic formulations. Quantification via a validated, stability-indicating HPLC method ensures accuracy and specificity.

Experimental Workflow for Solubility Assessment

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis prep_compound Weigh excess This compound prep_solvent Add known volume of selected solvent prep_compound->prep_solvent prep_vial Seal vial prep_solvent->prep_vial equilibrate Agitate at constant temperature (e.g., 25°C) for 24-48 hours prep_vial->equilibrate check Verify presence of undissolved solid equilibrate->check centrifuge Centrifuge to sediment solid check->centrifuge filter Filter supernatant (0.22 µm PTFE) centrifuge->filter dilute Dilute aliquot with mobile phase filter->dilute hplc Quantify using validated HPLC method dilute->hplc calculate calculate hplc->calculate Calculate Solubility (e.g., mg/mL)

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Protocol: Isothermal Equilibrium Solubility
  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound (sufficient to ensure solid remains after equilibration) to a series of glass vials.

    • Pipette a precise, known volume (e.g., 2.0 mL) of each selected solvent (e.g., Water, Propylene Glycol, Ethanol, Isopropyl Myristate, Acetone) into the vials.

    • Securely cap each vial.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator within a temperature-controlled chamber set to the desired temperature (e.g., 25°C ± 0.5°C).

    • Agitate the samples for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is reached for poorly soluble compounds.

    • Visually confirm that excess solid material remains in each vial. If not, add more compound and continue agitation.

  • Sample Analysis:

    • Remove vials from the shaker and allow them to stand briefly.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a chemically compatible 0.22 µm syringe filter (e.g., PTFE) to remove any remaining particulates.

    • Precisely dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the calibrated range of the analytical method.

    • Analyze the diluted sample using the validated HPLC method detailed below.

  • Quantification and Data Reporting:

    • Calculate the concentration of the saturated solution by correcting for the dilution factor.

    • Express solubility in standard units (e.g., mg/mL, µg/mL, mol/L).

    • Perform each determination in triplicate to ensure reproducibility.

Table 2: Template for Reporting Solubility Data

SolventTemperature (°C)Mean Solubility (mg/mL)Std. Dev.Molar Solubility (mol/L)
Purified Water25.0
pH 4.0 Buffer25.0
pH 7.4 Buffer25.0
Propylene Glycol25.0
Ethanol25.0
Acetone25.0
Isopropyl Myristate25.0

Stability Assessment and Forced Degradation Studies

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. Forced degradation (stress testing) is the cornerstone of developing such a method, as it intentionally generates the likely degradation products that could form during the product's lifecycle.[14]

Causality in Stress Condition Selection

The choice of stress conditions is guided by ICH Q1A(R2) principles and the chemical nature of the analyte. As a phenol, this compound is susceptible to specific degradation pathways:

  • Hydrolysis: While phenols themselves are not readily hydrolyzed, this condition tests the stability in aqueous environments across a pH range relevant to potential liquid formulations.

  • Oxidation: The phenolic hydroxyl group is a primary target for oxidation, which can lead to the formation of colored quinone-type species. Information on the related o-cymen-5-ol indicates it readily reacts with oxidizing agents, making this a critical stress condition to evaluate.[6]

  • Photolysis: Many aromatic compounds absorb UV light and can undergo photodegradation.

  • Thermal Stress: Elevated temperatures accelerate intrinsic degradation pathways and are used to predict long-term stability.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) oxid Oxidation (e.g., 3% H₂O₂, RT) photo Photolytic (ICH Q1B light exposure) thermal Thermal (e.g., 80°C, solid & soln) neutralize Neutralize (if needed) & Dilute to Target Conc. acid->neutralize base->neutralize oxid->neutralize photo->neutralize thermal->neutralize hplc_inject Inject Stressed Samples & Control onto HPLC neutralize->hplc_inject eval_chrom Evaluate Chromatograms hplc_inject->eval_chrom peak_purity Assess Peak Purity (DAD Detector) eval_chrom->peak_purity Are degradants resolved? fail Method requires Optimization eval_chrom->fail mass_bal Calculate Mass Balance peak_purity->mass_bal Is main peak pure? peak_purity->fail end Method is Stability-Indicating mass_bal->end Is mass balance ~100%? mass_bal->fail

Caption: Workflow for Forced Degradation and Method Validation.

Detailed Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Heat at 60°C.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store aliquots of the stock solution and solid compound at 80°C.

    • Photostability: Expose aliquots of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be wrapped in foil.

  • Sample Treatment and Analysis:

    • At appropriate time points (e.g., 2, 8, 24, 48 hours), withdraw samples from each stress condition. The goal is to achieve 5-20% degradation of the parent compound.[14]

    • Cool samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples, along with an unstressed control sample, to the target analytical concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples by the HPLC-DAD method described below.

  • Method Evaluation:

    • Specificity: Check for the resolution between the parent peak and any degradation product peaks.

    • Peak Purity: Use the Diode Array Detector (DAD) to assess the peak purity of the this compound peak in the presence of its degradants.

    • Mass Balance: The sum of the assay of the parent compound and the area percentages of all degradation products should be close to 100%, indicating that all significant degradants are detected.

Stability-Indicating HPLC Method

A robust analytical method is essential for both solubility and stability studies. The following method is a starting point based on established reverse-phase HPLC principles for phenolic compounds.[7][15][16]

Recommended HPLC Parameters
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good hydrophobic retention for alkylphenols.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress the ionization of the phenolic proton, ensuring good peak shape and consistent retention.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength for this class of compounds.
Gradient 20% B to 80% B over 20 minA gradient elution is necessary to separate the parent compound from potential, more polar or less polar, degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume; can be adjusted based on sensitivity needs.
Detector DAD @ 275 nm; Scan 200-400 nm275 nm is a typical absorbance maximum for phenols. A DAD allows for peak purity assessment and identification of the optimum wavelength.
System Suitability

Before any analysis, the chromatographic system must be qualified.

  • Standard Injections: Make five replicate injections of a standard solution.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Hypothetical Degradation Pathway

Based on general phenolic chemistry, a likely degradation pathway under oxidative stress involves the formation of quinone-type structures. This knowledge helps in the tentative identification of degradation products observed during the forced degradation study.

Caption: Potential oxidative degradation pathway of this compound.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for determining the solubility and stability of this compound. By following the detailed protocols for solubility screening, forced degradation, and HPLC analysis, researchers can generate the critical data needed to advance their development programs. The emphasis on understanding the rationale behind each step empowers scientists to troubleshoot issues and adapt these methodologies for other novel compounds, ensuring the generation of trustworthy and high-quality data.

References

A Toxicological Deep-Dive: A Risk-Based Evaluation of 2-Isopropyl-4-methylphenol (o-Cymen-5-ol) for Cosmetic and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From Broad-Spectrum Efficacy to Granular Safety Assessment

2-Isopropyl-4-methylphenol, known in cosmetic science as o-Cymen-5-ol and commercially as Biosol, stands as a critical ingredient in the formulation chemist's toolkit.[1][2] As a synthetic analogue of the naturally occurring thymol, it is prized for its potent, broad-spectrum antimicrobial properties, serving as a highly effective preservative in a myriad of personal care products, from skin and hair care to oral hygiene formulations.[3][4][5] Its utility extends beyond preservation, demonstrating efficacy as an anti-acne agent by targeting pathogens like Propionibacterium acnes and exhibiting valuable anti-inflammatory and antioxidant activities.[3][6]

However, for any compound intended for topical application, efficacy is only one side of the coin. A rigorous, scientifically-grounded toxicological evaluation is paramount to ensure consumer safety and regulatory compliance. This guide provides an in-depth, structured approach to the safety assessment of this compound, moving beyond a simple checklist of tests to explain the scientific rationale behind a tiered, risk-based evaluation strategy. We will dissect the compound's toxicological profile, from its fundamental physicochemical properties to the nuanced interpretation of in vitro and in vivo data, culminating in a comprehensive risk assessment.

Physicochemical Identity and Toxicokinetic Profile

A foundational understanding of a molecule's physical and chemical nature is the logical starting point for any toxicological assessment, as these properties dictate its potential for biological interaction, including absorption, distribution, metabolism, and excretion (ADME).

Core Chemical Properties

This compound is a substituted phenol with the following key identifiers:

PropertyValueSource(s)
Chemical Name 4-Methyl-2-(1-methylethyl)phenol[1]
Common Name o-Cymen-5-ol[7]
CAS Number 3228-02-2[1][2]
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [1]
Appearance White, crystalline solid[4][5]
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.[6]

Its lipophilic nature, a consequence of the phenol ring and alkyl substituents, is a critical determinant of its ability to permeate biological membranes, including the stratum corneum.

Anticipated Toxicokinetics (ADME)

While specific ADME studies for this compound are not extensively published, a reliable profile can be extrapolated from data on the broader cresol family and similar phenolic compounds.[8]

  • Absorption: As a lipophilic molecule, dermal absorption is the primary route of exposure for cosmetic applications. The Cosmetic Ingredient Review (CIR) Expert Panel notes that cresols can be absorbed through the skin.[8][9] The extent of absorption will be heavily influenced by the vehicle (formulation base), concentration, and integrity of the skin barrier. Ingestion and inhalation are also potential routes of absorption.[8]

  • Distribution: Following absorption, phenolic compounds are generally distributed throughout the body.

  • Metabolism: The liver is the principal site of metabolism. Based on related compounds, the metabolic pathway likely involves Phase I oxidation reactions mediated by cytochrome P450 enzymes, followed by Phase II conjugation with glucuronic acid and sulfate.[8][10][11] These conjugation reactions increase the water solubility of the compound, facilitating its elimination.

  • Excretion: The resulting water-soluble metabolites are primarily excreted via the kidneys in urine.[8]

The efficiency of this metabolic and excretory pathway is key to preventing systemic accumulation and toxicity.

Hazard Identification and Mechanistic Toxicology

This phase of the evaluation focuses on identifying the intrinsic hazardous properties of the substance. Data is drawn from a combination of in vitro, in vivo, and clinical studies.

Acute Toxicity

Acute toxicity studies assess the effects of a single, high-dose exposure. For this compound, a subcutaneous LD₅₀ (the dose lethal to 50% of a test population) in mice has been reported as 184 mg/kg.[12] The oral LD₅₀ for the related cresol family generally falls within the 200 to 5000 mg/kg range in various species.[8] While these values indicate moderate acute toxicity for the pure, undiluted substance, they represent exposure levels orders of magnitude higher than what a consumer would experience from a cosmetic product.

Dermal and Ocular Irritation

The potential for irritation is a critical endpoint for any topical ingredient. Data for this compound presents a nuanced picture that underscores the importance of concentration in safety assessment:

  • Pure Compound: Safety Data Sheets for the concentrated chemical often classify it as a skin and eye irritant, capable of causing burns.[12]

This dichotomy is a classic example of the toxicological principle "the dose makes the poison." The hazard exists for the raw material, but the risk to the consumer is negligible when the ingredient is properly formulated at a low, effective concentration.

Genotoxicity and Carcinogenicity

A thorough evaluation must address the potential for an ingredient to cause genetic mutations (genotoxicity), which can be a precursor to cancer (carcinogenicity).

  • Genotoxicity: The CIR Expert Panel's review of the cresol family concluded that these ingredients were generally non-genotoxic in a range of bacterial (Ames test), insect, and mammalian cell assays.[8][9]

  • Carcinogenicity: No skin tumors were observed in mice dermally exposed to related cresols.[8] The Environmental Working Group (EWG) database assigns o-Cymen-5-ol a low concern for carcinogenicity based on available data.[14]

Based on the weight of evidence for the chemical class, this compound is not considered to pose a genotoxic or carcinogenic risk under the conditions of its use in cosmetics.

Reproductive and Developmental Toxicity

The potential for adverse effects on fertility and fetal development is another key consideration. The EWG assigns a low concern for developmental and reproductive toxicity.[14] While one safety data sheet notes concerns for fertility based on "similar materials," the comprehensive review by the CIR did not identify this as a primary risk for the cresol family at cosmetic use levels.[12]

Mechanism of Action: Antimicrobial Efficacy

The primary biological activity of this compound is its function as an antimicrobial agent. As a phenol, its mechanism is believed to involve the disruption of microbial cell membranes, leading to increased permeability, leakage of intracellular constituents, and ultimately, cell death. It also interferes with essential microbial enzymes. Studies in oral care have shown it can inhibit bacterial glycolysis and protease activity, often working synergistically with other agents like zinc chloride.[15][16]

cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cytoplasm Membrane Lipid Bilayer Contents Intracellular Contents (Ions, ATP, etc.) Membrane->Contents Causes Leakage Enzymes Essential Enzymes (e.g., Glycolysis, Protease) CellDeath Cell Death Enzymes->CellDeath Metabolic Failure Contents->CellDeath Loss of Homeostasis IPMP This compound (o-Cymen-5-ol) IPMP->Membrane Disrupts Integrity IPMP->Enzymes Inhibits Function

Caption: Antimicrobial Mechanism of this compound.

A Tiered Framework for Toxicological Testing

A modern, ethical, and scientifically robust safety assessment follows a tiered or stepwise approach. This strategy begins with broad, non-animal methods to characterize the substance, only proceeding to animal testing when absolutely necessary and guided by the results of the initial tiers.

cluster_1 cluster_2 cluster_3 Tier1 Tier 1: Foundational Assessment (In Silico & In Vitro) Tier2 Tier 2: Local Toxicity Assessment (In Vitro Models) Tier1->Tier2 Proceed if new compound or data gap Tier3 Tier 3: Systemic Toxicity Assessment (Repeated Dose & Genotoxicity) Tier2->Tier3 Proceed based on exposure & Tier 2 results PhysChem Physicochemical Characterization QSAR (Q)SAR Analysis (Predictive Toxicology) ExistingData Literature Review & Existing Data Analysis Cytotox Cytotoxicity Assays (e.g., NRU) SkinIrri Skin Irritation (OECD 439) EyeIrri Eye Irritation (OECD 492) Sensitization Skin Sensitization (OECD 442D/E) Ames Bacterial Mutation (Ames Test - OECD 471) Micronucleus In Vitro Micronucleus (OECD 487) SubAcute Sub-Acute Oral/Dermal Toxicity (OECD 407/410)

Caption: Tiered Toxicological Evaluation Workflow.

Tier 1: Foundational Data and In Silico Assessment

The initial step involves gathering all existing data. This includes physicochemical properties, data on structurally similar compounds (analogues), and a comprehensive literature review. This is supplemented with in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, which predict a substance's potential toxicity based on its chemical structure.

Tier 2: In Vitro Protocols for Local Toxicity

This tier focuses on local effects using validated non-animal testing methods, which are now the standard in the cosmetic industry.

Experimental Protocol: In Vitro Skin Irritation (Reconstructed Human Epidermis Test, OECD TG 439)

  • Objective: To assess the potential of this compound to produce skin irritation.

  • System: A reconstituted human epidermis model (e.g., EpiDerm™, SkinEthic™ RHE).

  • Procedure: a. Prepare tissue cultures according to the manufacturer's protocol. b. Apply a precise amount (e.g., 50 µL) of the test article (diluted in an appropriate solvent if solid) directly to the tissue surface. A negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel. c. Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C, 5% CO₂. d. After exposure, thoroughly rinse the tissues to remove the test article. e. Transfer tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours). f. Assess cell viability using a quantitative assay, typically the MTT assay, which measures mitochondrial dehydrogenase activity.

  • Interpretation: The substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to the negative control.

  • Causality: This assay provides a direct measure of cytotoxicity to human keratinocytes, the primary mechanism of acute skin irritation. Its self-validating system includes positive and negative controls to ensure the tissue model is responding appropriately.

Tier 3: In Vitro Genotoxicity and Systemic Toxicity

If concerns remain based on structure, use case, or initial data, further testing is required to rule out systemic effects.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD TG 471)

  • Objective: To screen for the potential of this compound to induce gene mutations (point mutations).[17]

  • System: Multiple strains of Salmonella typhimurium and Escherichia coli that have been engineered with specific mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon, rendering them unable to synthesize the essential amino acid.[18]

  • Procedure: a. The test is conducted both with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate) to mimic mammalian metabolism.[18] b. A range of concentrations of the test article is mixed with the bacterial culture and either S9 mix or a buffer. c. The mixture is plated on a minimal agar medium that lacks the specific amino acid (e.g., histidine). d. Plates are incubated for 48-72 hours.

  • Interpretation: Only bacteria that undergo a reverse mutation (a mutation that restores the functional gene) will be able to grow and form colonies. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control, exceeding a defined threshold (e.g., a 2-fold increase).[19]

  • Causality: This assay directly detects the ability of a chemical or its metabolites to alter bacterial DNA. The inclusion of multiple strains detects different types of point mutations (e.g., frameshift vs. base-pair substitution), and the S9 mix identifies compounds that become mutagenic only after being metabolized.

Quantitative Risk Assessment: From Hazard to Safety

The final and most critical step is to synthesize the hazard data with exposure data to characterize the risk to human health. For cosmetic ingredients, this is formalized through the calculation of the Margin of Safety (MoS) .[20]

The MoS is a ratio that compares the dose at which no adverse effects are seen in toxicological studies to the estimated human exposure from product use.[21]

MoS = NOAEL / SED

Where:

  • NOAEL (No Observed Adverse Effect Level): The highest dose from a study (typically a repeated dose animal study) at which no statistically or biologically significant adverse effects were found.

  • SED (Systemic Exposure Dose): The amount of the ingredient that is estimated to be absorbed into the body from the daily use of a cosmetic product.

A Margin of Safety of 100 or greater is generally considered protective for cosmetic ingredients.[20] This value incorporates two uncertainty factors of 10: one to account for interspecies differences (extrapolating from animals to humans) and one for intraspecies variability (protecting sensitive individuals in the human population).[20]

Conclusion: A Profile of Qualified Safety

The toxicological evaluation of this compound (o-Cymen-5-ol) reveals a profile of a highly effective antimicrobial agent with a well-characterized and manageable hazard profile. The weight of evidence from decades of use and comprehensive reviews by bodies like the CIR indicates that it is safe under the current conditions of use in cosmetic products.

Key takeaways for the drug development and research professional are:

  • Concentration is Key: The distinction between the hazard of the pure substance and the risk of the diluted ingredient in a final formulation is critical.

  • Risk Assessment is Paramount: Hazard identification alone is insufficient. A quantitative risk assessment, culminating in a Margin of Safety calculation, is the definitive step in qualifying an ingredient as safe for its intended purpose.

Ultimately, this compound serves as an excellent case study in modern toxicological evaluation, where a strategic, tiered approach allows for the confident use of an effective ingredient while ensuring the highest standards of consumer safety.

References

In vitro antioxidant potential of 2-Isopropyl-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Antioxidant Potential of 2-Isopropyl-4-methylphenol (Carvacrol)

Abstract

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a multitude of pathological conditions. This compound, commonly known as carvacrol, is a phenolic monoterpenoid found abundantly in the essential oils of plants like oregano and thyme.[1][2] This technical guide provides a comprehensive examination of the in vitro antioxidant potential of carvacrol. We will delve into the molecular basis of its antioxidant action, present detailed protocols for its evaluation, explore its influence on cellular defense mechanisms, and offer insights into the interpretation of experimental data. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to rigorously assess and understand the antioxidant properties of this promising natural compound.

The Molecular Rationale: Why Carvacrol is an Effective Antioxidant

The potent antioxidant activity of carvacrol is intrinsically linked to its chemical structure. As a phenolic compound, its efficacy stems primarily from the hydroxyl (-OH) group attached to its aromatic ring.[1] This hydroxyl group can readily donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the damaging chain reactions they initiate.[3] The resulting carvacrol radical is stabilized by the delocalization of the unpaired electron across the aromatic ring, making it relatively non-reactive and preventing it from propagating further oxidative damage.

Carvacrol has demonstrated the ability to effectively scavenge a wide array of free radicals, including peroxyl radicals, superoxide radicals, hydrogen peroxide, and nitric oxide (NO).[1][4] This broad-spectrum scavenging ability is a cornerstone of its protective effects against oxidative damage.

A Multi-Assay Approach to Quantifying Antioxidant Capacity

No single assay can fully capture the multifaceted nature of antioxidant activity. A combination of methods is essential to build a comprehensive profile of a compound's potential. The choice of assay is dictated by the specific mechanism one wishes to probe, such as hydrogen atom transfer, single electron transfer, or metal chelation.

Table 1: Summary of Key In Vitro Antioxidant Assays for Carvacrol
AssayCore PrinciplePrimary Mechanism Measured
DPPH Radical Scavenging Measures the bleaching of the violet DPPH radical to the yellow DPPH-H upon receiving a hydrogen atom.[3][5]Hydrogen Atom Transfer (HAT)
ABTS Radical Cation Scavenging Measures the decolorization of the pre-formed blue-green ABTS radical cation.[6][7]Electron Transfer (ET) & HAT
Ferric Reducing Antioxidant Power (FRAP) Measures the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to a blue ferrous complex (Fe²⁺-TPTZ).[8][9]Single Electron Transfer (SET)
Lipid Peroxidation Inhibition Quantifies the inhibition of oxidative degradation of lipids, often by measuring malondialdehyde (MDA).[10]Chain-breaking/Radical Scavenging
Metal Chelating Activity (MCA) Measures the ability of the compound to bind transition metal ions (e.g., Fe²⁺) that catalyze oxidation.[11]Sequestration of Pro-oxidants
Nitric Oxide (NO) Scavenging Quantifies the scavenging of NO radicals, preventing their reaction with oxygen to form harmful species.[4][11]Direct Radical Scavenging
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a foundational method for screening the radical scavenging ability of phenolic compounds. Its operational simplicity and reproducibility make it a valuable first-line assessment.[12]

Causality: This assay directly models the primary function of a chain-breaking antioxidant: its ability to donate a hydrogen atom to quench a stable free radical. The rate and extent of color loss are proportional to the scavenging capacity of the test compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).[6] The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Standard/Sample Preparation: Prepare a series of concentrations of carvacrol in the same solvent. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.[5]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the carvacrol solution (or standard/control) with the DPPH working solution. For example, add 100 µL of the sample to 3.9 mL of the DPPH solution.[12] A blank containing only the solvent instead of the sample is also required.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[13]

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH, typically around 517 nm, using a spectrophotometer.[5][13]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    • Inhibition (%) = [(A_blank - A_sample) / A_blank] x 100

    • Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • Data Analysis: Plot the inhibition percentage against the concentration of carvacrol to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

G DPPH Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_carv Prepare Serial Dilutions of Carvacrol prep_carv->mix prep_ctrl Prepare Positive Control (e.g., Ascorbic Acid) prep_ctrl->mix incubate Incubate 30 min in Dark at RT mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calc_inhib Calculate % Inhibition vs. Blank measure->calc_inhib plot Plot % Inhibition vs. Concentration calc_inhib->plot det_ic50 Determine IC50 Value plot->det_ic50

Caption: General workflow for the DPPH radical scavenging assay.

Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is a widely used method that measures the total antioxidant power of a sample based on its ability to reduce ferric (Fe³⁺) ions.[9]

Causality: This assay assesses the electron-donating capacity of an antioxidant. The ability to reduce Fe³⁺ to Fe²⁺ is an important antioxidant mechanism, as the ferrous ion has lower pro-oxidant activity in certain contexts. The reaction provides a direct measure of the reducing power of the compound.[14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Acetate Buffer: Prepare a 300 mM acetate buffer with a pH of 3.6.

    • TPTZ Solution: Prepare a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • FeCl₃ Solution: Prepare a 20 mM solution of ferric chloride (FeCl₃·6H₂O) in water.

    • FRAP Reagent: Prepare the working FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[8][15]

  • Standard Curve: Prepare a standard curve using a known concentration of ferrous sulfate (FeSO₄·7H₂O) or Trolox.[9]

  • Reaction Mixture: Add a small volume of the carvacrol sample (e.g., 100 µL) to a larger volume of the pre-warmed FRAP reagent (e.g., 3.4 mL).[9]

  • Incubation: Incubate the mixture for a specified time (e.g., 10-30 minutes) at 37°C.[9][15]

  • Measurement: Measure the absorbance of the intense blue color at 593 nm.[8][15]

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve. Results are typically expressed as Fe²⁺ equivalents (e.g., µmol Fe²⁺/g) or Trolox equivalents.

Cellular Antioxidant Mechanisms of Carvacrol

Beyond direct chemical scavenging, carvacrol exerts its antioxidant effects by modulating endogenous cellular defense pathways. This cellular activity is crucial for long-term protection against oxidative stress.

Upregulation of Antioxidant Enzymes

Carvacrol has been shown to enhance the activity and expression of the body's primary antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][16]

  • SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into oxygen (O₂) and hydrogen peroxide (H₂O₂).

  • CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen.

  • GPx reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, using reduced glutathione (GSH) as a cofactor.

By bolstering this enzymatic "first line of defense," carvacrol helps to maintain cellular redox homeostasis and prevent the accumulation of damaging ROS.[16]

Activation of the Nrf2-ARE Signaling Pathway

A pivotal mechanism underlying carvacrol's cellular antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.[17][18][19]

Mechanism of Action:

  • Basal State: Under normal, unstressed conditions, Nrf2 is anchored in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for degradation.

  • Activation: Oxidative or electrophilic stress, or the presence of Nrf2 activators like carvacrol, can modify cysteine residues on Keap1. This conformational change disrupts the Keap1-Nrf2 interaction.

  • Translocation and Transcription: Freed from Keap1, Nrf2 translocates into the nucleus.

  • Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes, initiating their transcription. These genes encode a wide array of protective proteins, including antioxidant enzymes (e.g., SOD, CAT, HO-1) and enzymes involved in glutathione synthesis.[2]

Computational docking studies have suggested that carvacrol can bind efficiently within the Nrf2 binding pocket of Keap1, providing a molecular basis for its ability to interfere with the Keap1-Nrf2 interaction and activate this protective pathway.

G Carvacrol-Mediated Nrf2 Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus carvacrol Carvacrol keap1 Keap1 carvacrol->keap1 Interacts & Induces Conformational Change nrf2 Nrf2 keap1->nrf2 Binds & Targets for Degradation nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to genes Transcription of Antioxidant Genes (SOD, CAT, HO-1, etc.) are->genes Activates

Caption: Activation of the Nrf2/ARE pathway by Carvacrol.

Quantitative Data and Interpretation

Evaluating the potency of an antioxidant often involves determining its IC50 value, which represents the concentration needed to achieve 50% of the maximal effect (e.g., 50% radical scavenging).

Table 2: Reported In Vitro Antioxidant Activity of Carvacrol
AssayIC50 Value (Carvacrol)Reference CompoundIC50 Value (Reference)Source
Metal Chelating Activity (MCA)50.29 µL/mL--[11]
Nitric Oxide Scavenging Activity (NOSA)127.61 µL/mL--[11]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

A key insight for researchers is that while carvacrol demonstrates potent antioxidant effects, some studies note that at very high concentrations, it may exhibit pro-oxidant properties.[20] This concentration-dependent duality is a known characteristic of many phenolic compounds and is an important consideration in drug development and toxicological assessments.

Conclusion and Future Directions

The in vitro evidence strongly supports the classification of this compound (carvacrol) as a powerful and versatile antioxidant. Its efficacy is rooted in a dual mechanism: the direct scavenging of a broad range of reactive oxygen species, facilitated by its phenolic structure, and the indirect enhancement of cellular defenses through the upregulation of the Nrf2-ARE signaling pathway.[1] This combination of direct and indirect actions makes it a compelling candidate for further investigation.

For drug development professionals, the challenge lies in translating this in vitro potential into in vivo efficacy. Future research should focus on pharmacokinetics, bioavailability, and metabolism to understand how carvacrol is processed in biological systems. Furthermore, well-designed studies in cellular and animal models of diseases with an oxidative stress component are necessary to validate its therapeutic potential and establish safe, effective dosages. The comprehensive in vitro characterization detailed in this guide serves as the essential first step in this translational journey.

References

An In-depth Technical Guide to the Thermal Decomposition Products of 2-Isopropyl-4-methylphenol (Carvacrol)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition of 2-isopropyl-4-methylphenol, a monoterpenoid phenol commonly known as carvacrol. Intended for researchers, scientists, and professionals in drug development and material science, this document elucidates the anticipated decomposition products, underlying reaction mechanisms, and the established analytical methodologies for their characterization. By synthesizing data from analogous compounds and foundational principles of organic chemistry, this guide offers a predictive framework for understanding the thermal degradation profile of carvacrol, a compound of significant interest for its biological activities and as a bio-based chemical feedstock. Emphasis is placed on the causal relationships behind experimental design and the validation of analytical protocols to ensure scientific rigor.

Introduction: The Chemical Profile and Significance of Carvacrol

Carvacrol, systematically named this compound (IUPAC: 2-Methyl-5-(propan-2-yl)phenol), is a phenolic monoterpenoid and a key constituent of the essential oils of various aromatic plants, including oregano (Origanum vulgare) and thyme (Thymus vulgaris)[1]. It is an isomer of thymol and is recognized for its pungent, warm aroma.[2] The structure of carvacrol, featuring a hydroxyl group and two alkyl substituents (isopropyl and methyl) on a benzene ring, dictates its chemical reactivity and thermal stability.

Carvacrol has garnered significant attention for its broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] These attributes make it a valuable compound in the pharmaceutical, cosmetic, and food industries. As its applications expand, a thorough understanding of its behavior under thermal stress is critical for ensuring product stability, safety, and for exploring its potential as a precursor in thermochemical conversion processes.

This guide will delve into the thermal decomposition pathways of carvacrol, primarily focusing on pyrolysis (thermal degradation in an inert atmosphere). The insights provided are crucial for predicting the behavior of carvacrol during processing, formulation, and in high-temperature applications.

Predicted Thermal Decomposition Pathways and Products

Direct experimental data on the pyrolysis of pure carvacrol is not extensively available in peer-reviewed literature. However, a robust predictive model of its decomposition can be constructed by examining the thermal degradation of structurally similar compounds, namely p-cymene and other alkylphenols.

The decomposition of carvacrol is anticipated to proceed through a series of primary bond cleavages, followed by secondary reactions of the resulting fragments. The primary sites for bond scission are the C-C bonds of the alkyl side chains and the C-O bond of the hydroxyl group, with bond dissociation energies being a key determining factor.

Primary Decomposition Reactions

The initial fragmentation of the carvacrol molecule is expected to be dominated by the cleavage of the alkyl side chains from the aromatic ring, a process known as dealkylation.

  • De-isopropylation: The isopropyl group is sterically bulky and its removal as a propylene radical or through a concerted mechanism is a highly probable initial step. This would lead to the formation of p-cresol (4-methylphenol).

  • De-methylation: Cleavage of the methyl group would result in the formation of 2-isopropylphenol.

  • De-hydroxylation: While the C-O bond is relatively strong, at higher temperatures, cleavage can occur, leading to the formation of p-cymene.

Simultaneously, dehydrogenation of the isopropyl group can occur, leading to the formation of p-cymenene (4-isopropenyl-1-methylbenzene).

Secondary Decomposition Products

The primary decomposition products are themselves reactive at elevated temperatures and will undergo further reactions to form a complex mixture of secondary products. Based on the pyrolysis of p-cymene at 800°C, a range of aromatic and polycyclic aromatic hydrocarbons (PAHs) are expected.[3]

Table 1: Predicted Thermal Decomposition Products of Carvacrol

Product Class Specific Compounds Origin
Primary Products p-Cresol, 2-Isopropylphenol, p-Cymene, Propylene, MethaneDealkylation and dehydroxylation of carvacrol
Secondary Aromatic Hydrocarbons Toluene, p-Xylene, Styrene, α-Methylstyrene, p-Methylstyrene, IndeneReactions of primary products, particularly p-cymene
Polycyclic Aromatic Hydrocarbons (PAHs) Naphthalene, 1- and 2-Methylnaphthalene, Biphenyl, Acenaphthylene, Fluorene, PhenanthreneHigh-temperature cyclization and condensation reactions
Gaseous Products Methane, Ethane, Propylene, Carbon Monoxide, Carbon Dioxide, HydrogenFragmentation of alkyl side chains and rearrangement of the phenol ring
Proposed Mechanistic Pathways

The thermal decomposition of carvacrol is likely to proceed via free-radical mechanisms. The initiation step involves the homolytic cleavage of the weakest bonds, primarily the C-C bond between the isopropyl group and the aromatic ring.

G Carvacrol Carvacrol (this compound) De_isopropylation De-isopropylation Carvacrol->De_isopropylation De_methylation De-methylation Carvacrol->De_methylation Dehydrogenation Dehydrogenation Carvacrol->Dehydrogenation p_Cresol p-Cresol De_isopropylation->p_Cresol Propylene_Radical Propylene Radical De_isopropylation->Propylene_Radical Isopropylphenol 2-Isopropylphenol De_methylation->Isopropylphenol Methyl_Radical Methyl Radical De_methylation->Methyl_Radical p_Cymenene p-Cymenene Dehydrogenation->p_Cymenene Secondary_Products Secondary Products (PAHs, Gases, etc.) p_Cresol->Secondary_Products Propylene_Radical->Secondary_Products Isopropylphenol->Secondary_Products Methyl_Radical->Secondary_Products p_Cymenene->Secondary_Products

Experimental Methodologies for a Comprehensive Thermal Decomposition Analysis

A thorough investigation of the thermal decomposition of carvacrol necessitates a multi-faceted analytical approach. The combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) provides a complete picture of the thermal stability, energetic changes, and product profile.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are essential for determining the thermal stability of carvacrol and the energetics of its decomposition.

Experimental Protocol: TGA/DSC Analysis of Carvacrol

  • Instrument Calibration: Calibrate the TGA/DSC instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity carvacrol into a clean, inert crucible (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the analysis.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

  • Data Acquisition: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition and the temperatures at which 5%, 50%, and 95% mass loss occurs.

    • From the DSC curve, identify endothermic or exothermic events associated with decomposition and calculate the enthalpy of these transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is the cornerstone technique for the separation and identification of the volatile and semi-volatile products of thermal decomposition.

Experimental Protocol: Py-GC-MS Analysis of Carvacrol

  • Pyrolyzer Setup:

    • Use a furnace-type or filament-type pyrolyzer directly coupled to the GC inlet.

    • Set the pyrolysis temperature. For a comprehensive analysis, a multi-step thermal desorption and pyrolysis program is recommended (e.g., initial thermal desorption at 250°C to analyze volatile impurities, followed by pyrolysis at 600°C, 700°C, and 800°C to observe the evolution of decomposition products with increasing temperature).

  • Sample Preparation:

    • For liquid samples like carvacrol, deposit a small, accurately known amount (e.g., 0.1-0.5 µL) into a quartz sample tube or onto a platinum filament.

  • GC-MS Conditions:

    • Injector: Operate in split mode (e.g., 50:1 split ratio) with a temperature of 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating a wide range of aromatic and aliphatic compounds.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 550.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the individual peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST/Wiley).

    • Confirm identifications using retention indices where possible.

    • Quantify the relative abundance of each product based on peak area percentages.

G cluster_0 Sample Preparation cluster_1 Pyrolysis cluster_2 Separation & Identification cluster_3 Data Analysis Carvacrol_Sample Carvacrol Sample Pyrolyzer Pyrolyzer (Inert Atmosphere, High Temp) Carvacrol_Sample->Pyrolyzer GC Gas Chromatography (GC) (Separation of Products) Pyrolyzer->GC Volatile Products MS Mass Spectrometry (MS) (Identification of Products) GC->MS Data_Analysis Data Analysis (Product Identification & Quantification) MS->Data_Analysis

Influence of Atmospheric Conditions

The nature of the atmosphere during thermal treatment significantly impacts the decomposition products.

  • Inert Atmosphere (Pyrolysis): In the absence of oxygen (e.g., under nitrogen or argon), the decomposition is driven by bond scission due to thermal energy, leading to the formation of smaller hydrocarbons and char, as described above.

  • Oxidative Atmosphere (Combustion/Oxidation): In the presence of oxygen, the decomposition pathways are more complex and involve oxidation reactions. For carvacrol, this can lead to the formation of oxygenated derivatives such as thymoquinone.[3] At higher temperatures, complete combustion to carbon dioxide and water will occur.

Conclusion and Future Perspectives

While direct experimental data on the pyrolysis of carvacrol is limited, a scientifically sound predictive model of its thermal decomposition products and mechanisms can be constructed based on the behavior of analogous compounds like p-cymene and other alkylphenols. The primary decomposition pathways are expected to be dealkylation and dehydrogenation, leading to a complex mixture of smaller phenolic compounds, aromatic hydrocarbons, and gases.

For researchers and professionals working with carvacrol, it is imperative to consider its thermal stability and potential decomposition products, especially when subjected to high temperatures during processing or in final applications. The analytical methodologies outlined in this guide, particularly Py-GC-MS, provide a robust framework for the detailed characterization of these decomposition products.

Future research should focus on conducting comprehensive pyrolysis studies on pure carvacrol under a range of temperatures and atmospheric conditions to validate the predictive models presented here and to provide quantitative data on product distribution. Such studies will further enhance our understanding of this important biomolecule and facilitate its broader application in science and industry.

References

The Environmental Odyssey of 2-Isopropyl-4-methylphenol: A Technical Guide to its Fate and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Environmental Journey of a Versatile Phenol

2-Isopropyl-4-methylphenol, a substituted phenol also known by synonyms such as Isopropyl Cresols, o-Cymen-5-ol, and Isothymol, is a compound with a significant industrial and commercial footprint.[1][2][3] Its utility as an antiseptic, a fragrance ingredient, and a preservative in personal care products underscores its importance.[4] However, its introduction into the environment, whether through manufacturing processes, wastewater discharge, or disposal of consumer products, necessitates a thorough understanding of its subsequent environmental fate and degradation. This technical guide provides a comprehensive exploration of the transformation and breakdown of this compound in various environmental compartments. We will delve into the intricate biological and chemical pathways that govern its persistence, the experimental methodologies used to elucidate these processes, and the ecotoxicological implications of its presence in ecosystems. This document is intended for researchers, environmental scientists, and professionals in drug development and chemical manufacturing who require a deep, mechanistic understanding of the environmental behavior of this compound.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental transport and fate of any chemical are fundamentally dictated by its physicochemical properties. This compound (C₁₀H₁₄O) is a colorless to pale yellow liquid or crystalline solid with a characteristic odor.[4] Its solubility in water is limited, a trait common to many phenolic compounds, which influences its partitioning between aqueous and solid phases in the environment.[4]

PropertyValueReference
Molecular FormulaC₁₀H₁₄O[5]
Molecular Weight150.22 g/mol [5]
LogP (Octanol-Water Partition Coefficient)3.26[5]
Water SolubilityLimited[4]

The octanol-water partition coefficient (LogP) of 3.26 indicates a moderate lipophilicity, suggesting a potential for bioaccumulation in organisms.[5] This property is a critical parameter in assessing the ecotoxicological risk of the compound.

Biodegradation: Nature's Primary Remediation Strategy

Biodegradation is the principal mechanism for the removal of this compound from soil and aquatic environments. This process is driven by a diverse array of microorganisms, primarily bacteria and fungi, that utilize the compound as a source of carbon and energy. The degradation pathways for phenolic compounds are generally well-established and typically involve enzymatic ring cleavage.

Aerobic Biodegradation Pathways

Under aerobic conditions, the biodegradation of this compound is expected to proceed through pathways analogous to those observed for other cresols and substituted phenols. The initial step involves the hydroxylation of the aromatic ring, a reaction catalyzed by monooxygenase enzymes. This leads to the formation of a dihydroxy intermediate, most likely a catechol derivative. From this central intermediate, the degradation can proceed via two main routes: the ortho-cleavage pathway or the meta-cleavage pathway.[6][7]

  • Ortho-Cleavage Pathway: The aromatic ring of the catechol intermediate is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase. This leads to the formation of cis,cis-muconic acid, which is further metabolized through the β-ketoadipate pathway to intermediates of the tricarboxylic acid (TCA) cycle.[6]

  • Meta-Cleavage Pathway: In this pathway, catechol 2,3-dioxygenase cleaves the bond adjacent to one of the hydroxyl groups, resulting in the formation of 2-hydroxymuconic semialdehyde.[6][7] This intermediate is then further degraded to pyruvate and acetaldehyde, which can enter central metabolic pathways. The meta-cleavage pathway is often favored for the degradation of alkyl-substituted phenols.[7]

The presence of the isopropyl and methyl groups on the aromatic ring of this compound will influence the specific enzymes involved and the rate of degradation. The steric hindrance from the bulky isopropyl group may affect the binding of the substrate to the active site of the enzymes.

Fig. 1: Proposed aerobic biodegradation pathways of this compound.
Anaerobic Biodegradation

In anoxic environments, such as sediments and some groundwater, the degradation of this compound can occur through anaerobic pathways. The anaerobic degradation of a similar compound, p-cresol, has been shown to be initiated by the addition of the methyl group to fumarate, forming 4-hydroxybenzylsuccinate.[8] This is then further metabolized. A similar initial activation of the methyl or isopropyl group of this compound is plausible under anaerobic conditions, leading to eventual ring cleavage and mineralization to CO₂ and CH₄.

Experimental Protocol for Assessing Biodegradability in Soil

A standardized method to assess the biodegradability of organic compounds in soil is crucial for environmental risk assessment. The following protocol is based on established guidelines, such as those from the OECD.[9]

Objective: To determine the rate and extent of aerobic biodegradation of this compound in soil.

Materials:

  • Test substance: this compound (>98% purity).

  • Soil: Freshly collected, sieved (<2 mm), and characterized (pH, organic carbon content, texture).

  • Mineral medium (e.g., as per OECD 301).

  • Respirometer or gas chromatograph for CO₂ analysis.

  • Analytical standards of this compound and potential metabolites.

  • Extraction solvents (e.g., acetonitrile, acetone).

  • GC-MS or LC-MS for quantification of the test substance and metabolites.

Procedure:

  • Soil Preparation and Acclimation (Optional): If studying enhanced biodegradation, acclimate the soil by pre-exposure to low concentrations of the test substance. For inherent biodegradability, use unacclimated soil.

  • Test Setup: Prepare biometer flasks or similar respirometric vessels. To each flask, add a known amount of soil (e.g., 100 g dry weight).

  • Application of Test Substance: Add this compound to the soil at a concentration relevant to potential environmental contamination. A typical starting concentration might be 10-100 mg/kg of dry soil.

  • Control Groups:

    • Blank control: Soil with no added test substance (to measure basal respiration).

    • Abiotic control: Sterilized soil (e.g., by autoclaving or gamma irradiation) with the test substance (to account for abiotic degradation).

    • Positive control: Soil with a readily biodegradable substance (e.g., cellulose) to confirm microbial activity.

  • Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity) for a defined period (e.g., 28-60 days).

  • CO₂ Measurement: Periodically measure the amount of CO₂ evolved from each flask. This is a measure of mineralization.

  • Chemical Analysis: At selected time points, sacrifice replicate flasks. Extract the soil with an appropriate solvent and analyze the extracts using GC-MS or LC-MS to determine the concentration of the parent compound and identify any major transformation products.

  • Data Analysis:

    • Calculate the percentage of theoretical CO₂ production (ThCO₂) to determine the extent of mineralization.

    • Determine the dissipation half-life (DT50) of this compound in the soil by plotting its concentration over time.

    • Identify and, if possible, quantify major metabolites to elucidate the degradation pathway.

Photodegradation: The Role of Sunlight in Atmospheric and Aquatic Fate

In the atmosphere and the upper layers of aquatic systems, photodegradation can be a significant transformation process for this compound. This process involves the absorption of light energy, leading to the chemical alteration of the molecule.

Atmospheric Photodegradation

In the troposphere, the primary fate of vapor-phase this compound is its reaction with photochemically generated hydroxyl (•OH) radicals.[10] The rate of this reaction is a key determinant of its atmospheric lifetime. Based on structure-activity relationships, the atmospheric half-life of cresols due to reaction with •OH radicals is estimated to be on the order of hours to a few days, indicating that they are not persistent in the atmosphere.[10]

Aquatic Photodegradation

In sunlit surface waters, this compound can undergo direct and indirect photolysis.

  • Direct Photolysis: The molecule directly absorbs ultraviolet (UV) radiation from sunlight, leading to its excitation and subsequent chemical reactions, such as ring cleavage or transformation of the substituent groups.

  • Indirect Photolysis: Other substances present in the water, such as dissolved organic matter (DOM) and nitrate ions, can absorb sunlight and generate reactive oxygen species (ROS), including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals.[5][11][12] These ROS can then react with and degrade this compound. For phenolic compounds, reaction with hydroxyl radicals is a major pathway of indirect photolysis.[5][11]

The photodegradation of phenol in water has been shown to produce hydroxylated intermediates such as catechol and hydroquinone, which are then further oxidized and can eventually be mineralized to CO₂ and water.[11] A similar pathway is anticipated for this compound.

Experimental Protocol for Determining Aqueous Photodegradation Quantum Yield

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. Its determination is essential for predicting the photodegradation rate of a chemical in the environment.[13][14]

Objective: To determine the quantum yield of direct photodegradation of this compound in water.

Materials:

  • Test substance: this compound.

  • Actinometer: A chemical with a known quantum yield (e.g., p-nitroanisole/pyridine).[13]

  • Photoreactor with a light source of known spectral output (e.g., xenon arc lamp).

  • Quartz cuvettes or reaction vessels.

  • UV-Vis spectrophotometer.

  • HPLC or LC-MS for quantification.

  • Buffered, purified water.

Procedure:

  • Solution Preparation: Prepare solutions of this compound and the actinometer in buffered, purified water at a concentration that results in significant light absorption at the irradiation wavelength.

  • UV-Vis Spectra: Record the UV-Vis absorption spectra of both the test substance and the actinometer solutions to determine their molar absorption coefficients (ε).

  • Irradiation: Irradiate parallel solutions of the test substance and the actinometer in the photoreactor for various time intervals. Ensure the temperature is controlled.

  • Concentration Measurement: At each time point, determine the concentration of the test substance and the actinometer using HPLC or LC-MS.

  • Data Analysis:

    • Plot the natural logarithm of the concentration versus time for both the test substance and the actinometer to determine the first-order rate constants (k) of their degradation.

    • The quantum yield of the test substance (Φ_test) can be calculated using the following equation: Φ_test = Φ_act * (k_test / k_act) * (Σ(ε_act,λ * L_λ) / Σ(ε_test,λ * L_λ)) where Φ_act is the quantum yield of the actinometer, k are the degradation rate constants, ε are the molar absorption coefficients at wavelength λ, and L_λ is the light intensity at wavelength λ.

Fig. 2: Experimental workflows for studying biodegradation and photodegradation.

Abiotic Degradation: The Role of Hydrolysis

Hydrolysis is the cleavage of chemical bonds by the addition of water. For many organic compounds, it can be a significant degradation pathway. However, the ether and carbon-carbon bonds in the phenolic structure of this compound are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, abiotic hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Ecotoxicity and Bioaccumulation: Assessing the Environmental Risk

The potential for adverse effects on aquatic and terrestrial organisms is a critical aspect of the environmental assessment of this compound.

Ecotoxicity

Studies on the aquatic toxicity of isopropylphenols have shown that their toxicity varies depending on the isomer and the test species.[11] For example, 4-isopropylphenol has been found to be significantly more toxic to the marine bacterium Vibrio fischeri than 2-isopropylphenol. The toxicity of these compounds is often related to their ability to act as polar narcotics.

OrganismEndpoint2-Isopropylphenol4-IsopropylphenolReference
Vibrio fischeri5-min EC502.72 mg/L0.01 mg/L
Ceriodaphnia dubia48-h EC50-10.1 mg/L
Bioaccumulation

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources of exposure (e.g., water, food). The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (LogP). With a LogP of 3.26, this compound has a moderate potential for bioaccumulation.[5] The bioconcentration factor (BCF) is a more direct measure of bioaccumulation from water. While specific BCF data for this compound are limited, the bioaccumulation of alkylphenols generally increases with the degree of alkylation.[11] Therefore, monitoring for its presence in aquatic organisms in contaminated areas is warranted.

Analytical Methodologies for Environmental Monitoring

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound in environmental matrices. The choice of method depends on the sample matrix, the required detection limits, and the available instrumentation.

Sample Preparation
  • Water Samples: Solid-phase extraction (SPE) is a common technique for extracting and concentrating phenolic compounds from water samples.[13]

  • Soil and Sediment Samples: Solvent extraction, such as pressurized liquid extraction (PLE) or Soxhlet extraction, is typically used to extract the compound from solid matrices.

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[4] Derivatization may sometimes be employed to improve chromatographic performance.

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection (LC-MS): HPLC is well-suited for the analysis of polar compounds like phenols.[5][8] LC-MS/MS provides high selectivity and sensitivity, making it ideal for complex environmental samples.[8]

Conclusion: A Holistic View of Environmental Fate

The environmental fate of this compound is a multifaceted process governed by a combination of biological and chemical transformations. Biodegradation stands out as the most significant pathway for its removal from soil and water, with microorganisms employing sophisticated enzymatic machinery to break down its aromatic structure. In the atmosphere and sunlit surface waters, photodegradation contributes to its transformation. While abiotic hydrolysis is negligible, its moderate potential for bioaccumulation warrants consideration in environmental risk assessments. A comprehensive understanding of these processes, supported by robust experimental data and sensitive analytical methods, is paramount for ensuring the responsible use and management of this versatile chemical, thereby safeguarding the integrity of our ecosystems.

References

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of 2-Isopropyl-4-methylphenol in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2-Isopropyl-4-methylphenol (Isothymol) in complex matrices. Due to its presence in various consumer products and environmental samples, a reliable analytical method is essential. This document provides a comprehensive guide covering sample preparation using solid-phase extraction (SPE), detailed chromatographic conditions, and a full method validation protocol according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively.

Introduction

This compound, an isomer of thymol and carvacrol, is a phenolic compound utilized for its antimicrobial and antifungal properties in personal care products and disinfectants.[1] Its analysis is often complicated by the presence of interfering substances in matrices such as pharmaceutical formulations, wastewater, or biological fluids. High-performance liquid chromatography (HPLC) is a preferred technique for the analysis of such non-volatile compounds, offering high sensitivity and resolution.[2]

This guide details a selective and sensitive HPLC method coupled with UV detection, designed for ease of implementation in a quality control or research laboratory. We will delve into the critical aspects of method development, from understanding the analyte's properties to establishing a self-validating protocol that ensures data integrity and reproducibility.

Analyte Profile: Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to developing an effective separation and extraction strategy. Its moderate hydrophobicity and acidic nature are key determinants for the method design.

PropertyValueSource
Synonyms Isothymol, 4-Methyl-2-(propan-2-yl)phenol, m-Cymen-4-ol[3]
CAS Number 4427-56-9[3][4]
Molecular Formula C₁₀H₁₄O[3][4]
Molecular Weight 150.22 g/mol [3]
LogP (o/w) 3.26[3]
Melting Point 36.5 °C[5]
Boiling Point 228.5 °C[4][5]
Solubility Limited solubility in water, soluble in organic solvents.[1]

The LogP value of 3.26 indicates that this compound is a moderately nonpolar compound, making it an ideal candidate for reversed-phase chromatography. Its phenolic hydroxyl group provides a chromophore for UV detection, typically absorbing around 274-280 nm.

Sample Preparation: Solid-Phase Extraction (SPE)

The primary challenge in analyzing complex matrices is the removal of interferences that can co-elute with the analyte or damage the HPLC column.[6] Solid-phase extraction (SPE) is a superior technique for this purpose, offering high recovery and concentration of the analyte.[7] A polymeric reversed-phase sorbent (e.g., Strata-X, Oasis HLB) is recommended due to its stability across a wide pH range and its strong retention of both polar and nonpolar compounds.[6]

The rationale for the SPE procedure is as follows:

  • pH Adjustment: The sample pH is adjusted to be at least 2 units below the pKa of the phenolic hydroxyl group (~10) to ensure the analyte is in its neutral, non-ionized form. This significantly enhances its retention on the nonpolar SPE sorbent.[8]

  • Conditioning & Equilibration: The sorbent is first conditioned with an organic solvent (e.g., methanol) to activate the stationary phase, followed by equilibration with acidified water to prepare it for the aqueous sample.[8]

  • Washing: An aqueous wash removes highly polar, unretained interferences.

  • Elution: A strong organic solvent is used to disrupt the hydrophobic interactions between the analyte and the sorbent, eluting the analyte of interest while leaving strongly bound interferences behind.

SPE_Workflow cluster_prep Sample Pre-Treatment cluster_spe Solid-Phase Extraction (SPE) Protocol cluster_post Post-Elution Processing Matrix Complex Matrix Sample (e.g., Plasma, Water) Adjust_pH Adjust pH to ~2 with Phosphoric Acid Matrix->Adjust_pH Condition 1. Condition Sorbent (Methanol) Equilibrate 2. Equilibrate Sorbent (Acidified Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences (Acidified Water) Load->Wash Elute 5. Elute Analyte (Methanol/Acetonitrile) Wash->Elute Evaporate Evaporate Eluate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter Vial Transfer to HPLC Vial Filter->Vial Validation_Logic center Method Suitability Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (%RSD) center->Precision Linearity Linearity (r²) center->Linearity Selectivity Selectivity center->Selectivity Robustness Robustness center->Robustness LOD LOD center->LOD LOQ LOQ center->LOQ Range Range center->Range

References

Application Note: Quantitative Analysis of 2-Isopropyl-4-methylphenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated protocol for the identification and quantification of 2-Isopropyl-4-methylphenol (also known as Isothymol or o-Cymen-5-ol) in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key phenolic compound used as an antimicrobial and preservative agent in cosmetics and pharmaceuticals.[1] It is an isomer of other significant monoterpenoids like thymol and carvacrol, necessitating a robust analytical method with high selectivity for accurate quantification.[2][3] This guide provides a comprehensive workflow, from sample preparation, including optional derivatization, to instrument setup and method validation, designed for researchers, quality control analysts, and drug development professionals. The methodologies described herein are grounded in established analytical principles to ensure accuracy, precision, and reliability.

Introduction and Scientific Principle

This compound (CAS No: 4427-56-9) is a substituted phenol valued for its potent antimicrobial and antifungal properties.[1] Its presence and concentration in final products must be carefully controlled to ensure efficacy and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is the "gold standard" for the analysis of volatile and semi-volatile organic compounds due to its superior separation power and highly specific detection capabilities.[4][5]

The principle of this method relies on two core technologies:

  • Gas Chromatography (GC): The sample is first vaporized and injected into a long, thin capillary column. An inert carrier gas (typically helium) pushes the sample through the column. Separation is achieved based on the analytes' differential partitioning between the stationary phase (a coating on the column wall) and the mobile gas phase. Compounds with higher volatility and weaker interaction with the stationary phase elute from the column faster.

  • Mass Spectrometry (MS): As compounds exit the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing them to fragment into charged ions in a reproducible pattern. These fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique chemical fingerprint for identification, often by comparison to a spectral library like the NIST Mass Spectral Library.[6]

For phenolic compounds like this compound, a derivatization step is often employed. The active hydroxyl (-OH) group on the phenol can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing) and reduced sensitivity. Converting this group into a less polar, more volatile derivative, such as a trimethylsilyl (TMS) ether, mitigates these issues, leading to sharper peaks and more reliable quantification.[7][8]

Experimental Workflow Overview

The analytical process follows a systematic path from sample receipt to final data reporting. This workflow ensures that each step is controlled and validated, providing a high degree of confidence in the final results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., cosmetic cream, raw material) Extraction Matrix Extraction (e.g., LLE or SPE) Sample->Extraction Derivatization Derivatization (Optional) (e.g., Silylation with BSTFA) Extraction->Derivatization Injection GC-MS Injection Derivatization->Injection Separation GC Separation (Capillary Column) Injection->Separation Detection MS Detection (Ionization & Mass Analysis) Separation->Detection Qualitative Qualitative Analysis (Retention Time & Spectral Match) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Qualitative->Quantitative Report Final Report Quantitative->Report

Caption: General workflow for GC-MS analysis of this compound.

Materials and Reagents

  • Reference Standard: this compound (≥98% purity)

  • Internal Standard (IS): 4-Isopropylphenol or a suitable isotopically labeled analog.[9][10]

  • Solvents: Dichloromethane (DCM), Methanol, Hexane (All HPLC or GC grade)

  • Derivatization Reagent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7][8]

  • Reagents for Extraction: Sodium chloride, Anhydrous sodium sulfate.

  • Gases: Helium (carrier gas, 99.999% purity).

  • Apparatus: GC-MS system with autosampler, analytical balance, volumetric flasks, pipettes, vials with PTFE-lined septa, vortex mixer, heating block.

Detailed Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare in the same manner as the analyte stock solution.

  • Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution with DCM or hexane to achieve a concentration range relevant to the expected sample concentrations (e.g., 0.1 - 20 µg/mL). Spike each calibration standard with the internal standard to a constant concentration (e.g., 5 µg/mL).

Sample Preparation Protocol (Liquid-Liquid Extraction)

This protocol is a general guideline for extracting the analyte from a simple aqueous or cream-based matrix. For more complex matrices like soil or wastewater, methods like Soxhlet extraction or Solid Phase Extraction (SPE) based on EPA Method 528 may be more appropriate.[8][11]

  • Sample Weighing: Homogenize and accurately weigh approximately 1 g of the sample into a 15 mL glass centrifuge tube.

  • Spiking: Add the internal standard solution to the sample.

  • Extraction: Add 5 mL of DCM. Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean tube using a Pasteur pipette.

  • Drying: Pass the collected organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to approximately 0.9 mL under a gentle stream of nitrogen if necessary. Adjust the final volume to 1 mL with DCM.

  • The sample is now ready for direct analysis or derivatization.

Derivatization Protocol (Silylation)

Causality: This step is performed to increase the volatility and thermal stability of the phenol, while also reducing its polarity. This results in improved chromatographic peak shape (less tailing) and enhanced sensitivity.[7]

  • Transfer 100 µL of the final extract or calibration standard into a 2 mL autosampler vial.

  • Add 50 µL of the silylating agent (BSTFA + 1% TMCS).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70-80°C for 30 minutes in a heating block.[7]

  • Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.

GC-MS Instrumental Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

GCMS_Process GC Gas Chromatograph (GC) Injection Port Capillary Column GC Oven MS Mass Spectrometer (MS) Ion Source Mass Analyzer Detector GC:out->MS:nw Eluted Analytes Data Data System: - Spectral Library (NIST) - Quantitation Software MS->Data Signal

Caption: Logical flow of analysis within the GC-MS instrument.

Parameter Setting Rationale / Justification
Gas Chromatograph
GC SystemAgilent 7890B GC or equivalentA widely used, reliable platform for this type of analysis.[2]
Injection PortSplitless Mode, 250 °CSplitless injection is crucial for trace analysis to ensure the entire sample volume is transferred to the column. The temperature ensures rapid volatilization of the analyte without thermal degradation.[12]
Injection Volume1 µLStandard volume for capillary GC.
Liner4 mm splitless gooseneck liner with glass woolThe gooseneck design minimizes contact between the sample and the hot metal inlet base, preventing degradation of active compounds like phenols.[12]
Carrier GasHelium, Constant Flow @ 1.2 mL/minHelium is an inert and efficient carrier gas. A constant flow rate provides more stable retention times compared to constant pressure mode.[12][13]
GC ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalentA non-polar 5% phenyl-methylpolysiloxane column offers excellent resolving power for a wide range of semi-volatile compounds and is robust enough for routine analysis.[2]
Oven ProgramInitial 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)The initial hold allows for good peak focusing at the head of the column. The temperature ramp effectively elutes compounds based on their boiling points.[13]
Mass Spectrometer
MS SystemAgilent 5977A MSD or equivalentA sensitive and robust single quadrupole mass spectrometer suitable for routine quantitative work.[2]
Ionization ModeElectron Ionization (EI)Standard ionization technique that generates reproducible fragmentation patterns ideal for library searching and compound identification.[2]
Ionization Energy70 eVThe industry standard energy that produces stable and extensive fragmentation, populating mass spectral libraries like NIST.[2]
Ion Source Temp.230 °CAn optimal temperature to maintain ionization efficiency and prevent contamination.
Transfer Line Temp.280 °CMust be high enough to prevent condensation of analytes as they transfer from the GC to the MS, but not so high as to cause degradation.[2]
Solvent Delay3-4 minutesPrevents the high concentration of solvent from entering and saturating the MS detector, which would shorten filament life.[2]
Acquisition ModeFull Scan (m/z 40-450)Acquires the full mass spectrum, allowing for post-run identification of unknowns and confirmation of the target analyte against a spectral library.

Method Validation and Data Analysis

A developed analytical method must be validated to prove its suitability for the intended purpose.[4] Key validation parameters are summarized below.

Parameter Acceptance Criteria Purpose
Linearity Correlation coefficient (R²) ≥ 0.995Demonstrates a proportional response of the instrument to changes in analyte concentration over a defined range.[14]
Accuracy 80-120% recovery for spiked samplesMeasures the closeness of the experimental value to the true value.[15]
Precision Relative Standard Deviation (RSD) ≤ 15%Assesses the degree of scatter between a series of measurements (repeatability and intermediate precision).[8][15]
Specificity No interfering peaks at the retention time of the analyteConfirms that the signal being measured is solely from the target analyte. Achieved via chromatographic separation and unique mass spectral fragments.
LOD / LOQ Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ)The lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable accuracy and precision.
Data Interpretation
  • Identification: The primary identification of this compound is based on its retention time from the GC column and the match of its acquired mass spectrum with a reference spectrum from the NIST library. The molecular ion is expected at m/z 150, with a characteristic prominent fragment ion at m/z 135 ([M-CH₃]⁺).[16]

  • Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of this compound in unknown samples is then calculated from this regression equation.

Conclusion

The GC-MS method detailed in this application note provides a reliable, sensitive, and specific protocol for the quantitative analysis of this compound. The inclusion of an internal standard and a validated workflow ensures the trustworthiness of the results. The optional derivatization step can significantly improve chromatographic performance, leading to higher data quality. This method is well-suited for quality control laboratories, regulatory bodies, and research and development facilities working with products containing this important phenolic compound.

References

Application Notes & Protocols: Isopropyl Methylphenol Isomers as Food Preservatives

Author: BenchChem Technical Support Team. Date: January 2026

Scientific Context and Introduction

The Imperative for Novel Food Preservatives

The global demand for safe, stable, and minimally processed foods has intensified the search for effective food preservatives. Traditional chemical preservatives, while effective, face increasing consumer scrutiny and regulatory pressure, driving research towards alternatives that are both potent and perceived as more natural or having a more favorable safety profile. Food spoilage, primarily caused by microbial contamination, remains a significant challenge, leading to substantial economic losses and public health risks.[1] This guide focuses on a promising class of synthetic antimicrobial compounds, the isopropyl methylphenol isomers, which offer potent, broad-spectrum activity.

Isopropyl Methylphenol Isomers: A Versatile Antimicrobial Platform

Isopropyl methylphenols are a group of phenolic compounds that include several isomers, the most well-known of which are the naturally occurring thymol and carvacrol.[2] These compounds are renowned for their antiseptic, antifungal, and antioxidant properties.[3] This guide will specifically detail the application of o-Cymen-5-ol (4-Isopropyl-3-methylphenol) , a synthetic isomer of thymol.[4][5] While the user's query specified 2-Isopropyl-4-methylphenol (isothymol), o-Cymen-5-ol is more extensively studied and commercially utilized for its antimicrobial properties, making it a more relevant subject for a detailed application guide.[4][6] It exhibits strong bactericidal and fungicidal activity, low toxicity, and is colorless and odorless, making it an excellent candidate for food preservation.[6]

Physicochemical and Antimicrobial Profile

Chemical Structures and Properties

o-Cymen-5-ol is a substituted phenolic compound, first synthesized in 1954.[4][5] It presents as a colorless, odorless crystalline solid that is stable in light but only slightly soluble in water.[4][7] Its efficacy is intrinsically linked to its molecular structure, which it shares with its more famous isomers, thymol and carvacrol. The primary difference lies in the position of the hydroxyl and isopropyl groups on the phenol ring.

G cluster_0 o-Cymen-5-ol (4-Isopropyl-3-methylphenol) cluster_1 Thymol (2-Isopropyl-5-methylphenol) cluster_2 Carvacrol (5-Isopropyl-2-methylphenol) a a b b c c

Caption: Chemical structures of key isopropyl methylphenol isomers.

Table 1: Physicochemical Properties of Isopropyl Methylphenol Isomers

Propertyo-Cymen-5-olThymolCarvacrol
IUPAC Name 4-Isopropyl-3-methylphenol2-Isopropyl-5-methylphenol5-Isopropyl-2-methylphenol
CAS Number 3228-02-2[8]89-83-8[9]499-75-2[10]
Molecular Formula C₁₀H₁₄O[11]C₁₀H₁₄OC₁₀H₁₄O
Molecular Weight 150.22 g/mol [11]150.22 g/mol 150.22 g/mol
Appearance Colorless, odorless crystalline solid[4][5]Colorless crystals with a characteristic pungent odor[12]Colorless to pale yellow liquid
Solubility in Water Slightly soluble[4][7]Slightly solubleSlightly soluble
Mechanism of Antimicrobial Action

The primary mode of action for o-Cymen-5-ol and its isomers is the disruption of microbial cell membrane integrity.[3] This process is multifactorial and is a cornerstone of its efficacy.

Causality of Action:

  • Membrane Partitioning: The lipophilic nature of the phenol ring allows the molecule to easily partition into the lipid bilayer of the microbial cell membrane.

  • Permeability Disruption: Once embedded, the molecule disrupts the ordered structure of the lipid acyl chains, increasing membrane fluidity and permeability.

  • Proton Motive Force Dissipation: The hydroxyl group can act as a protonophore, shuttling protons across the membrane. This dissipates the crucial ion gradients (the proton motive force) that power essential cellular processes like ATP synthesis and active transport.

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of vital intracellular components, such as ions (K+), ATP, and nucleic acids.

  • Enzyme Inhibition: The influx of the preservative and the change in intracellular environment can lead to the inhibition of essential enzymes, further crippling cell metabolism.[13]

  • Cell Death: The cumulative effect of these actions leads to the inhibition of microbial growth and, at sufficient concentrations, cell death.[13]

G start o-Cymen-5-ol in External Environment partition Partitioning into Lipid Bilayer start->partition disrupt Disruption of Membrane Structure partition->disrupt permeability Increased Membrane Permeability disrupt->permeability pmf Dissipation of Proton Motive Force (PMF) permeability->pmf leakage Leakage of Ions (K+) and ATP permeability->leakage inhibition Inhibition of Cellular Enzymes & Metabolism pmf->inhibition leakage->inhibition death Inhibition of Growth & Cell Death inhibition->death

Caption: Proposed antimicrobial mechanism of o-Cymen-5-ol.

Spectrum of Activity

o-Cymen-5-ol has demonstrated a broad spectrum of activity against bacteria (Gram-positive and Gram-negative), yeasts, and molds.[4][5] This makes it highly effective against a wide range of common food spoilage organisms and pathogens.

Table 2: Minimum Inhibitory Concentrations (MIC) of o-Cymen-5-ol Against Select Microorganisms

MicroorganismTypeMIC (mM)Relevance
Escherichia coliGram-negative Bacteria1.7 - 3.4Foodborne Pathogen[5][14]
Salmonella typhimuriumGram-negative BacteriaN/A (Inhibited)Foodborne Pathogen[4][5]
Pseudomonas aeruginosaGram-negative BacteriaN/A (Inhibited)Spoilage Organism[4][5]
Staphylococcus aureusGram-positive Bacteria1.7 - 3.4Foodborne Pathogen[5][14]
Bacillus subtilisGram-positive BacteriaN/A (Inhibited)Spoilage Organism[4][5]
Aspergillus nigerMoldN/A (Inhibited)Spoilage Organism[4][5]
Penicillium citrinumMoldN/A (Inhibited)Spoilage Organism[4][5]
Candida albicansYeast1.7 - 3.4Spoilage Organism[14][15]
(Note: Data derived from studies primarily in cosmetic or oral care contexts, but demonstrates intrinsic antimicrobial activity against relevant species.[4][5][14])

Regulatory and Safety Profile

Current Regulatory Status
  • Cosmetics: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that o-Cymen-5-ol is safe for use in cosmetic products at concentrations up to 0.5%.[12][16] European regulations permit its use at a maximum concentration of 0.1%.[4][5]

  • Food: Its isomer, thymol, is permitted by the U.S. FDA as a direct food additive for use as a flavoring substance and is considered Generally Recognized As Safe (GRAS).[9][12] While o-Cymen-5-ol does not currently hold a specific GRAS designation for direct food use, the established safety of its isomers in food and its own safety record in leave-on cosmetics provide a strong foundation for its investigation as a food preservative. Any application in food would require a thorough regulatory review and approval process.

Toxicological Profile

Acute oral toxicity studies on related cresol isomers show LD50 values in the range of 200 to 5000 mg/kg in various species, indicating low to moderate acute toxicity.[16][17] o-Cymen-5-ol is generally considered non-irritating and non-sensitizing to the skin at typical use concentrations in cosmetics.[7][18]

Application in Food Systems: Protocols and Methodologies

The following protocols provide a framework for evaluating the efficacy of o-Cymen-5-ol as a food preservative.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of o-Cymen-5-ol that visibly inhibits the growth of a specific foodborne microorganism.

Principle (The "Why"): The broth microdilution method is a standardized, high-throughput technique to quantify the antimicrobial activity of a compound. By exposing a known quantity of microorganisms to a serial dilution of the test agent, we can precisely identify the concentration at which bacteriostatic (growth-inhibiting) activity occurs. This value is fundamental for determining appropriate dosage levels in food systems.

Materials:

  • o-Cymen-5-ol

  • Suitable solvent (e.g., ethanol, DMSO)

  • Sterile 96-well microtiter plates

  • Test microorganism (e.g., E. coli ATCC 25922)

  • Appropriate sterile broth medium (e.g., Tryptic Soy Broth, Nutrient Broth)

  • Spectrophotometer (plate reader)

  • Sterile pipette tips and multichannel pipette

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of o-Cymen-5-ol in a suitable solvent. Rationale: A high-concentration stock is necessary to minimize the amount of solvent added to the test wells, preventing solvent-induced antimicrobial effects.

  • Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Rationale: A standardized inoculum density is critical for reproducible MIC results.

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the o-Cymen-5-ol stock solution to the first column of wells and mix thoroughly. This creates a 1:2 dilution.

    • Transfer 100 µL from the first column to the second, creating a 1:4 dilution. Continue this two-fold serial dilution across the plate. Discard 100 µL from the last column.

    • This will create a range of concentrations (e.g., 50 mM down to ~0.05 mM).

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no preservative) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

  • Data Interpretation: The MIC is the lowest concentration of o-Cymen-5-ol in which no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare o-Cymen-5-ol Stock Solution dilute Perform 2-Fold Serial Dilution stock->dilute inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microorganism inoculum->inoculate plate Dispense Broth in 96-Well Plate plate->dilute dilute->inoculate incubate Incubate Plate (18-24h) inoculate->incubate read Visually Inspect & Read OD600 incubate->read determine Determine MIC Value read->determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Evaluating Preservative Efficacy in a Model Food Matrix

Objective: To assess the ability of o-Cymen-5-ol to inhibit microbial growth over time in a real or simulated food product.

Principle: An MIC value from a nutrient-rich broth doesn't always translate directly to a complex food matrix. Factors like pH, water activity, and the presence of fats or proteins can alter a preservative's efficacy. A challenge study, where the food is intentionally inoculated and monitored, provides a realistic assessment of performance.

Materials:

  • Model food (e.g., pasteurized apple juice, pH 4.5)

  • o-Cymen-5-ol

  • Spoilage microorganism (e.g., Zygosaccharomyces bailii)

  • Sterile containers

  • Plate Count Agar (PCA) or appropriate selective medium

  • Incubator, stomacher, dilution blanks

Step-by-Step Procedure:

  • Preparation: Prepare several batches of the model food. Add o-Cymen-5-ol to achieve desired final concentrations (e.g., 0 ppm, 250 ppm, 500 ppm, 1000 ppm). A "no preservative" batch serves as the positive control.

  • Inoculation: Inoculate each batch with the test organism to a final concentration of ~10³ CFU/mL. Rationale: This low inoculum level simulates typical initial contamination.

  • Storage: Store the samples under relevant conditions (e.g., refrigeration at 4°C or ambient temperature at 25°C).

  • Sampling: At specified time points (e.g., Day 0, 3, 7, 14, 21), aseptically remove a sample from each batch.

  • Enumeration: Perform serial dilutions of the sample and use the spread plate technique on the appropriate agar to enumerate the surviving microorganisms.

  • Data Analysis: Plot the log CFU/mL against time for each concentration. Efficacy is demonstrated by a static (stasis) or declining (cidal) microbial population compared to the growth observed in the control.

G prep Prepare Food Batches with Varying [Preservative] inoculate Inoculate Batches with Spoilage Organism prep->inoculate store Store Samples under Defined Conditions inoculate->store loop_start Time Points (0, 3, 7, 14 days) store->loop_start sample Aseptically Sample Each Batch loop_start->sample enumerate Enumerate Microbes (Plate Counts) sample->enumerate enumerate->loop_start analyze Plot Log CFU/mL vs. Time & Assess Efficacy enumerate->analyze

Caption: Workflow for a food preservative challenge study.

Protocol 3: Sensory Evaluation of Preservative Impact

Objective: To determine if o-Cymen-5-ol imparts any detectable off-flavors or aromas at effective concentrations.

Principle: A preservative is only viable if it does not negatively impact the sensory qualities of the food. Since o-Cymen-5-ol is noted for being odorless, this is a critical validation step. The triangle test is a discriminative method to determine if a sensory difference exists between two samples.

Methodology (Triangle Test):

  • Prepare two batches of the food product: one control (no preservative) and one test (with an effective concentration of o-Cymen-5-ol).

  • Present panelists with three coded samples. Two samples are identical (either both control or both test), and one is different.

  • Ask panelists to identify the "odd" sample.

  • Analyze the results statistically. If a significant number of panelists correctly identify the odd sample, it indicates a detectable sensory difference.

Protocol 4: Analytical Quantification in Food Matrices

Objective: To accurately measure the concentration of o-Cymen-5-ol in a food product to ensure proper dosage and stability over time.

Recommended Techniques: High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods due to their sensitivity and selectivity.[19][20][21]

Sample Preparation Overview:

  • Extraction: The primary challenge is extracting the analyte from the complex food matrix. This may involve liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

  • Analysis: The prepared extract is injected into the HPLC or GC system.

  • Quantification: The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from known standards.[22]

Formulation and Practical Considerations

  • Solubility: Due to its low water solubility, a pre-mix or solubilization step may be necessary.[7] Creating a concentrated stock in a food-grade solvent like ethanol or propylene glycol before adding it to a larger aqueous batch can ensure uniform dispersion.

  • Impact of pH: As a phenolic compound, the antimicrobial activity of o-Cymen-5-ol may be influenced by pH, which affects its protonated (more active) state. Efficacy should be validated at the target pH of the food product. High pH levels (>9) should generally be avoided.[7]

  • Synergistic Effects: Studies in oral care have shown that o-Cymen-5-ol can act synergistically with zinc salts, enhancing its antimicrobial effect.[15][23][24] Exploring combinations with other preservatives or chelating agents (like EDTA) could potentially lower the required use level, which is economically and sensorially advantageous.

Conclusion and Future Directions

o-Cymen-5-ol presents a compelling profile as a next-generation food preservative. Its broad-spectrum antimicrobial activity, favorable safety profile established in the cosmetics industry, and lack of color or odor make it a strong candidate for a variety of food systems.[6] While its isomer, thymol, has already paved the way with GRAS status, further research is required to validate the efficacy of o-Cymen-5-ol in diverse food matrices and to navigate the regulatory pathways for its approval as a direct food additive. Future studies should focus on its effectiveness against resilient foodborne pathogens, its stability during common food processing steps (e.g., thermal treatment), and its potential synergistic interactions with other preservation technologies.

References

Application Notes and Protocols for 2-Isopropyl-4-methylphenol (o-Cymen-5-ol) in Cosmetic and Personal Care Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Introduction and Core Principles

2-Isopropyl-4-methylphenol, commonly known by its INCI name o-Cymen-5-ol or as Isopropyl Methylphenol (IPMP), is a synthetic, crystalline substituted phenolic compound.[1][2] First synthesized in 1954 as an analogue of thymol, it has become a cornerstone ingredient in the cosmetic and personal care industry due to its potent, broad-spectrum antimicrobial properties and excellent safety profile at recommended use levels.[1][2][3] It is particularly valued as a highly effective preservative and is gaining traction as a gentler, microbiome-conscious alternative to traditional biocides like triclosan.[1][4]

This guide provides an in-depth exploration of the physicochemical properties, mechanisms of action, and practical formulation strategies for o-Cymen-5-ol. It is designed for researchers, formulators, and quality control professionals, offering not just procedural steps but the scientific rationale behind them to ensure the development of safe, stable, and efficacious products.

Physicochemical Profile and Formulation-Relevant Characteristics

A thorough understanding of the physical and chemical properties of o-Cymen-5-ol is fundamental to its successful incorporation into a cosmetic chassis. It is a colorless, odorless crystalline solid, a characteristic that makes it highly desirable as it does not interfere with the final product's sensory attributes.[1][2]

PropertyValue / DescriptionSignificance for Formulation
INCI Name o-Cymen-5-olUniversal nomenclature for ingredient labeling.
Synonyms 4-Isopropyl-3-methylphenol, Isopropyl Methylphenol (IPMP), BiosolImportant for literature and supplier searches.[5][6]
CAS Number 3228-02-2Unique chemical identifier.[6]
Molecular Formula C₁₀H₁₄OBasic chemical information.[6][7]
Molecular Weight 150.22 g/mol Used in concentration and molarity calculations.[6]
Appearance White to off-white crystalline solid.Odorless and colorless nature prevents impact on product aesthetics.[1][2]
Solubility Insoluble in water. Soluble in ethanol (36%), methanol (65%), isopropanol (50%), acetone (65%).[8]Dictates the stage of incorporation. Must be pre-dissolved in a suitable solvent (e.g., glycols, ethanol) or incorporated into the oil phase of an emulsion.
Melting Point 110–113 °CRelevant for hot-process formulations (e.g., emulsions).
Stability Highly stable to light, air, temperature, and humidity.[9][10]Ensures long-term efficacy and product shelf-life.[2]
UV Absorption Maximum absorbance at ~279 nm.[5][9]This property contributes to its antioxidant capabilities.[9]

Mechanism of Action: A Dual-Pronged Approach

The utility of o-Cymen-5-ol stems from its dual functionality as both a potent antimicrobial agent and an effective antioxidant.

Antimicrobial and Preservative Action

As a phenolic compound, the primary antimicrobial mechanism of o-Cymen-5-ol involves the disruption of microbial cellular integrity.[11][12] It targets key cellular structures, leading to the inhibition of growth or cell death.[11] This broad-spectrum activity is effective against a wide range of bacteria (Gram-positive and Gram-negative), yeasts, and molds.[1][4][10]

The process can be visualized as a multi-step attack on the microbial cell:

cluster_0 o-Cymen-5-ol Action cluster_1 Microbial Cell A o-Cymen-5-ol (Lipophilic Molecule) B Cell Membrane (Lipid Bilayer) A->B Adsorption & Partitioning C Membrane Proteins (Enzymes, Transporters) B->C Disruption & Denaturation E Metabolic Disruption & Redox Imbalance B->E Increased Permeability C->E Inactivation D Cytoplasm F Cell Lysis / Growth Inhibition E->F

Caption: Antimicrobial mechanism of o-Cymen-5-ol.

Phenolic compounds are known to damage cell membranes, altering their structure and function.[12] This disruption leads to leakage of intracellular components and interferes with critical metabolic processes, ultimately preventing microbial proliferation.[3]

Antioxidant Action

o-Cymen-5-ol exhibits notable antioxidant properties, which serve a secondary but crucial role in product protection.[10][13] It can suppress oxidation and prevent the degradation of sensitive co-ingredients like oils, fats, vitamins, and fragrances.[8][13] This is particularly beneficial for preserving the quality and extending the shelf-life of complex formulations.

Applications and Formulation Guidelines

o-Cymen-5-ol is a versatile ingredient used across a wide spectrum of cosmetic and personal care products.[7][14]

Product CategoryPrimary FunctionTypical Use Level (%)Formulation Notes
Skin Care
Creams, Lotions, SerumsPreservative, Antioxidant0.05 - 0.1Pre-dissolve in the oil phase or a suitable solvent before emulsification.
Anti-Acne TreatmentsAntimicrobial (targets P. acnes)0.05 - 0.2Effective in cleansers, toners, and leave-on treatments.[4]
Cleansers (Facial/Body)Preservative, Skin Cleansing0.05 - 0.3Stable in surfactant systems.[4]
Personal Care
Deodorants & AntiperspirantsDeodorizing (inhibits odor-causing bacteria)0.05 - 0.2Helps control body odor by targeting microbial growth.[1][4][14]
WipesPreservative0.05 - 0.1Ensures the microbiological integrity of the product after opening.
Hair Care
Shampoos, ConditionersPreservative, Scalp Cleansing0.05 - 0.1Helps maintain a clean scalp environment.[7][14]
Oral Care
Toothpaste, MouthwashAntimicrobial (plaque/gingivitis)0.05 - 0.1Aids in inhibiting microorganisms related to oral health issues.[1][10]
Protocol for Incorporation into an Oil-in-Water (O/W) Emulsion:
  • Phase A (Water Phase): Combine water, humectants (e.g., glycerin), and any water-soluble actives. Heat to 75-80°C.

  • Phase B (Oil Phase): Combine emollients, emulsifiers, and fatty alcohols. Heat to 75-80°C.

  • Solubilization of o-Cymen-5-ol: In a separate vessel, add the required amount of o-Cymen-5-ol to a portion of the heated oil phase (or a compatible solvent like phenoxyethanol or a glycol) and stir until fully dissolved. This is a critical step to prevent recrystallization in the final product.

  • Emulsification: Add the oil phase (containing the dissolved o-Cymen-5-ol) to the water phase under high shear homogenization.

  • Cool-Down Phase (Phase C): Begin cooling the emulsion with gentle mixing. Add temperature-sensitive ingredients (e.g., fragrances, certain extracts) below 40°C.

  • Final Adjustments: Adjust pH if necessary and perform final quality control checks.

Efficacy Testing: Validating Performance

The efficacy of o-Cymen-5-ol as a preservative must be validated through a standardized Preservative Efficacy Test (PET), also known as a challenge test. This protocol ensures the preservation system is robust enough to withstand microbial contamination during manufacturing and consumer use.[15]

Caption: Workflow for Preservative Efficacy Testing (PET).

Protocol: Antimicrobial Effectiveness Test (Challenge Test)

This protocol is based on the principles outlined in the USP <51> and ASEAN guidelines.[15][16]

  • Objective: To determine the effectiveness of o-Cymen-5-ol in a cosmetic formulation against a broad spectrum of microorganisms.

  • Materials:

    • Test product containing o-Cymen-5-ol.

    • Control product (same formula without o-Cymen-5-ol).

    • Standard microbial strains (e.g., S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis).

    • Appropriate growth media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).

    • Neutralizing broth (to inactivate the preservative during plating).

    • Sterile containers, pipettes, and plating supplies.

  • Procedure:

    • Prepare and standardize inocula for each microorganism to a concentration of approximately 1x10⁸ CFU/mL.

    • Inoculate separate containers of the test product with each microorganism to achieve a final concentration of 1x10⁵ to 1x10⁶ CFU/g or mL. The volume of the inoculum should not exceed 1% of the product weight.[16]

    • Mix thoroughly to ensure homogenous distribution.

    • Store the inoculated containers at a controlled ambient temperature (20-25°C), protected from light.

    • At specified intervals (e.g., Day 0, 7, 14, and 28), withdraw a 1g aliquot from each container.

    • Serially dilute the aliquot in neutralizing broth.

    • Plate the dilutions onto the appropriate agar medium.

    • Incubate the plates under conditions suitable for the specific microorganism.

    • Count the number of colonies and calculate the CFU/g of the product at each time point.

  • Acceptance Criteria (Example based on USP <51> for Category 2 Products):

    • Bacteria: Not less than a 2.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.

    • Yeasts and Molds: No increase from the initial calculated count at 14 and 28 days.

Analytical Methods for Quality Control

Quantification of o-Cymen-5-ol in the final product is essential for ensuring it is present at the intended concentration. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[17][18][19]

Protocol: Quantification by Reverse-Phase HPLC (RP-HPLC)

This method is adapted from established analytical procedures for preservatives in cosmetics.[17][20][21]

  • Objective: To accurately quantify the percentage of o-Cymen-5-ol in a finished cosmetic product.

  • Instrumentation & Conditions:

    • System: HPLC with UV Detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile (or Methanol) and water (with 0.1% formic or phosphoric acid to improve peak shape).[20][21] A typical starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 279 nm (λmax of o-Cymen-5-ol).[5][9]

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of o-Cymen-5-ol reference standard in methanol. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range in the test sample.

    • Sample Preparation:

      • Accurately weigh approximately 1g of the cosmetic product into a volumetric flask.

      • Add a suitable solvent (e.g., methanol) and extract the o-Cymen-5-ol, using sonication or vigorous shaking to ensure complete dissolution.

      • Bring the flask to volume with the solvent.

      • Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.

    • Analysis:

      • Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration).

      • Inject the prepared sample solution.

      • Identify the o-Cymen-5-ol peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Calculation: Quantify the concentration of o-Cymen-5-ol in the sample by interpolating its peak area against the calibration curve.

Safety and Regulatory Profile

o-Cymen-5-ol has a well-established safety profile and is considered safe for use in cosmetic products when used within specified concentration limits.

  • Cosmetic Ingredient Review (CIR): The CIR Expert Panel concluded that o-Cymen-5-ol is safe at concentrations up to 0.5% in cosmetic products.[22][23] The panel noted that it is not a significant sensitizer or irritant at typical use concentrations.[23]

  • European Union: The EU Cosmetic Regulation (EC) No 1223/2009 lists o-Cymen-5-ol in Annex V as a permitted preservative at a maximum concentration of 0.1%.[1]

  • Japan: Use is restricted due to older animal studies that indicated potential neurotoxicity at high doses.[1][7] Formulators marketing products in this region must consult current local regulations.

  • General Safety: It is generally considered mild, non-irritating, and suitable for sensitive skin formulations.[4][10] The reported rate of skin allergy is very low.[10]

Conclusion

This compound (o-Cymen-5-ol) is a high-performance, multifunctional ingredient that offers robust preservative efficacy coupled with valuable antioxidant properties. Its excellent stability, compatibility with a wide range of cosmetic ingredients, and favorable safety profile make it an ideal choice for modern formulations. By following the detailed guidelines and validation protocols presented in this document, researchers and formulators can confidently leverage the benefits of o-Cymen-5-ol to create safe, stable, and high-quality cosmetic and personal care products.

References

The Synthetic Versatility of 2-Isopropyl-4-methylphenol: A Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Phenolic Building Block

2-Isopropyl-4-methylphenol, an isomer of the well-known natural monoterpenoid thymol, is a highly versatile and economically significant precursor in the landscape of organic synthesis. Its substituted phenolic structure, characterized by an activating hydroxyl group and specific steric and electronic properties conferred by the isopropyl and methyl substituents, makes it a reactive and selective starting material for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and validated protocols for its conversion into valuable intermediates and biologically active molecules.

The strategic positioning of the alkyl groups on the phenol ring directs electrophilic substitution and other reactions to predictable locations, allowing for the controlled synthesis of complex molecular architectures. This inherent reactivity, coupled with the biological significance of the resulting derivatives, has positioned this compound as a key building block in medicinal chemistry and drug development. This document will delve into key synthetic transformations, including electrophilic aromatic substitution, modifications of the phenolic hydroxyl group, and its use in multicomponent reactions to construct heterocyclic scaffolds. Each section will provide not only step-by-step protocols but also the underlying mechanistic principles and practical insights to ensure successful and reproducible outcomes in the research laboratory.

Core Synthetic Transformations and Applications

The reactivity of this compound can be broadly categorized into reactions involving the aromatic ring and those involving the phenolic hydroxyl group. The electron-donating nature of the hydroxyl and alkyl groups activates the aromatic ring towards electrophilic substitution, primarily at the positions ortho and para to the hydroxyl group. The phenolic hydroxyl group itself can readily undergo O-alkylation, esterification, and other modifications.

Electrophilic Aromatic Substitution: Functionalizing the Phenolic Core

The electron-rich aromatic ring of this compound is primed for electrophilic attack. The directing effects of the hydroxyl, isopropyl, and methyl groups play a crucial role in determining the regioselectivity of these reactions.

The introduction of a formyl group onto the aromatic ring is a pivotal transformation, as the resulting aldehyde serves as a versatile handle for further synthetic elaborations, including the construction of heterocyclic systems. The Rieche formylation is a highly effective method for this purpose.[1][2]

Reaction Principle: The Rieche formylation utilizes dichloromethyl methyl ether in the presence of a Lewis acid, such as tin(IV) chloride, to generate an electrophilic dichloromethyl cation species. This electrophile attacks the electron-rich aromatic ring, followed by hydrolysis to yield the aldehyde.

Experimental Protocol: Rieche Formylation of Thymol (as a model for this compound)

  • In a round-bottom flask, dissolve thymol (1.0 mmol) in dichloromethane (25 mL).

  • Cool the solution to 0°C in an ice bath and add dichloromethyl methyl ether (1.0 mmol).

  • Stir the mixture for 30 minutes at 0°C.

  • Slowly add tin(IV) chloride (1.5 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding ice water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Low Temperature Addition: The initial cooling to 0°C and slow addition of the Lewis acid are critical to control the exothermic nature of the reaction and prevent potential side reactions.

  • Lewis Acid Catalyst: Tin(IV) chloride is an effective Lewis acid that facilitates the formation of the reactive electrophile from dichloromethyl methyl ether.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can decompose the Lewis acid and the formylating agent. Therefore, the use of a dry solvent and glassware is essential.

Workflow for Rieche Formylation:

cluster_prep Reaction Setup cluster_reaction Formylation Reaction cluster_workup Work-up and Purification A Dissolve Thymol in CH2Cl2 B Cool to 0°C A->B C Add Dichloromethyl Methyl Ether B->C D Add SnCl4 (Lewis Acid) C->D Initiates Reaction E Warm to Room Temperature D->E F Stir for 3 hours E->F G Quench with Ice Water F->G Reaction Completion H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Column Chromatography I->J Thymol Aldehyde Thymol Aldehyde J->Thymol Aldehyde cluster_reactants Reactants A Thymol Aldehyde D One-Pot Reaction (Hantzsch Synthesis) A->D B β-Ketoester (2 equiv.) B->D C Ammonia C->D E Dihydropyridine Derivative D->E

References

Application Note & Protocol: A Comprehensive Guide to Evaluating the Antifungal Activity of 2-Isopropyl-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed methodological framework for researchers, scientists, and drug development professionals to assess the antifungal efficacy of 2-Isopropyl-4-methylphenol, a phenolic compound with significant therapeutic potential. We delve into the scientific rationale behind standardized antifungal susceptibility testing, offering step-by-step protocols for broth microdilution and disk diffusion assays. Furthermore, this guide elucidates the known mechanisms of action of this compound, providing a comprehensive understanding of its antifungal properties. Visual workflows and data interpretation guidelines are included to ensure robust and reproducible results.

Introduction: The Promise of this compound as an Antifungal Agent

This compound, an isomer of thymol and carvacrol, belongs to a class of naturally occurring phenolic compounds that have garnered considerable interest for their broad-spectrum antimicrobial properties.[1][2][3] These compounds are key constituents of essential oils from aromatic plants and have a long history of use in traditional medicine.[4][5] In the face of rising antifungal resistance, exploring the efficacy and mechanisms of such natural products is a critical endeavor in the development of novel therapeutic strategies.[1]

Scientific investigations have revealed that this compound and its isomers exhibit potent activity against a range of clinically relevant fungi, including species of Candida, Aspergillus, and various dermatophytes.[4][6][7] The lipophilic nature of these phenolic compounds allows them to intercalate into the fungal cell membrane, disrupting its integrity and leading to the leakage of essential intracellular components.[4]

Mechanism of Action: A Multi-Targeted Approach

The antifungal activity of this compound is not attributed to a single mode of action but rather a cascade of effects on fungal cellular processes. Understanding these mechanisms is crucial for both optimizing its therapeutic application and for the development of synergistic drug combinations.

Primary Mechanisms of Action:

  • Cell Membrane Disruption: The primary target of phenolic compounds like this compound is the fungal cell membrane.[4] By partitioning into the lipid bilayer, it increases membrane fluidity and permeability, leading to the dissipation of ion gradients and the leakage of vital cellular contents.

  • Inhibition of Ergosterol Biosynthesis: Ergosterol is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Studies have shown that thymol, a closely related isomer, can interfere with the ergosterol biosynthesis pathway.[8][9][10] This disruption further compromises membrane integrity and function.

  • Interference with Cellular Homeostasis: this compound can disrupt the delicate balance of intracellular ions, particularly calcium (Ca2+).[8] This interference with calcium homeostasis can trigger downstream signaling pathways that are detrimental to fungal growth and survival.

  • Induction of Oxidative Stress: The presence of this compound can lead to the generation of reactive oxygen species (ROS) within the fungal cell, causing oxidative damage to proteins, lipids, and nucleic acids.[6]

Visualizing the Antifungal Mechanism

Antifungal Mechanism of this compound Proposed Antifungal Mechanism of this compound Phenol This compound Membrane Fungal Cell Membrane Phenol->Membrane Intercalates Ergosterol Ergosterol Biosynthesis Phenol->Ergosterol Inhibits Calcium Calcium Homeostasis Phenol->Calcium Disrupts Leakage Leakage of Cellular Contents Membrane->Leakage Increased Permeability Ergosterol->Membrane Weakens ROS Reactive Oxygen Species (ROS) Production Calcium->ROS Contributes to Damage Oxidative Damage ROS->Damage Death Fungal Cell Death Leakage->Death Damage->Death

Caption: Proposed multi-target antifungal mechanism of this compound.

Protocols for Antifungal Susceptibility Testing

To ensure the generation of reliable and comparable data, it is imperative to adhere to standardized protocols for antifungal susceptibility testing. The methods outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the evaluation of a natural product like this compound.[11][12][13][14]

Essential Preparations

3.1.1. Fungal Strain and Culture Conditions:

  • Select well-characterized fungal strains from a reputable culture collection (e.g., ATCC). Include quality control strains as recommended by CLSI or EUCAST guidelines (e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258).[15]

  • Subculture the fungal isolates on an appropriate agar medium (e.g., Potato Dextrose Agar or Sabouraud Dextrose Agar) and incubate at a suitable temperature (typically 30-35°C) to ensure purity and viability.[16][17]

3.1.2. Preparation of this compound Stock Solution:

  • Due to its limited water solubility, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).[18][19]

  • Prepare a high-concentration stock solution (e.g., 10 mg/mL) and sterilize by filtration through a 0.22 µm syringe filter. Store at -20°C.

  • Crucial Note: The final concentration of the solvent in the assay should not exceed a level that affects fungal growth (typically ≤1% v/v). A solvent toxicity control must be included in all experiments.

3.1.3. Inoculum Preparation:

  • For Yeasts: From a fresh culture, suspend several colonies in sterile saline (0.85% NaCl). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[10] This suspension will be further diluted for the final inoculum.

  • For Molds: Harvest conidia from a mature culture by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).[16][20] Filter the suspension through sterile gauze to remove hyphal fragments.[20] Adjust the conidial suspension to the desired concentration (e.g., 1-5 x 10^6 conidia/mL) using a hemocytometer or by spectrophotometric methods.[21][22]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23][24][25][26]

Visualizing the Broth Microdilution Workflow

Broth Microdilution Workflow Broth Microdilution Assay Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare and Standardize Fungal Inoculum Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells with Fungal Suspension Serial_Dilution->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at Appropriate Temperature and Duration Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Step-by-step workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Dispense 100 µL of sterile RPMI-1640 broth (buffered with MOPS to pH 7.0) into each well of a 96-well microtiter plate.[12]

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Prepare the final fungal inoculum by diluting the standardized suspension in RPMI-1640 to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL for yeasts or 0.4-5 x 10^4 CFU/mL for molds.[12]

  • Add 100 µL of the final inoculum to each well, bringing the total volume to 200 µL.

  • Include a positive control (fungal growth without the compound) and a negative control (sterile broth).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth.

Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculum.

Step-by-Step Protocol:

  • Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.

  • Spot-plate the aliquot onto a fresh agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration from which no fungal growth is observed on the agar plate.[10]

Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of fungi to an antimicrobial agent.[27][28][29][30]

Step-by-Step Protocol:

  • Prepare a fungal inoculum as described for the broth microdilution assay, adjusted to a 0.5 McFarland standard.

  • Uniformly streak the inoculum onto the surface of a suitable agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts).[12]

  • Impregnate sterile paper disks (6 mm in diameter) with a known amount of the this compound solution. Allow the solvent to evaporate completely.

  • Aseptically place the disks onto the inoculated agar surface.

  • Incubate the plates at 35°C for 24-48 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk. The size of the zone is proportional to the antifungal activity.

Data Presentation and Interpretation

Clear and concise presentation of results is fundamental for accurate interpretation.

Table 1: Example of MIC and MFC Data for this compound
Fungal StrainMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicans ATCC 90028641282Fungicidal
Aspergillus fumigatus ATCC 204305128>512>4Fungistatic
Cryptococcus neoformans ATCC 9011232642Fungicidal

Interpretation Note: An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio of > 4 suggests fungistatic activity.

Table 2: Example of Disk Diffusion Assay Data
Fungal StrainConcentration on Disk (µg)Zone of Inhibition (mm)
Candida albicans ATCC 900285018
Aspergillus fumigatus ATCC 2043055012
Cryptococcus neoformans ATCC 901125022

Conclusion

The protocols and insights provided in this guide offer a robust framework for the systematic evaluation of the antifungal properties of this compound. By employing standardized methodologies and understanding the underlying mechanisms of action, researchers can generate high-quality, reproducible data that will contribute to the development of new and effective antifungal therapies. Adherence to these guidelines will ensure the scientific integrity and trustworthiness of the findings, paving the way for further preclinical and clinical investigations.

References

In Vivo Efficacy of 2-Isopropyl-4-methylphenol and its Isomers: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct in vivo efficacy studies for 2-Isopropyl-4-methylphenol (also known as isothymol) are not extensively available in current scientific literature. This guide, therefore, focuses on the wealth of in vivo data available for its well-characterized structural isomer, thymol (2-isopropyl-5-methylphenol) . The presented protocols and mechanistic insights are based on studies conducted with thymol and serve as a robust framework for initiating preclinical investigations into related phenolic compounds like this compound. Researchers should consider that while structurally similar, the specific biological activities and pharmacokinetic profiles of these isomers may differ.

Introduction: The Therapeutic Potential of Phenolic Monoterpenes

Thymol, a key constituent of essential oils from plants like Thymus vulgaris, has a long history in traditional medicine.[1] Modern preclinical research is progressively validating its diverse pharmacological properties, including potent anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects.[1] These activities are largely attributed to its phenolic hydroxyl group and overall molecular structure, which allows it to modulate key signaling pathways involved in pathology. This guide provides detailed protocols and insights for researchers and drug development professionals aiming to investigate the in vivo efficacy of thymol in relevant animal models, offering a blueprint for the preclinical assessment of this class of compounds.

Core Mechanistic Insights: How Thymol Exerts its Effects

In vivo studies have revealed that thymol's therapeutic efficacy stems from its ability to interact with multiple cellular targets. Its antioxidant and anti-inflammatory properties are particularly well-documented.

Antioxidant and Anti-inflammatory Pathways

Thymol has demonstrated significant antioxidant activity by scavenging free radicals and enhancing the body's endogenous antioxidant defense systems.[1] It modulates inflammatory responses by inhibiting pro-inflammatory enzymes and cytokines. A key mechanism involves the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which are crucial mediators of inflammation and pain.

Diagram 1: Simplified Anti-inflammatory Action of Thymol

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) COX2 COX-2 (Inducible) Inflammatory_Stimuli->COX2 Induces Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Inflammation Inflammation (Edema, Pain) Prostaglandins_Inflammatory->Inflammation Thymol Thymol Thymol->COX2 Inhibits

Caption: Thymol's anti-inflammatory effect via COX-2 inhibition.

Experimental Protocols for In Vivo Efficacy Assessment

The following sections provide detailed, step-by-step protocols for evaluating the anti-inflammatory and neuroprotective effects of thymol in established animal models. These protocols are designed to be self-validating, incorporating necessary controls and quantifiable endpoints.

Protocol 1: Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Model)

This is a classic and highly reproducible model for evaluating acute inflammation.

Objective: To assess the anti-inflammatory activity of a test compound by measuring its ability to inhibit paw edema induced by carrageenan.

Materials:

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • Test compound (Thymol or this compound)

  • Vehicle (e.g., 0.5% Tween 80 in saline)

  • Positive control: Indomethacin or Diclofenac sodium

  • 1% (w/v) Carrageenan solution in sterile saline

  • Pletysmometer or digital calipers

  • Animal handling and dosing equipment

Workflow Diagram:

Diagram 2: Workflow for Carrageenan-Induced Paw Edema Assay

G Start Start: Acclimatize Animals (7 days) Grouping Randomly Group Animals (n=6-8 per group) Start->Grouping Dosing Administer Compound/Vehicle/Control (e.g., oral gavage) Grouping->Dosing Wait Wait 60 minutes Dosing->Wait Induction Induce Inflammation: Inject 0.1 mL 1% Carrageenan into sub-plantar region of right hind paw Wait->Induction Measure_T0 Measure Initial Paw Volume (T0) (Immediately after injection) Induction->Measure_T0 Time_Points Measure Paw Volume at 1, 2, 3, 4, and 5 hours post-injection Measure_T0->Time_Points Analysis Calculate % Inhibition of Edema and Analyze Data Time_Points->Analysis End End of Experiment Analysis->End

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology:

  • Animal Acclimatization: House animals under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping and Fasting: Randomly divide animals into experimental groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at least 3 doses). Fast animals overnight before the experiment.

  • Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or digital calipers immediately after carrageenan injection (T0) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.

Quantitative Data Summary: Expected Outcomes

The following table illustrates hypothetical data for an effective anti-inflammatory compound in the carrageenan-induced paw edema model.

Treatment GroupDose (mg/kg, p.o.)Mean Paw Volume Increase at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.06-
Indomethacin100.32 ± 0.0462.35%
Test Compound250.65 ± 0.0523.53%
Test Compound500.45 ± 0.0347.06%
Test Compound1000.35 ± 0.0458.82%

Neuroprotection: Scopolamine-Induced Amnesia Model

This model is widely used to screen for compounds with potential therapeutic benefits for cognitive disorders like Alzheimer's disease.

Objective: To evaluate the neuroprotective effects of a test compound against scopolamine-induced learning and memory impairment.

Materials:

  • Male Swiss albino mice (6-8 weeks old)

  • Test compound (Thymol or this compound)

  • Vehicle (e.g., 0.5% Tween 80 in saline)

  • Positive control: Piracetam or Donepezil

  • Scopolamine hydrobromide

  • Morris Water Maze or Elevated Plus Maze apparatus

  • Animal handling and dosing equipment

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping: Similar to the inflammation model, acclimatize and randomly group the animals.

  • Compound Administration: Administer the test compound, vehicle, or positive control orally for a specified period (e.g., 7-14 days).

  • Induction of Amnesia: On the final day of treatment, administer scopolamine (0.5-1 mg/kg, i.p.) 45 minutes after the final dose of the test compound.

  • Behavioral Testing: 30 minutes after scopolamine injection, subject the animals to behavioral testing using either the Morris Water Maze (for spatial memory) or the Elevated Plus Maze (for learning and memory).

    • Elevated Plus Maze: Record the transfer latency (time taken to move from the open arm to the enclosed arm) on the first day. 24 hours later, record the transfer latency again. A decrease in transfer latency on the second day indicates memory retention.

  • Data Analysis: Compare the transfer latencies between the different groups. A significant reduction in transfer latency in the treated groups compared to the scopolamine-only group indicates a neuroprotective effect.

Trustworthiness and Self-Validation in Protocols

The inclusion of both positive and negative (vehicle) controls is critical for the validation of these protocols. The positive control ensures that the experimental model is responsive and provides a benchmark for the efficacy of the test compound. The vehicle control accounts for any effects of the solvent or administration procedure. Dose-response studies, as outlined in the tables, further strengthen the validity of the findings.

Conclusion and Future Directions

The extensive in vivo data for thymol strongly supports its potential as a multi-target therapeutic agent. The protocols detailed in this guide provide a solid foundation for researchers to explore the efficacy of thymol and its isomers, such as this compound. Future research should focus on direct comparative studies of these isomers to elucidate any differences in their efficacy and safety profiles. Furthermore, pharmacokinetic and toxicological studies are essential next steps in the drug development pipeline for these promising natural compounds.

References

Application Notes and Protocols for the Development of a 2-Isopropyl-4-methylphenol-Based Disinfectant

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating Phenolic Compounds for Modern Disinfection

The history of disinfection is deeply rooted in the pioneering work of Joseph Lister and the use of phenol (carbolic acid) to prevent surgical infections.[1][2] Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, have long been recognized for their potent antimicrobial properties against a wide range of bacteria, fungi, and some viruses.[1] While early phenolics faced scrutiny due to toxicity concerns, modern chemistry has yielded a new generation of synthetic phenolic derivatives with improved safety and efficacy profiles.[3][4]

This document focuses on one such derivative: 2-Isopropyl-4-methylphenol (also known as 4-isopropyl-3-methylphenol or o-cymen-5-ol). An isomer of the well-studied antimicrobial agents thymol and carvacrol, this compound presents a compelling candidate for the development of novel disinfectant formulations.[5][6] Its properties, including low odor and broad-spectrum antimicrobial activity, make it suitable for various applications, from pharmaceuticals and cosmetics to industrial and household disinfection.[3][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, evaluation, and regulatory considerations for developing a this compound-based disinfectant for hard, non-porous surfaces.

Mechanism of Antimicrobial Action

The primary mechanism of antibacterial action for this compound and its isomers, thymol and carvacrol, involves the disruption of the bacterial cell membrane.[7][8][9] This lipophilic compound integrates into the bacterial membrane, altering its fluidity and permeability. This disruption leads to the leakage of intracellular components, such as ions and ATP, and ultimately results in cell lysis and death.[7][8][9]

Other proposed mechanisms of action that contribute to its antimicrobial efficacy include:

  • Inhibition of Efflux Pumps: Preventing bacteria from expelling antimicrobial agents.[7][9]

  • Biofilm Disruption: Inhibiting the formation of and breaking down existing biofilms.[7][9]

  • Inhibition of Membrane ATPases: Disrupting cellular energy production.[7][9]

The following diagram illustrates the proposed primary mechanism of action:

cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cytoplasm p1 Phospholipid p2 Phospholipid p3 Phospholipid p4 Phospholipid atp ATP leakage Leakage of Intracellular Components atp->leakage ions Ions ions->leakage active This compound disruption Membrane Disruption & Increased Permeability active->disruption Integrates into membrane disruption->leakage death Cell Death leakage->death cluster_prep Preparation cluster_testing Efficacy Testing cluster_analysis Analysis & Reporting formulation Develop Disinfectant Formulation suspension Quantitative Suspension Test (e.g., EN 1276) formulation->suspension carrier Carrier Test (e.g., AOAC Use-Dilution) formulation->carrier virucidal Virucidal Assay (e.g., ASTM E1053) formulation->virucidal culture Prepare Microbial Cultures culture->suspension culture->carrier culture->virucidal data Data Analysis (Log Reduction) suspension->data carrier->data virucidal->data report Generate Efficacy Report data->report

References

Application Notes and Protocols for Enhanced Delivery of 2-Isopropyl-4-methylphenol through Advanced Encapsulation Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the encapsulation of 2-Isopropyl-4-methylphenol (o-cymen-5-ol), a potent antimicrobial agent with applications in pharmaceuticals and cosmetics.[1][2] The inherent challenges of o-cymen-5-ol, such as poor water solubility, can limit its efficacy and bioavailability.[3] This document explores various nanoencapsulation strategies—including liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles—to overcome these limitations. By enclosing o-cymen-5-ol within these nanocarriers, it is possible to enhance its stability, control its release, and improve its overall performance.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols for the formulation and characterization of encapsulated o-cymen-5-ol.

Introduction: The Case for Encapsulating this compound

This compound, also known as o-cymen-5-ol, is a synthetic phenolic compound recognized for its broad-spectrum antimicrobial properties against bacteria, yeasts, and molds.[1] Its efficacy makes it a valuable ingredient in a variety of formulations, from topical anti-acne treatments to preservatives in cosmetics.[1] Despite its potent antimicrobial activity, the practical application of o-cymen-5-ol is often hampered by its physicochemical properties.

Key Challenges in the Delivery of o-Cymen-5-ol:

  • Poor Water Solubility: o-Cymen-5-ol is only slightly soluble in water, which can be a significant hurdle in the formulation of aqueous-based products and can limit its bioavailability.[3]

  • Volatility: As a phenolic compound, it can be volatile, leading to a potential loss of efficacy over time and challenges in maintaining a consistent concentration in the final product.

  • Potential for Irritation: At higher concentrations, like many phenolic compounds, it may cause skin irritation in sensitive individuals.

Nanoencapsulation offers a promising solution to these challenges. By entrapping o-cymen-5-ol within a nanocarrier, it is possible to:

  • Improve Solubility and Dispersion: Nanoparticles can be readily dispersed in aqueous media, effectively overcoming the solubility issues of the free compound.

  • Enhance Stability: The carrier shell protects the encapsulated o-cymen-5-ol from environmental factors, reducing volatility and degradation.

  • Provide Controlled Release: The release of the active ingredient can be modulated by the composition and structure of the nanocarrier, allowing for a sustained therapeutic effect.[5]

  • Improve Bioavailability and Efficacy: By enhancing solubility and protecting the active agent, encapsulation can lead to improved penetration and higher local concentrations at the target site.[5]

This guide will delve into the practical application of several key encapsulation technologies for the enhanced delivery of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for designing an effective encapsulation strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₄O[6]
Molecular Weight 150.22 g/mol [6]
Appearance Colorless, crystalline solid[3]
Solubility Slightly soluble in water[3]
Melting Point 35-36.5 °C
Boiling Point 228-233.8 °C

Encapsulation Strategies and Protocols

This section details the theoretical basis and step-by-step protocols for four distinct nanoencapsulation techniques suitable for this compound.

Liposomal Encapsulation

Rationale: Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Due to its hydrophobic nature, this compound will primarily partition into the lipid bilayer of the liposomes. This method is well-established for encapsulating both hydrophobic and hydrophilic compounds and is known for its biocompatibility.

Diagram of Liposomal Encapsulation Workflow:

Liposome_Workflow cluster_prep Preparation cluster_processing Processing & Purification A Dissolve Lipids & o-cymen-5-ol in Organic Solvent B Create Thin Lipid Film (Rotary Evaporation) A->B C Hydration with Aqueous Buffer B->C D Formation of Multilamellar Vesicles (MLVs) C->D E Sonication or Extrusion (Size Reduction) D->E F Formation of Small Unilamellar Vesicles (SUVs) E->F G Purification (e.g., Dialysis) F->G H Final Liposomal Suspension G->H

Caption: Workflow for liposomal encapsulation of o-cymen-5-ol.

Protocol 3.1: Thin-Film Hydration Method for Liposome Formulation [7]

Materials:

  • Soybean Phosphatidylcholine (or other suitable phospholipid)

  • Cholesterol

  • This compound (o-cymen-5-ol)

  • Chloroform and Methanol (or other suitable organic solvent system)

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Sonicator (probe or bath) or Extruder

  • Round-bottom flask

  • Syringes and filters (if using extrusion)

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve a specific molar ratio of phosphatidylcholine and cholesterol (e.g., 2:1) and this compound in a suitable volume of chloroform:methanol (e.g., 2:1 v/v). The amount of o-cymen-5-ol can be varied to achieve the desired drug-to-lipid ratio.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (Tc). This will form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS pH 7.4) by rotating the flask gently. This process leads to the formation of multilamellar vesicles (MLVs).[7]

  • Size Reduction:

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension must be downsized. This can be achieved by:

      • Sonication: Submerge the flask in a bath sonicator or use a probe sonicator. Sonicate in intervals to avoid overheating until the suspension becomes clear.

      • Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a lipid extruder. This method generally produces a more homogenous size distribution.

  • Purification:

    • To remove unencapsulated this compound, purify the liposomal suspension using dialysis. Place the liposome suspension in a dialysis bag and dialyze against a large volume of the same aqueous buffer, with several buffer changes over 24 hours.

Solid Lipid Nanoparticles (SLNs)

Rationale: SLNs are colloidal carriers made from solid lipids that are solid at both room and body temperature.[8] For a hydrophobic compound like o-cymen-5-ol, SLNs offer high encapsulation efficiency and the solid lipid matrix provides excellent controlled release characteristics.[9]

Diagram of SLN Preparation by Hot Homogenization:

SLN_Workflow cluster_prep Preparation cluster_processing Processing & Formation A Melt Solid Lipid & Dissolve o-cymen-5-ol (Lipid Phase) C Add Aqueous Phase to Lipid Phase with Stirring A->C B Heat Aqueous Surfactant Solution (Aqueous Phase) B->C D Pre-emulsion Formation C->D E High-Pressure Homogenization D->E F Formation of Hot Nanoemulsion E->F G Cooling to Room Temperature F->G H Solidification of Lipid & SLN Formation G->H

Caption: Workflow for SLN preparation using the hot homogenization technique.

Protocol 3.2: Hot Homogenization Technique for SLN Formulation [8]

Materials:

  • Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • This compound (o-cymen-5-ol)

  • Purified Water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (optional, for pre-emulsion)

  • Water bath or heating mantle

  • Magnetic stirrer

Procedure:

  • Preparation of Phases:

    • Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid with continuous stirring.

    • Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles) at a pressure range of 500-1500 bar.[8] The temperature should be maintained above the lipid's melting point throughout this process.

  • Nanoparticle Formation:

    • Cool the resulting hot nanoemulsion to room temperature under gentle stirring. This allows the lipid to recrystallize and form solid lipid nanoparticles with the encapsulated o-cymen-5-ol.

Nanostructured Lipid Carriers (NLCs)

Rationale: NLCs are a second generation of lipid nanoparticles, where the lipid matrix is a blend of solid and liquid lipids.[10] This creates a less-ordered lipid core, which can increase drug loading capacity and reduce drug expulsion during storage compared to SLNs. This is particularly advantageous for o-cymen-5-ol to ensure high encapsulation efficiency and stability.

Protocol 3.3: Melt-Emulsification Method for NLC Formulation [11]

Materials:

  • Solid Lipid (e.g., Glyceryl behenate)

  • Liquid Lipid (e.g., Medium-chain triglycerides, Oleic acid)

  • Surfactant (e.g., Tween® 80)

  • This compound (o-cymen-5-ol)

  • Purified Water

Equipment:

  • High-pressure homogenizer or ultrasonicator

  • Water bath or heating mantle

  • Magnetic stirrer

Procedure:

  • Preparation of Phases:

    • Lipid Phase: Melt the solid lipid and mix it with the liquid lipid at a temperature about 5-10°C above the solid lipid's melting point. Dissolve the this compound in this lipid mixture.

    • Aqueous Phase: Prepare a hot aqueous solution of the surfactant at the same temperature.

  • Emulsification:

    • Disperse the hot lipid phase in the hot aqueous phase under high-speed stirring to form a pre-emulsion.

  • Homogenization:

    • Homogenize the pre-emulsion using a high-pressure homogenizer or a high-intensity probe sonicator while maintaining the temperature.

  • NLC Formation:

    • Cool the resulting nanoemulsion to room temperature while stirring. The solidification of the lipid blend results in the formation of NLCs.

Polymeric Nanoparticles

Rationale: Polymeric nanoparticles, made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can encapsulate hydrophobic drugs within their polymeric matrix.[12][13] This method offers excellent control over the release profile, which can be tuned by varying the polymer's molecular weight and composition.

Diagram of Polymeric Nanoparticle Preparation by Solvent Evaporation:

PolymericNP_Workflow cluster_prep Preparation cluster_processing Processing & Collection A Dissolve Polymer & o-cymen-5-ol in Organic Solvent (Oil Phase) C Emulsify Oil Phase in Aqueous Phase (Sonication) A->C B Prepare Aqueous Surfactant Solution (Aqueous Phase) B->C D Formation of o/w Emulsion C->D E Solvent Evaporation (Stirring under Vacuum) D->E F Hardening of Nanoparticles E->F G Collection & Washing (Centrifugation) F->G H Final Polymeric Nanoparticle Suspension G->H

Caption: Workflow for polymeric nanoparticle preparation via the solvent evaporation method.

Protocol 3.4: Emulsification-Solvent Evaporation Method for PLGA Nanoparticles [14]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound (o-cymen-5-ol)

  • Dichloromethane (DCM) or Ethyl Acetate (as organic solvent)

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Purified Water

Equipment:

  • Probe sonicator

  • Magnetic stirrer with a hot plate

  • Rotary evaporator (optional)

  • High-speed centrifuge

Procedure:

  • Preparation of Phases:

    • Organic Phase: Dissolve PLGA and this compound in a suitable organic solvent like dichloromethane.

    • Aqueous Phase: Dissolve a surfactant, such as PVA, in purified water.

  • Emulsification:

    • Add the organic phase to the aqueous phase and emulsify using a high-intensity probe sonicator. This should be done in an ice bath to prevent the solvent from evaporating too quickly.

  • Solvent Evaporation:

    • Transfer the resulting oil-in-water emulsion to a larger beaker and stir at room temperature for several hours to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles. A rotary evaporator can be used to expedite this step.

  • Collection and Washing:

    • Collect the nanoparticles by centrifugation at high speed.

    • Wash the nanoparticle pellet several times with purified water to remove excess surfactant and unencapsulated drug. This is done by resuspending the pellet in water and centrifuging again.

  • Final Product:

    • The final washed pellet can be resuspended in water or a suitable buffer for further analysis or lyophilized for long-term storage.

Characterization of Nanoformulations

Proper characterization is essential to ensure the quality, stability, and efficacy of the prepared nanoformulations.

Particle Size and Polydispersity Index (PDI)
  • Technique: Dynamic Light Scattering (DLS).[3][15][16]

  • Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles in suspension.[16] The rate of these fluctuations is related to the particle size.

  • Protocol:

    • Dilute the nanoparticle suspension to an appropriate concentration with purified water or the same buffer used in the formulation.

    • Transfer the diluted sample to a cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (typically 25°C).

    • Perform the measurement to obtain the average particle size (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for a homogenous population of nanoparticles.

Zeta Potential
  • Technique: Laser Doppler Velocimetry.[17]

  • Principle: This technique measures the velocity of charged particles in an electric field. The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.[]

  • Protocol:

    • Dilute the nanoparticle suspension in an appropriate medium (often distilled water or a low ionic strength buffer).

    • Inject the sample into the specialized zeta potential cell.

    • Perform the measurement. A zeta potential value of ±30 mV or greater is generally indicative of good physical stability.

Encapsulation Efficiency (EE) and Drug Loading (DL)
  • Principle: To determine the amount of o-cymen-5-ol successfully encapsulated within the nanoparticles. This is typically done by separating the unencapsulated ("free") drug from the nanoparticles and quantifying both.[19]

  • Protocol (Indirect Method):

    • Separate the nanoparticles from the aqueous medium containing the free drug. This can be done by ultracentrifugation or by using centrifugal filter units.[19]

    • Carefully collect the supernatant (which contains the free drug).

    • Quantify the amount of o-cymen-5-ol in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100 [20]

    DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

In Vitro Drug Release
  • Technique: Dialysis Bag Method.[21][22][23]

  • Principle: This method simulates the release of the drug from the nanoparticles into a surrounding medium over time. The nanoparticle suspension is placed in a dialysis bag which is then immersed in a release medium. The dialysis membrane allows the released drug to diffuse out while retaining the nanoparticles.[21]

  • Protocol:

    • Place a known amount of the o-cymen-5-ol-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO).

    • Immerse the sealed dialysis bag in a known volume of release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to maintain sink conditions for the hydrophobic drug).

    • Keep the entire setup in a shaking water bath at a constant temperature (e.g., 37°C).

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

    • Analyze the drug concentration in the collected samples using HPLC.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Summary of Expected Formulation Characteristics

The following table provides a general guide to the expected characteristics of the different nanoformulations. The actual values will depend on the specific materials and process parameters used.

FormulationTypical Size Range (nm)Typical Zeta Potential (mV)Encapsulation Efficiency (%)Release Profile
Liposomes 80 - 200-10 to -4060 - 85Biphasic (initial burst then sustained)
SLNs 100 - 300-15 to -3570 - 95Sustained
NLCs 100 - 300-15 to -3580 - 98Sustained with reduced burst
Polymeric NPs 150 - 250-10 to -3065 - 90Tunable (sustained)

Conclusion

The encapsulation of this compound in nanocarriers such as liposomes, SLNs, NLCs, and polymeric nanoparticles presents a highly effective strategy to overcome its delivery challenges. These technologies can significantly improve its solubility, stability, and provide controlled release, thereby enhancing its therapeutic or preservative efficacy. The choice of the most suitable encapsulation technique will depend on the specific application, desired release kinetics, and other formulation requirements. The protocols and characterization methods detailed in this guide provide a solid foundation for the development and optimization of advanced delivery systems for this compound.

References

Application Notes and Protocols for Investigating the Synergistic Antimicrobial Effects of 2-Isopropyl-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of 2-Isopropyl-4-methylphenol in Combination Therapy

This compound, also known as 4-isopropyl-3-methylphenol or o-cymen-5-ol, is a phenolic compound recognized for its broad-spectrum antimicrobial properties. It is effective against a variety of bacteria, yeasts, and molds, making it a valuable ingredient in pharmaceuticals, personal care products, and industrial applications.[1][2] As the challenge of antimicrobial resistance continues to grow, there is an increasing interest in strategies that can enhance the efficacy of existing antimicrobial agents. One such strategy is combination therapy, where two or more compounds are used together to achieve a synergistic effect.

Synergy occurs when the combined antimicrobial effect of two or more drugs is significantly greater than the sum of their individual effects. This approach can lead to lower required doses of each compound, potentially reducing toxicity and minimizing the development of resistance. This compound, with its characteristic mechanism of action, is a promising candidate for synergistic combinations with a wide range of other antimicrobial compounds.

This guide provides a comprehensive overview of the principles behind the synergistic antimicrobial effects of this compound, along with detailed protocols for researchers, scientists, and drug development professionals to investigate these interactions in a laboratory setting.

Mechanisms of Synergistic Action

The primary antimicrobial mechanism of phenolic compounds like this compound involves the disruption of the microbial cell membrane.[3] This disruption increases membrane permeability, leading to the leakage of intracellular components and ultimately cell death.[3] This mechanism is central to its ability to act synergistically with other antimicrobial agents.

Key Synergistic Mechanisms Include:

  • Enhanced Permeability: By compromising the integrity of the cell membrane, this compound can facilitate the entry of other antimicrobial drugs into the microbial cell. This is particularly effective for antibiotics that have intracellular targets, such as those that inhibit protein synthesis or nucleic acid synthesis.[4]

  • Inhibition of Efflux Pumps: Some microbes possess efflux pumps that actively transport antimicrobial agents out of the cell, conferring resistance. Phenolic compounds can interfere with the function of these pumps, leading to an accumulation of the partner drug inside the cell to toxic levels.

  • Multi-Target Assault: Combining this compound with an antimicrobial that has a different mechanism of action creates a multi-pronged attack on the microbial cell. For example, while this compound targets the cell membrane, a partner drug might inhibit cell wall synthesis, protein synthesis, or DNA replication. This makes it more difficult for the microbe to develop resistance.

cluster_0 This compound cluster_1 Partner Antimicrobial cluster_2 Synergistic Outcomes A Disrupts Cell Membrane Integrity F Enhanced Drug Uptake A->F Increases Permeability B Inhibits Cell Wall Synthesis (e.g., Oxacillin) G Increased Target Site Concentration B->G C Inhibits Protein Synthesis (e.g., Gentamicin) C->G D Inhibits Nucleic Acid Synthesis (e.g., Ciprofloxacin) D->G E Alters Fungal Cell Membrane (e.g., Fluconazole) E->G F->B F->C F->D F->E H Potentiated Antimicrobial Effect & Reduced Resistance Potential G->H

Figure 1: Putative mechanisms of synergistic action.

Documented Synergistic Combinations

Several studies have demonstrated the synergistic antimicrobial effects of this compound and its isomers with various compounds:

CompoundPartner CompoundTarget Microorganism(s)Observed EffectReference
o-Cymen-5-ol Zinc Salts (e.g., Zinc Gluconate)Porphyromonas gingivalis, Fusobacterium nucleatumSynergistic (FICI ≤ 0.50)[5][6][7][8]
4-Isopropyl-3-methylphenol OxacillinMethicillin-Resistant Staphylococcus aureus (MRSA)Synergistic (MIC reduction)[1]
4-Isopropyl-3-methylphenol HinokitiolOral pathogens (e.g., Candida species)Enhanced antimicrobial and anti-biofilm activity[2][9][10][11]
4-Isopropyl-3-methylphenol Polyoxyethylene-hydrogenated castor oil (POEHCO)Streptococcus mutans (biofilm)Synergistic inhibition of biofilm formation[5][7]
Thymol (isomer) FluconazoleCandida albicans, C. glabrata, C. kruseiSynergistic[12]
Thymol (isomer) Gentamicin, Streptomycin, ChloramphenicolStaphylococcus aureus, Streptococcus agalactiae, Acinetobacter baumanniiSynergistic[13]

Experimental Protocols for Synergy Assessment

To quantitatively assess the interaction between this compound and a partner compound, the following in vitro methods are widely employed.

Protocol 1: Checkerboard Microdilution Assay

The checkerboard assay is the most common method for evaluating antimicrobial synergy. It involves testing a matrix of concentrations of two compounds to determine their combined effect on microbial growth.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction between two antimicrobial agents.

Materials:

  • This compound stock solution

  • Partner compound stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader (optional, for spectrophotometric reading)

  • Incubator

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of this compound (Compound A) and the partner compound (Compound B) in the appropriate growth medium. The concentration range should typically span from at least four times the Minimum Inhibitory Concentration (MIC) to 1/16th of the MIC.

  • Plate Setup:

    • Dispense 50 µL of the appropriate growth medium into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), add 50 µL of serial dilutions of Compound A.

    • Along the y-axis (e.g., rows A-G), add 50 µL of serial dilutions of Compound B.

    • This creates a two-dimensional matrix of drug concentrations.

    • Include control wells:

      • Row H: Serial dilutions of Compound A only.

      • Column 11: Serial dilutions of Compound B only.

      • Well H12: Growth control (no antimicrobial agents).

      • A separate well with medium only for sterility control.

  • Inoculation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the standardized inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Reading Results:

    • Visually inspect the plates for turbidity (microbial growth). The MIC is the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth.

    • Alternatively, read the optical density (OD) at 600 nm using a microplate reader.

  • Data Analysis and FICI Calculation:

    • Determine the MIC of each compound alone (from the control rows/columns).

    • Determine the MIC of each compound in combination (from the checkerboard matrix).

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound in the combination:

      • FIC of A = (MIC of A in combination) / (MIC of A alone)

      • FIC of B = (MIC of B in combination) / (MIC of B alone)

    • Calculate the FICI by summing the individual FICs:

      • FICI = FIC of A + FIC of B

    • The FICI value is interpreted as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Figure 2: Checkerboard assay workflow.

Protocol 2: Time-Kill Curve Assay

The time-kill curve assay provides a dynamic picture of the antimicrobial interaction over time and can distinguish between bactericidal and bacteriostatic effects.

Objective: To assess the rate of microbial killing by individual and combined antimicrobial agents over a specified period.

Materials:

  • This compound and partner compound at predetermined concentrations (often based on MIC values from the checkerboard assay, e.g., 0.5 x MIC).

  • Sterile culture tubes or flasks.

  • Appropriate sterile liquid growth medium.

  • Microbial inoculum standardized to 0.5 McFarland turbidity.

  • Sterile agar plates for colony counting.

  • Incubator with shaking capabilities.

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions.

Procedure:

  • Preparation of Test Cultures:

    • Prepare culture tubes/flasks containing the appropriate growth medium with the following:

      • No drug (growth control).

      • This compound (Compound A) alone at a sub-inhibitory concentration (e.g., 0.5 x MIC).

      • Partner compound (Compound B) alone at a sub-inhibitory concentration (e.g., 0.5 x MIC).

      • The combination of Compound A and Compound B at their respective sub-inhibitory concentrations.

  • Inoculation:

    • Inoculate each tube/flask with the standardized microbial suspension to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Incubation and Sampling:

    • Incubate the cultures at the optimal temperature with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

    • Incubate the plates until colonies are visible.

    • Count the colonies and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition (growth control, Compound A alone, Compound B alone, and the combination).

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at a specific time point (e.g., 24 hours) by the combination compared to the most active single agent.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion and Future Directions

The exploration of synergistic antimicrobial combinations involving this compound holds significant promise for the development of more effective antimicrobial therapies. Its membrane-disrupting mechanism of action makes it a versatile partner for a wide array of antimicrobial agents. The protocols outlined in this guide provide a robust framework for researchers to systematically investigate and quantify these synergistic interactions.

Future research should focus on expanding the range of partner compounds tested in combination with this compound, including novel drug candidates and other natural products. In vivo studies are also crucial to validate the efficacy and safety of promising synergistic combinations identified through in vitro screening. By leveraging the power of synergy, the scientific community can develop innovative strategies to combat the growing threat of antimicrobial resistance.

References

Troubleshooting & Optimization

Troubleshooting peak broadening in HPLC analysis of 2-Isopropyl-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: HPLC Analysis of 2-Isopropyl-4-methylphenol

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My chromatogram for this compound shows a broad peak. Where should I begin my troubleshooting?

A1: A broad peak indicates a loss of chromatographic efficiency. The best approach is a systematic evaluation of your HPLC system, starting from the most common and easily resolved issues and moving toward more complex problems. A logical workflow is crucial to avoid unnecessary changes that could complicate the issue.

Start by asking:

  • Is the problem with all peaks or just the analyte peak? If all peaks are broad, suspect a system-wide issue like extra-column volume or a problem with the mobile phase delivery.[1] If only the this compound peak is affected, the issue is likely chemical in nature, related to interactions with the mobile phase or stationary phase.[1]

  • Did this issue appear suddenly or develop over time? Sudden changes often point to a specific event, like an air bubble, a leak, or a change in the mobile phase preparation. Gradual broadening often suggests column aging, contamination, or slow degradation of system components.[2][3]

Below is a troubleshooting workflow to guide your investigation.

G start Broad Peak Observed q1 Are ALL peaks broad? start->q1 system_issue System-Wide Issue q1->system_issue  Yes analyte_issue Analyte-Specific Issue q1->analyte_issue No   check_ecv Check Extra-Column Volume (fittings, tubing length/ID) system_issue->check_ecv check_flow Verify Flow Rate & Temperature Stability system_issue->check_flow check_detector Check Detector Settings (data rate, flow cell) system_issue->check_detector check_mp Mobile Phase Chemistry (pH, buffer, composition) analyte_issue->check_mp check_column Column Issues (contamination, degradation, voids) analyte_issue->check_column check_sample Sample-Related Effects (solvent mismatch, overload) analyte_issue->check_sample

Caption: Initial troubleshooting workflow for peak broadening.

Q2: Could my mobile phase be the cause of peak broadening for this compound?

A2: Absolutely. The mobile phase composition is critical, especially for a phenolic compound like this compound. The primary factor to consider is pH.

The Role of pH and pKa: this compound has a phenolic hydroxyl group with an estimated pKa around 10.7. In reversed-phase HPLC, you must control the ionization state of your analyte for stable retention and good peak shape.

  • Mechanism: If the mobile phase pH is close to the analyte's pKa, the compound will exist as a mixture of its ionized (phenolate) and neutral (phenol) forms.[4] These two forms have different polarities and will interact with the C18 stationary phase to different extents, effectively chromatographing as two different species that co-elute, resulting in a broadened or split peak.[4][5]

  • Solution: To ensure the analyte is in a single, non-ionized state, the mobile phase pH should be buffered at least 2 pH units below the pKa.[6] For this compound, a mobile phase pH between 3 and 5 is ideal to suppress the ionization of the phenolic group and minimize peak tailing from interactions with residual silanols on the silica packing.[7][8]

Buffer Considerations:

  • Inadequate Buffering: Using an unbuffered mobile phase (e.g., just water/acetonitrile) can lead to pH shifts at the column head when the sample is injected, causing retention time instability and peak distortion.[9]

  • Buffer Choice: Use a buffer with a pKa close to the desired mobile phase pH for maximum buffering capacity. Formate (pKa ~3.75) or acetate (pKa ~4.76) buffers are excellent choices for this pH range.[6] A buffer concentration of 10-25 mM is typically sufficient.[7]

Q3: I've confirmed my mobile phase is correct, but the peak is still broad. Could my column be the problem?

A3: Yes, the column is a very common source of peak shape problems, which typically arise from contamination or degradation.[2]

Column Contamination:

  • Cause: Strongly retained impurities from previous samples can accumulate at the column inlet. This creates an alternative stationary phase that can interact with the analyte, leading to distorted peak shapes.[10][11]

  • Diagnosis: A sudden increase in backpressure along with peak broadening is a strong indicator of a clogged or contaminated column frit or packing material.[12]

  • Solution: Implement a robust column flushing procedure. If using a reversed-phase C18 column, flush with a series of solvents of increasing elution strength. See the Protocols section for a detailed column cleaning workflow. Using a guard column can also protect your analytical column from contaminants.[2][11]

Column Degradation:

  • Cause: Silica-based columns are susceptible to degradation, especially at extreme pH values or high temperatures.[5] High pH (>8) can dissolve the silica backbone, while low pH (<2) can cleave the bonded phase (e.g., C18 chains). This degradation exposes active silanol groups (Si-OH) on the silica surface.[8]

  • Mechanism: The acidic silanol groups can form strong secondary interactions (hydrogen bonding or ion-exchange) with your analyte, particularly basic compounds, but also with phenols. This leads to peak tailing, a common form of peak broadening.[1][7]

  • Solution: Always operate within the manufacturer's recommended pH and temperature range for your column.[13] If the column has degraded, it may need to be replaced.[2] Using modern, high-purity, end-capped columns can significantly reduce silanol interactions.[3]

Q4: My system and column seem fine. Could my sample preparation or injection parameters be the issue?

A4: Yes. The way you dissolve your sample and the volume you inject can have a profound impact on peak shape.

Sample Solvent Mismatch:

  • The Problem: The ideal scenario is to dissolve your sample in the mobile phase. If you use a sample solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause severe peak distortion.[14][15][16]

  • Mechanism: When a plug of strong solvent is injected, the portion of the analyte at the front of the plug travels through the column faster than the portion at the back, which has been diluted by the mobile phase. This differential velocity stretches the analyte band, leading to a broad, often fronting, peak.[14][17]

  • Solution: If possible, dissolve this compound in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte. Keep the injection volume small to minimize the effect.[11][14]

Sample Overload:

  • The Problem: Injecting too much sample mass onto the column can saturate the stationary phase.[2][18]

  • Mechanism: When the stationary phase becomes saturated, the analyte molecules can no longer interact with it in a linear fashion as described by the adsorption isotherm. This leads to a characteristic "shark-fin" or fronting peak shape.

  • Solution: Reduce the concentration of your sample or decrease the injection volume.[2] If you need to inject a larger mass for sensitivity reasons, consider using a column with a larger internal diameter or a higher stationary phase loading.[7]

Q5: What is "extra-column volume" and could it be causing my peaks to broaden?

A5: Extra-column volume (ECV) is the total volume in your HPLC system outside of the column itself. This includes the injector, all connecting tubing, fittings, and the detector flow cell.[19][20] Every component contributes to the broadening of the analyte band before and after it passes through the column.[21][22]

  • Mechanism: As the narrow band of analyte elutes from the injector, it travels through tubing to the column. During this travel, longitudinal diffusion causes the band to spread. A similar effect occurs between the column and the detector.[19] The total observed peak variance is the sum of the variance from the column and the variance from the extra-column components.[21]

  • When is it a problem? ECV is particularly problematic when using modern, high-efficiency columns (e.g., those with smaller particle sizes or smaller internal diameters). These columns produce very narrow peaks, and the contribution from ECV can become significant, degrading the high resolution the column is capable of.[21][23]

  • Solution:

    • Minimize Tubing: Use the shortest possible length of tubing with the smallest internal diameter (e.g., 0.005" or 0.12 mm) that is practical for your system's backpressure.[23]

    • Check Fittings: Ensure all fittings are properly seated and tightened to avoid dead volumes.[23]

    • Optimize Detector: Use a detector flow cell with a volume appropriate for your column and flow rate.

ECV cluster_injector Injector cluster_tubing1 Connecting Tubing cluster_column Column cluster_tubing2 Connecting Tubing cluster_detector Detector inj_loop Sample Loop tubing1 Long/Wide Tubing (Causes Dispersion) inj_loop->tubing1 column Analytical Column (Separation Occurs) tubing1->column tubing2 Long/Wide Tubing (Causes Dispersion) column->tubing2 detector Flow Cell (Adds Volume) tubing2->detector

Caption: Components contributing to extra-column volume (ECV).

Data Summary & Key Parameters

The following table summarizes the key causes of peak broadening and their characteristic indicators.

Potential Cause Primary Indicator(s) Affected Peaks Recommended Action
Incorrect Mobile Phase pH Peak tailing or splitting, shifting retention times.Analyte-specificBuffer mobile phase to pH 3-5.[6]
Column Contamination Increased backpressure, peak tailing.Often affects later-eluting peaks more.Flush column with strong solvents; use a guard column.[2][11]
Column Degradation Gradual loss of resolution, peak tailing.Primarily affects compounds sensitive to silanol interactions.Operate within column's pH/temp limits; replace column.
Sample Solvent Too Strong Broad or fronting peaks, especially for early eluters.All peaks, but most pronounced for the first few.Dissolve sample in mobile phase or a weaker solvent.[14][16]
Sample Overload "Shark-fin" or fronting peak shape.Overloaded peak only.Dilute sample or reduce injection volume.[2]
High Extra-Column Volume All peaks are broader than expected, poor efficiency.All peaksUse shorter, narrower tubing; check fittings.[19][23]
Temperature Fluctuations Drifting retention times, inconsistent peak widths.All peaksUse a column oven; ensure mobile phase is thermally equilibrated.[10]

Experimental Protocols

Protocol 1: Reversed-Phase Column Flushing and Regeneration

This protocol is designed to remove strongly adsorbed contaminants from a C18 column. Warning: Always ensure solvent compatibility and never switch directly between immiscible solvents (e.g., hexane and water).

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.

  • Initial Wash: Flush the column with your mobile phase, but without any buffer salts (e.g., Water/Acetonitrile), for 20 column volumes. This removes precipitated salts.

  • Organic Wash (Non-polar Contaminants): Flush sequentially with the following solvents for at least 20 column volumes each:

    • 100% Acetonitrile

    • 100% Isopropanol (IPA)

    • 100% Methylene Chloride (DCM)*

    • 100% Hexane*

  • Return to Reversed-Phase Conditions: To safely return to your aqueous mobile phase, reverse the organic flush:

    • 100% Isopropanol (IPA)

    • 100% Acetonitrile

  • Re-equilibration: Flush the column with your buffered mobile phase at a low flow rate for at least 30 column volumes, or until the baseline is stable.

  • Performance Check: Inject a standard of this compound to verify that peak shape and retention time have been restored.

*Note: Some modern column phases are not compatible with harsh solvents like DCM or Hexane. Always consult the column manufacturer's care and use guide first.

References

Technical Support Center: Overcoming Matrix Interference in the Quantification of 2-Isopropyl-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Isopropyl-4-methylphenol. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with matrix interference during quantification. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and develop robust, reliable analytical methods.

Introduction: The Challenge of a Simple Phenol

This compound (also known as 2-Isopropyl-p-cresol or 4-Methyl-2-isopropylphenol) is a phenolic compound with applications ranging from a synthetic intermediate to an antimicrobial agent.[1][2] Its molecular formula is C₁₀H₁₄O, with a molecular weight of approximately 150.22 g/mol .[1][3][4][5] While seemingly straightforward to analyze, its quantification is frequently complicated by the sample matrix—the complex mixture of components in which the analyte resides. Matrix effects can lead to inaccurate and imprecise results, compromising data integrity.

This guide provides a structured, question-and-answer-based approach to diagnosing, troubleshooting, and ultimately overcoming these matrix effects.

Section 1: Understanding the "Why" of Matrix Interference

Q1: What exactly is matrix interference, and why is it a critical problem in my analysis?

A: Matrix interference, or a "matrix effect," is the alteration of an analytical signal (enhancement or suppression) caused by co-eluting, undetected components in the sample matrix. It is a primary source of error in quantitative analysis.

  • In Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The most common issue is ion suppression or enhancement .[6] During the electrospray ionization (ESI) process, co-eluting matrix components (like salts, phospholipids, or endogenous metabolites) compete with the analyte for ionization.[6] This competition can reduce the efficiency of analyte ion formation, leading to a suppressed signal and artificially low quantification. Conversely, some matrix components can enhance ionization, leading to artificially high results.

  • In HPLC with UV-Visible Detection: The interference is typically from compounds that absorb light at the same wavelength as this compound.[7][8] If an interfering peak is not chromatographically resolved, it will contribute to the analyte's peak area, leading to inaccurate quantification.

  • In Gas Chromatography-Mass Spectrometry (GC-MS): Interferences can be chromatographic (co-elution) or spectral. Co-eluting compounds can interfere with the ionization process in the source or have fragment ions that are identical to the target ions of this compound, compromising selectivity.

The critical problem is that matrix effects are often inconsistent between different samples, standards, and matrix lots, leading to poor method reproducibility and unreliable data.

Q2: I'm working with biological fluids. What are the likely culprits causing interference?

A: The source of interference is highly dependent on the sample type. Here are the most common offenders for various matrices:

Sample MatrixCommon Interfering ComponentsPrimary Analytical Challenge
Biological Fluids (Plasma, Serum, Urine)Phospholipids, lysophospholipids, salts, proteins, urea, uric acid, endogenous metabolites.[6]Severe ion suppression in LC-MS/MS; column fouling.
Environmental Samples (Water, Soil)Humic acids, fulvic acids, inorganic salts, other organic pollutants.[9]Co-eluting peaks in HPLC-UV; ion suppression.
Pharmaceutical Formulations (Creams, Ointments)Excipients such as surfactants, emulsifiers, fats, oils, and polymers.Complex sample cleanup required; detector contamination.
Medicated Soaps/Cosmetics Surfactants, preservatives (e.g., parabens), fragrances, dyes.[10]Chromatographic co-elution with structurally similar compounds.[10]

Section 2: A Logic-Driven Workflow for Troubleshooting Interference

When facing matrix effects, a systematic approach is crucial. The following workflow provides a decision-making process to diagnose and solve the issue efficiently.

Troubleshooting_Workflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Validation Start Problem: Inaccurate Results or Poor Reproducibility Assess Assess Matrix Effect: Compare analyte response in neat solvent vs. post-extraction spiked matrix sample. Start->Assess SamplePrep Step 1: Enhance Sample Preparation (LLE, SPE) Assess->SamplePrep Effect >15%? Chroma Step 2: Optimize Chromatography (Column, Mobile Phase, Gradient) SamplePrep->Chroma Interference persists? Detection Step 3: Improve Detection Selectivity (e.g., Switch to MS/MS) Chroma->Detection Co-elution unresolved? Validate Re-validate Method: Use matrix-matched calibrants and QCs to confirm accuracy. Detection->Validate End Robust Method Achieved Validate->End

Caption: A systematic workflow for diagnosing and mitigating matrix interference.

Q3: My analyte signal is heavily suppressed. What is the most effective first step?

A: The most impactful first step is always to improve your sample preparation . The goal is to remove as many interfering components as possible before the sample is ever injected. Relying solely on chromatography to fix a "dirty" sample is inefficient and often ineffective.

TechniquePrincipleProsConsBest For
Dilute-and-Shoot Simple dilution of the sample with the initial mobile phase.[11]Fast, inexpensive, simple.Minimal cleanup; introduces all matrix components to the system. High risk of matrix effects and column damage.High-concentration samples in very simple matrices (e.g., bulk drug substance in solvent).
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and organic solvent).Good for removing highly polar interferences like salts. Inexpensive.Can be labor-intensive, requires large solvent volumes, may form emulsions.Isolating moderately non-polar analytes from aqueous matrices like urine or water.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix is washed away. The analyte is then eluted with a small volume of solvent.[11]High analyte concentration factor, excellent cleanup, high-throughput automation is possible.[6]Higher cost per sample, requires method development to select the correct sorbent and solvents.Complex matrices like plasma, serum, and tissue homogenates. This is the recommended starting point for most challenging applications.

This protocol is designed to extract this compound from an aqueous matrix like urine or environmental water.

Scientist's Note: this compound is a weak acid. By acidifying the sample, we ensure its phenolic hydroxyl group is fully protonated (-OH), making the molecule neutral and more hydrophobic. This dramatically improves its partitioning into a non-polar organic solvent.

  • Sample Preparation: Pipette 1.0 mL of the sample (e.g., urine) into a 15 mL glass tube.

  • Internal Standard Addition: Spike with an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound like Thymol).

  • Acidification: Add 100 µL of 1M Hydrochloric Acid (HCl) to acidify the sample to a pH of ~2-3. Vortex briefly.

  • Extraction: Add 5.0 mL of an appropriate organic solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl Acetate).

  • Mixing: Cap the tube and vortex for 2 minutes, or mix on a rocker for 15 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water). Vortex to dissolve.

  • Analysis: Transfer to an autosampler vial for injection.

This protocol uses a reversed-phase (e.g., C18) SPE cartridge, ideal for extracting moderately non-polar compounds from complex biological fluids like plasma.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of Methanol, followed by 2 mL of deionized water. Do not allow the sorbent bed to go dry.

  • Sample Pre-treatment: In a separate tube, dilute 0.5 mL of plasma with 0.5 mL of 2% phosphoric acid in water. This disrupts protein binding and ensures the analyte is in its neutral form.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady drip rate (approx. 1 mL/min).

  • Washing (Interference Removal): Wash the cartridge with 2 mL of 5% Methanol in water. This removes highly polar interferences like salts while retaining the analyte.

    • Scientist's Note: This wash step is critical. You may need to optimize the percentage of organic solvent to achieve the best balance between washing away interferences and not losing your analyte.

  • Elution: Elute the analyte from the cartridge with 2 mL of Methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 200 µL of the initial mobile phase.

  • Analysis: Transfer to an autosampler vial for injection.

Q4: Sample preparation helped, but I still have an interfering peak. What is the next chromatographic step?

A: If a clean sample still yields co-eluting peaks, your next step is to optimize the chromatography to improve separation (resolution).

  • Change Column Chemistry: If you are using a standard C18 column, the separation is based primarily on hydrophobicity. An interfering compound with similar hydrophobicity will co-elute. Switch to a column with a different selectivity. A Phenyl-Hexyl or Biphenyl phase offers π-π interactions with the aromatic ring of this compound, which can provide a unique selectivity to pull it away from aliphatic interferences.

  • Modify the Mobile Phase: Small changes can have a big impact.

    • Solvent: Switching from Acetonitrile to Methanol (or vice-versa) as the organic modifier will alter selectivity.

    • pH: Ensure the mobile phase pH is well below the pKa of the phenol (~10) to maintain its neutral form for good peak shape in reversed-phase chromatography. Using formic acid (0.1%) is common for MS compatibility.[3][12]

  • Adjust the Gradient: Make the gradient shallower around the elution time of your analyte. A slower ramp of the organic solvent gives the column more time to resolve closely eluting compounds.

ParameterHPLC-UV MethodGC-MS Method
Column C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.6 µm)Low-bleed 5% Phenyl-type (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)[13]
Mobile Phase / Carrier Gas A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileHelium at a constant flow of 1.0 mL/min.[13]
Gradient / Oven Program Start at 30% B, ramp to 95% B over 5 min, hold for 2 min.Start at 60°C (hold 1 min), ramp at 20°C/min to 280°C (hold 3 min).
Flow Rate / Injection 0.4 mL/min1 µL splitless injection.
Detection UV at 274 nm[8]MS Scan from m/z 40-400.[13]
Q5: I cannot resolve the interference chromatographically. Is there a more selective detection method?

A: Yes. When chromatography alone is insufficient, the solution is to use a more selective detector. For this, Tandem Mass Spectrometry (MS/MS) is the gold standard.

Instead of just monitoring the mass of the parent ion (like in single-quadrupole MS), MS/MS uses a technique called Multiple Reaction Monitoring (MRM) . This is a highly specific process:

  • Q1 (First Quadrupole): Isolates the parent ion of this compound (e.g., m/z 151.1 [M+H]⁺). All other ions are discarded.

  • q2 (Collision Cell): The isolated parent ion is fragmented by collision with an inert gas (e.g., argon).

  • Q3 (Third Quadrupole): Isolates a specific, characteristic fragment ion (product ion) from the fragmentation process. All other fragments are discarded.

Only a signal that corresponds to this specific parent → product transition is recorded. It is extremely unlikely that an interfering compound will have the same parent mass, fragment in the same way, AND produce the same product ion. This provides an exceptional level of selectivity and signal-to-noise, effectively eliminating most chemical noise.

MRM_Principle IonSource Ion Source (Complex Mixture) Q1 Q1: Mass Filter Selects Parent Ion (m/z 151.1) IonSource->Q1 All Ions q2 q2: Collision Cell Fragments Parent Ion Q1->q2 Parent Ion Only Q3 Q3: Mass Filter Selects Product Ion q2->Q3 All Fragments Detector Detector (Signal) Q3->Detector Product Ion Only

Caption: The principle of high-selectivity Multiple Reaction Monitoring (MRM) in MS/MS.

Section 3: Additional Frequently Asked Questions (FAQs)

Q6: How do I choose between HPLC-UV and LC-MS/MS for my analysis? A: Choose based on your required sensitivity and the complexity of your matrix.

  • HPLC-UV: Suitable for higher concentration samples (µg/mL range) in relatively clean matrices where good chromatographic separation from interferences is achievable. It is more cost-effective.[14]

  • LC-MS/MS: Essential for low-level quantification (ng/mL or pg/mL range) in complex matrices like plasma or serum. It is the preferred method in regulated bioanalysis due to its superior selectivity and sensitivity.

Q7: What is a suitable internal standard (IS) for quantifying this compound? A: The ideal IS is a stable isotope-labeled version of the analyte (e.g., this compound-d7). It behaves identically during sample preparation and ionization but is distinguished by mass. If a labeled analog is unavailable, a close structural analog like Thymol (2-isopropyl-5-methylphenol) or Carvacrol (5-isopropyl-2-methylphenol) can be used, but requires more rigorous validation to ensure it tracks the analyte's behavior consistently.

Q8: How do I formally validate that I have overcome matrix effects? A: The standard industry practice involves two key experiments:

  • Post-Extraction Spike Analysis: Compare the response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat solution at the same concentration. The ratio of these responses (as a percentage) quantifies the matrix effect. A value between 85% and 115% is often considered acceptable.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix identical to your samples. This ensures that any remaining, consistent matrix effect impacts the standards and the unknown samples equally, canceling out the bias.

Q9: Can derivatization help in the GC-MS analysis of this compound? A: Yes, though it may not always be necessary. Derivatizing the polar hydroxyl group (e.g., via silylation with BSTFA) can improve peak shape, increase thermal stability, and shift the mass to a higher, more specific region of the spectrum, which can help move it away from low-mass matrix interferences.[7]

References

Technical Support Center: Stability Testing of 2-Isopropyl-4-methylphenol in Diverse Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the stability testing of 2-Isopropyl-4-methylphenol (o-cymen-5-ol). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability and efficacy of this widely used preservative in various cosmetic and pharmaceutical formulations. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established scientific principles and practical, field-proven insights.

Section 1: Foundational Knowledge and Pre-formulation Considerations

This section lays the groundwork for understanding the stability profile of this compound.

Question 1: What are the key physicochemical properties of this compound that influence its stability?

This compound, also known as o-cymen-5-ol, is a substituted phenolic compound.[1] Its stability is intrinsically linked to its chemical structure and physical properties. It is a colorless, odorless crystalline solid that is stable to light and sparingly soluble in water.[1] However, it readily reacts with oxidizing agents.[1] Its phenolic hydroxyl group is the primary site of chemical reactivity, making it susceptible to oxidation, which can be influenced by factors such as pH, temperature, and the presence of metal ions.

Question 2: What are the primary degradation pathways for this compound in cosmetic and pharmaceutical formulations?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer likely pathways based on the degradation of other phenolic compounds. The primary degradation routes are anticipated to be:

  • Oxidation: This is the most probable degradation pathway, especially in the presence of oxidizing agents, metal ions, or exposure to light and air. The phenolic hydroxyl group can be oxidized to form phenoxyl radicals, which can then dimerize or polymerize, leading to discoloration and loss of antimicrobial efficacy. Oxidation can lead to the formation of methyl-bridged dimers and quinone dimers.[1]

  • Photodegradation: Although generally considered light-stable, prolonged exposure to UV radiation can induce photodegradation.[2] The degradation of phenol under UV irradiation often involves the formation of hydroxylated intermediates like catechol and hydroquinone, followed by ring-opening to form smaller organic acids.[3][4][5][6][7] A similar pathway can be anticipated for this compound.

Question 3: How do common formulation excipients interact with this compound and affect its stability?

Excipient interaction is a critical factor in the stability of any active ingredient. For phenolic preservatives like this compound, certain excipients can reduce its availability and efficacy:

  • Surfactants: Non-ionic surfactants with high degrees of ethoxylation can form complexes with phenolic preservatives, effectively sequestering them and reducing their antimicrobial activity.

  • Polymers: Macromolecules such as cellulose derivatives and polyethylene glycols can also bind with phenolic compounds, rendering them unavailable.

  • Proteins and Lecithin: These ingredients, common in cosmetic formulations, can also inactivate parabens and phenols.

Therefore, compatibility studies are essential during pre-formulation to ensure that the chosen excipients do not compromise the stability and efficacy of this compound.

Section 2: Designing and Executing Stability Studies

This section provides practical guidance on setting up and running robust stability studies for formulations containing this compound.

Question 4: How should a forced degradation study for a formulation containing this compound be designed according to ICH guidelines?

Forced degradation studies are crucial for developing and validating a stability-indicating analytical method.[8][9][10][11] A typical forced degradation study for a formulation containing this compound should include the following stress conditions as per ICH guidelines:[4][12][13][14][15]

  • Acid Hydrolysis: Treat the formulation with an appropriate concentration of a strong acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C).

  • Base Hydrolysis: Treat the formulation with a strong base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidation: Expose the formulation to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%), at room temperature or slightly elevated temperature.

  • Thermal Degradation: Store the formulation at a high temperature (e.g., 60-80°C).

  • Photostability: Expose the formulation to a combination of UV and visible light, as specified in ICH Q1B. A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can detect and separate the degradation products.[4][12]

Question 5: What are the critical parameters to monitor during a long-term stability study of a cosmetic cream containing this compound?

For a cosmetic cream, both the chemical stability of this compound and the physical stability of the formulation must be monitored.

Table 1: Critical Parameters for Long-Term Stability Testing of a Cream Formulation

ParameterTestAcceptance Criteria
Chemical Stability Assay of this compound90.0% - 110.0% of the initial concentration
Degradation Product ProfileNo significant increase in known or unknown degradation products
Physical Stability Appearance and ColorNo significant change in color, no visible signs of separation
OdorNo development of off-odors
pHWithin the specified range (e.g., ± 0.5 units from the initial value)
ViscosityWithin the specified range
Phase SeparationNo creaming, coalescence, or breaking of the emulsion
Microbiological Stability Preservative Efficacy Testing (PET)Meets compendial requirements (e.g., USP <51>)

Section 3: Analytical Method Development and Validation

This section focuses on the analytical techniques used to quantify this compound and its degradation products.

Question 6: What is a suitable starting point for developing a stability-indicating HPLC-UV method for this compound in a lotion formulation?

A reversed-phase HPLC method with UV detection is the most common approach for the analysis of phenolic preservatives.[16][17] A good starting point for method development would be:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a versatile choice.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of the parent compound from potential polar and non-polar degradants.

  • Detection Wavelength: Based on its chemical structure, a UV detection wavelength in the range of 270-280 nm should provide good sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) will ensure reproducible retention times.

Experimental Protocol: Initial HPLC Method

HPLC_Method cluster_system HPLC System cluster_method Chromatographic Conditions Pump Binary Pump Autosampler Autosampler (10 µL injection) Pump->Autosampler ColumnOven Column Oven (30°C) Autosampler->ColumnOven Detector PDA Detector (275 nm) ColumnOven->Detector Column C18 Column (4.6 x 150 mm, 5 µm) MobilePhaseA Mobile Phase A: 0.1% Formic Acid in Water MobilePhaseB Mobile Phase B: Acetonitrile Gradient Gradient Elution: Start at 30% B, ramp to 90% B FlowRate Flow Rate: 1.0 mL/min

Caption: Initial HPLC method parameters for stability testing.

Question 7: How do I validate a stability-indicating HPLC method for this compound according to ICH Q2(R2) guidelines?

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[7][16][18][19][20] Key validation parameters according to ICH Q2(R2) include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies and analysis of placebo formulations.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the expected sample concentration.

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies using spiked placebo samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. This is particularly important for the analysis of degradation products.

Section 4: Troubleshooting Common Issues

This section addresses specific problems that may arise during the stability testing of this compound.

Question 8: I am observing peak tailing for the this compound peak in my HPLC chromatogram. What are the likely causes and how can I resolve this?

Peak tailing is a common issue in HPLC, particularly for phenolic compounds.[18][21][22]

Table 2: Troubleshooting Peak Tailing in HPLC Analysis

Potential CauseExplanationRecommended Solution
Secondary Interactions The phenolic hydroxyl group can interact with residual silanol groups on the silica-based column packing, leading to tailing.* Lower the mobile phase pH (e.g., to 2.5-3.0 with phosphoric or formic acid) to suppress the ionization of silanol groups. * Use an end-capped column. * Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%).
Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase.* Dilute the sample. * Reduce the injection volume.
Column Contamination/Degradation Accumulation of strongly retained matrix components or degradation of the stationary phase.* Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). * Replace the column if flushing does not resolve the issue.
Mismatched Sample Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.* Dissolve the sample in the initial mobile phase or a weaker solvent.

Question 9: My mass balance calculation in the forced degradation study is not within the acceptable range (e.g., 95-105%). What could be the reasons?

Achieving good mass balance is a key indicator of a well-developed stability-indicating method.[23][24][25] Discrepancies can arise from several factors:

  • Co-elution of Degradation Products: One or more degradation products may be co-eluting with the parent peak or with each other, leading to inaccurate quantification. A PDA detector can help assess peak purity.

  • Different UV Response Factors: The degradation products may have different molar absorptivities at the chosen detection wavelength compared to the parent compound. If a relative response factor is not used, the quantification of degradants will be inaccurate.

  • Formation of Non-UV Active Degradants: Some degradation pathways may lead to products that do not have a chromophore and are therefore not detected by a UV detector. Using a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can help identify such degradants.

  • Volatility of the Analyte or Degradants: this compound or its degradation products may be volatile, leading to loss of sample during preparation or analysis, especially under thermal stress.

  • Incomplete Extraction from the Formulation: The extraction procedure may not be efficient in recovering all the degradants from the sample matrix.

Question 10: How do I prepare a cream or ointment sample for HPLC analysis to ensure complete extraction of this compound?

Sample preparation is a critical step for complex matrices like creams and ointments.[14][15][19][26][27]

Experimental Protocol: Sample Preparation for a Cream Formulation

Sample_Prep Start Weigh accurately ~1g of cream Dispersion Disperse in a suitable non-polar solvent (e.g., hexane) to dissolve the oil phase Start->Dispersion Extraction Perform liquid-liquid extraction with a polar solvent (e.g., methanol/water mixture) Dispersion->Extraction Vortex Vortex and sonicate to ensure complete extraction Extraction->Vortex Centrifuge Centrifuge to separate the layers Vortex->Centrifuge Collect Collect the polar layer containing the analyte Centrifuge->Collect Filter Filter through a 0.45 µm syringe filter Collect->Filter Inject Inject into the HPLC system Filter->Inject

Caption: Sample preparation workflow for a cream formulation.

This protocol may need to be optimized depending on the specific composition of the formulation.

Section 5: Data Interpretation and Reporting

This final section provides insights into interpreting the results of your stability studies.

Question 11: What are the key elements to include in a stability study report for a formulation containing this compound?

A comprehensive stability report should include:

  • Introduction: A brief description of the product and the purpose of the study.

  • Materials and Methods: Details of the formulation, storage conditions, analytical methods used (including validation data), and testing schedule.

  • Results: A clear presentation of the data, often in tabular and graphical format, showing the trends for all tested parameters over time. This should include the assay of this compound, levels of degradation products, and results of physical and microbiological tests.

  • Discussion: An interpretation of the results, including an assessment of the stability of the product, identification of any significant trends, and a discussion of any out-of-specification results.

By following the guidance provided in this technical support center, researchers and scientists can design and execute robust stability studies for formulations containing this compound, ensuring the development of safe, effective, and stable products.

References

Technical Support Center: Enhancing the Long-Term Antimicrobial Efficacy of 2-Isopropyl-4-methylphenol (IPMP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Isopropyl-4-methylphenol (IPMP), a potent antimicrobial agent. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining and enhancing the long-term efficacy of IPMP in various formulations. Here, we address common challenges and provide evidence-based solutions and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental antimicrobial mechanism of this compound (IPMP)?

This compound, an isomer of thymol and carvacrol, exerts its antimicrobial effects primarily by disrupting the bacterial cell membrane.[1][2] This disruption leads to increased membrane permeability, leakage of intracellular components like ions and ATP, and ultimately, cell death.[1][3] Phenolic compounds like IPMP can also interfere with cellular ion homeostasis and redox balance, further inhibiting microbial growth.[4] Its broad-spectrum activity makes it effective against both Gram-positive and Gram-negative bacteria.[5][6]

Q2: My IPMP-containing formulation is losing its antimicrobial activity over time. What are the likely causes?

Several factors can contribute to the loss of IPMP's efficacy in a formulation over time. The most common culprits are:

  • Volatility and Evaporation: IPMP, like other phenolic compounds, is volatile. Improper storage or formulation design can lead to its gradual evaporation, reducing its effective concentration.[7]

  • Chemical Degradation: Exposure to light, oxygen, and high temperatures can cause photodegradation and oxidation of phenolic compounds, leading to a loss of antimicrobial activity.[7][8]

  • Interaction with Formulation Components: IPMP can interact with other ingredients in your formulation, such as proteins, fats, or charged polysaccharides.[9] These interactions can reduce the bioavailability of IPMP to act on microbial cells.

  • Suboptimal pH: The antimicrobial activity of phenolic compounds can be influenced by the pH of the formulation. The efficacy may decrease in certain pH ranges due to changes in the ionization state of the molecule.

Troubleshooting Guide: Enhancing Long-Term Efficacy

This section provides in-depth troubleshooting for common experimental challenges, complete with detailed protocols and the scientific rationale behind each step.

Issue 1: Rapid Loss of Antimicrobial Activity in Aqueous Formulations

Primary Cause: High volatility and potential for oxidation of IPMP in aqueous environments.

Solution: Implement a sustained-release strategy through encapsulation or by incorporating it into a polymer matrix. This protects the IPMP from environmental degradation and controls its release over time.

Experimental Workflow: Encapsulation for Sustained Release

EncapsulationWorkflow cluster_prep Preparation cluster_encap Encapsulation cluster_process Processing & Analysis IPMP IPMP Solution Emulsification Emulsification/ Solvent Evaporation IPMP->Emulsification Polymer Polymer Solution (e.g., HPMC, Chitosan) Polymer->Emulsification Washing Washing & Centrifugation Emulsification->Washing Formation of Microparticles Drying Freeze-Drying Washing->Drying Analysis Characterization (Size, Efficacy) Drying->Analysis

Caption: Workflow for IPMP encapsulation.

Detailed Protocol: Preparation of IPMP-Loaded Microparticles

This protocol describes the preparation of IPMP-loaded microparticles using an oil-in-water (o/w) solvent evaporation method.

Materials:

  • This compound (IPMP)

  • Polymer (e.g., Hydroxypropyl methylcellulose - HPMC)[5][10]

  • Organic solvent (e.g., Dichloromethane)

  • Aqueous phase (e.g., Polyvinyl alcohol solution)

  • Magnetic stirrer

  • Homogenizer

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of IPMP and HPMC in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of polyvinyl alcohol.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at high speed with a homogenizer to form an o/w emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the organic solvent to evaporate completely, leading to the formation of solid microparticles.

  • Collection and Washing: Collect the microparticles by centrifugation, and wash them multiple times with deionized water to remove any unencapsulated IPMP and residual surfactant.

  • Drying: Freeze-dry the washed microparticles to obtain a fine powder.

  • Characterization: Analyze the microparticles for size, morphology (e.g., using scanning electron microscopy), encapsulation efficiency, and perform a release study to determine the long-term antimicrobial efficacy.

Issue 2: Insufficient Efficacy Against High Bacterial Loads or Biofilms

Primary Cause: The intrinsic antimicrobial activity of IPMP alone may not be sufficient to eradicate dense bacterial populations or penetrate the protective extracellular polymeric substance (EPS) matrix of biofilms.

Solution: Employ a synergistic combination of IPMP with other antimicrobial agents. Isomers like thymol and carvacrol, or other natural compounds, can work in concert with IPMP to enhance its efficacy.[1][2][11][12][13]

Mechanism of Synergy

SynergyMechanism IPMP IPMP Membrane Bacterial Cell Membrane IPMP->Membrane Disruption EffluxPump Efflux Pump Inhibition IPMP->EffluxPump Biofilm Biofilm Matrix IPMP->Biofilm Increased Penetration Synergist Synergistic Agent (e.g., Carvacrol) Synergist->Membrane Disruption Synergist->EffluxPump Synergist->Biofilm Increased Penetration

Caption: Synergistic antimicrobial mechanisms.

Detailed Protocol: Checkerboard Assay for Synergy Testing

This assay is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic effect of two compounds.

Materials:

  • IPMP stock solution

  • Synergistic agent (e.g., Carvacrol) stock solution

  • Bacterial culture in logarithmic growth phase

  • 96-well microtiter plates

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Plate reader

Procedure:

  • Plate Preparation: In a 96-well plate, create a two-dimensional gradient of IPMP and the synergistic agent. Serially dilute IPMP along the rows and the synergistic agent along the columns.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (final concentration ~5 x 10^5 CFU/mL).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • FIC Index Calculation:

    • FIC of IPMP = (MIC of IPMP in combination) / (MIC of IPMP alone)

    • FIC of Synergist = (MIC of Synergist in combination) / (MIC of Synergist alone)

    • FIC Index = FIC of IPMP + FIC of Synergist

Data Interpretation:

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism

Advanced Protocols for Efficacy Validation

To rigorously validate the long-term efficacy of your enhanced IPMP formulation, the following advanced assays are recommended.

Protocol 1: Time-Kill Curve Assay

This dynamic assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[14][15][16]

Experimental Workflow: Time-Kill Assay

TimeKillWorkflow Inoculum Prepare Standardized Bacterial Inoculum Treatment Add IPMP Formulation (at various MIC multiples) Inoculum->Treatment Incubation Incubate at 37°C Treatment->Incubation Sampling Sample at Time Points (0, 2, 4, 8, 24h) Incubation->Sampling Plating Serial Dilution & Plate on Agar Sampling->Plating Counting Incubate & Count CFUs Plating->Counting Analysis Plot log10 CFU/mL vs. Time Counting->Analysis

Caption: Workflow for time-kill curve assay.

Procedure:

  • Prepare test tubes with growth medium containing your IPMP formulation at different concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

  • Inoculate each tube with a standardized bacterial suspension to a final density of ~5 x 10^5 CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate them on agar plates.

  • Incubate the plates and count the number of colony-forming units (CFUs).

  • Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[15]

Protocol 2: Biofilm Disruption Assay

This assay assesses the ability of your formulation to disrupt pre-formed biofilms.[17][18]

Procedure:

  • Biofilm Formation: Grow bacterial biofilms in a 96-well plate for 24-48 hours.

  • Treatment: Gently wash the wells to remove planktonic cells and add your IPMP formulation at various concentrations.

  • Incubation: Incubate for a defined period (e.g., 24 hours).

  • Quantification: Quantify the remaining biofilm biomass using methods like the Crystal Violet (CV) assay or assess cell viability within the biofilm using a metabolic dye (e.g., resazurin).[17][19][20]

References

Technical Support Center: Minimizing Degradation of 2-Isopropyl-4-methylphenol (Thymol)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ensuring the stability of 2-Isopropyl-4-methylphenol, commonly known as thymol, during analytical sample preparation. As a phenolic compound, thymol is susceptible to various degradation pathways that can compromise the accuracy and reliability of your results. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and implement robust, self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (thymol) and why is it prone to degradation?

This compound is a naturally occurring monoterpene phenol found in the essential oils of plants like thyme.[1] Its chemical structure, featuring a hydroxyl (-OH) group directly attached to an aromatic ring, makes it an effective antioxidant but also renders it susceptible to degradation.[1][2] The primary degradation pathways are oxidation, photodegradation (degradation by light), and thermal decomposition. The phenolic hydroxyl group can easily donate a hydrogen atom, leading to the formation of phenoxyl radicals, which can then participate in further reactions that alter the molecule's structure.[3][4]

Q2: What are the visible signs of thymol degradation in my samples or standards?

While early-stage degradation may not be visible, significant degradation can sometimes be indicated by a color change in your standard solutions or extracts, often turning yellowish or brownish. However, the most reliable indicator of degradation is a decrease in analyte concentration over time or low recovery rates in your analytical method (e.g., HPLC, GC).[5] It is crucial to rely on quantitative data rather than visual cues alone.

Q3: Can I store my thymol-containing samples at room temperature?

It is strongly advised to avoid storing samples at room temperature for extended periods. Thymol's volatility and susceptibility to thermal degradation increase with temperature.[6] For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is preferable. Always store samples and standards in tightly sealed containers to prevent evaporation and exposure to atmospheric oxygen.

Core Degradation Pathways and Mitigation Strategies

Understanding the mechanisms behind thymol degradation is key to preventing it. The primary culprits are oxygen, light, and heat, which can act alone or in concert.

cluster_stressors Stress Factors Thymol This compound (Thymol) Degradation Degradation Products Thymol->Degradation leads to Oxygen Oxygen (Oxidation) Oxygen->Thymol Light UV/Visible Light (Photodegradation) Light->Thymol Heat High Temperature (Thermal Degradation) Heat->Thymol caption Primary Degradation Pathways for Thymol.

Caption: Primary Degradation Pathways for Thymol.

Troubleshooting Guide: Low Analyte Recovery

Low recovery is the most common symptom of thymol degradation during sample preparation. This section provides a logical workflow to diagnose and solve the issue.

Problem: My thymol recovery is consistently below 85%.

This is a significant loss and requires immediate attention. The cause could be related to extraction inefficiency, degradation during processing, or a combination of factors.

Start Low Thymol Recovery (<85%) Check_pH Is sample pH < 9? Start->Check_pH Check_Temp Is evaporation temp ≤ 40°C? Check_pH->Check_Temp Yes Adjust_pH ACTION: Adjust pH to 3-4 with non-oxidizing acid. Check_pH->Adjust_pH No Check_Light Is process protected from light? Check_Temp->Check_Light Yes Reduce_Temp ACTION: Reduce temperature. Use vacuum or N2 stream. Check_Temp->Reduce_Temp No Check_Antioxidant Are antioxidants being used? Check_Light->Check_Antioxidant Yes Use_Amberware ACTION: Use amber vials and minimize light exposure. Check_Light->Use_Amberware No Add_Antioxidant ACTION: Add antioxidant (e.g., BHT) to extraction solvent. Check_Antioxidant->Add_Antioxidant No Re_evaluate Re-evaluate Recovery Check_Antioxidant->Re_evaluate Yes Adjust_pH->Re_evaluate Reduce_Temp->Re_evaluate Use_Amberware->Re_evaluate Add_Antioxidant->Re_evaluate caption Troubleshooting Workflow for Low Thymol Recovery.

Caption: Troubleshooting Workflow for Low Thymol Recovery.

Potential Cause 1: Incorrect Sample pH

Expertise & Experience: The hydroxyl group of thymol has a pKa of approximately 10.6.[7] At a pH above this value, the phenol is deprotonated to form the phenolate anion. This ionized form is highly soluble in water and will not partition effectively into common organic extraction solvents, leading to extremely low recovery.[8] To ensure thymol remains in its neutral, non-ionized form, the pH of the aqueous sample should be maintained at least 2 pH units below the pKa.

Trustworthiness (Self-Validating System):

  • Protocol: Before extraction, measure the pH of your aqueous sample.

  • Action: If the pH is > 9, adjust it to a range of 3-4 using a dilute non-oxidizing acid like phosphoric acid.[8]

  • Validation: A sample adjusted to pH 4 should yield >95% recovery, whereas a sample at pH 11 may yield <10% recovery with a typical liquid-liquid extraction (LLE) using ethyl acetate.[8]

Sample pHExpected Thymol FormPredicted PartitioningExpected Recovery (%)
4.0Neutral (Phenol)Favors Organic Phase> 95%
7.0Neutral (Phenol)Favors Organic Phase> 95%
9.0Mixed (Phenol/Phenolate)Intermediate60 - 80%
11.0Ionized (Phenolate)Favors Aqueous Phase< 10%
Data adapted from expected partitioning behavior of phenols.[8]
Potential Cause 2: Thermal Degradation During Solvent Evaporation

Expertise & Experience: The process of concentrating an extract by evaporating the solvent is a critical step where degradation can occur. High temperatures accelerate oxidation and can cause the volatile thymol to be lost. A study noted that the mass loss of thymol can begin at temperatures as low as 50°C.[6]

Trustworthiness (Self-Validating System):

  • Protocol: Evaporate solvents under reduced pressure (e.g., using a rotary evaporator) or under a gentle stream of an inert gas like nitrogen.[8]

  • Action: Maintain the water bath temperature at or below 40°C.[8][9]

  • Validation: Compare the recovery of a sample evaporated at 40°C versus one evaporated at 60°C. The sample processed at the lower temperature should exhibit significantly higher recovery.

Potential Cause 3: Oxidation During Extraction and Handling

Expertise & Experience: Phenolic compounds are excellent antioxidants because they readily scavenge free radicals.[1][10] This inherent reactivity makes them prone to oxidation when exposed to air, especially when catalyzed by light or trace metals. The use of a "preventive antioxidant" in your extraction solvent can protect thymol by preferentially reacting with oxidative species.[5][10]

Trustworthiness (Self-Validating System):

  • Protocol: Prepare your extraction solvent fresh and consider sparging it with nitrogen to remove dissolved oxygen.

  • Action: Add a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid, to your extraction solvent.

  • Validation: Prepare two identical samples. To one, add the antioxidant-spiked solvent, and to the other, use the plain solvent. The sample with the antioxidant should show improved recovery, especially if samples require long processing times.

AntioxidantRecommended ConcentrationSolvent SuitabilityMechanism of Action
BHT (Butylated Hydroxytoluene)0.01 - 0.1% (w/v)Non-polar to moderately polar organic solvents (Hexane, Ethyl Acetate, Acetonitrile)Radical Scavenger
Ascorbic Acid (Vitamin C) 0.1 - 1% (w/v)Aqueous or highly polar solvents (Water, Methanol, Ethanol)Reducing Agent, Radical Scavenger
α-Tocopherol (Vitamin E) 0.05 - 0.2% (w/v)Lipophilic solvents, oil-based matricesChain-breaking Antioxidant

Recommended Protocol: Stabilized Extraction of Thymol

This protocol for a solid-liquid extraction from a hypothetical plant matrix incorporates the protective measures discussed above.

Objective: To extract this compound with minimal degradation.

Materials:

  • Homogenized sample matrix

  • Extraction Solvent: Acetonitrile containing 0.05% BHT (w/v)

  • pH adjustment solution: 1M Phosphoric Acid

  • Amber glass vials

  • Rotary evaporator or Nitrogen evaporation system with a water bath at 40°C

  • Reconstitution Solvent: Mobile phase for the intended analysis (e.g., 50:50 Acetonitrile:Water)[11][12]

Methodology:

  • Sample Weighing: Accurately weigh approximately 1 gram of the homogenized sample into a centrifuge tube. Perform this step away from direct sunlight.

  • Solvent Addition: Add 10 mL of the extraction solvent (Acetonitrile + BHT).

  • pH Check (for aqueous suspensions): If the sample were an aqueous suspension, you would check the pH and adjust to ~4 with 1M Phosphoric Acid at this stage.

  • Extraction: Vortex the sample for 1 minute, then place it in an ultrasonic bath for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes to pellet the solid material.

  • Collection: Carefully transfer the supernatant (the liquid extract) to a clean amber evaporation tube.

  • Solvent Evaporation: Concentrate the extract to dryness using a nitrogen evaporator with the water bath set to 40°C.[8] Avoid leaving the sample dry on the evaporator for an extended period.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the reconstitution solvent.[8] Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an amber HPLC vial for analysis.

  • Analysis: Analyze the sample promptly or store it at 2-8°C for no more than 48 hours before analysis.

References

Resolving co-elution issues in the chromatographic analysis of 2-Isopropyl-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chromatographic Analysis of 2-Isopropyl-4-methylphenol

Introduction Welcome to the technical support guide for the chromatographic analysis of this compound (IPMP), an isomer of thymol also known as carvacrol.[1][2] IPMP is a critical active ingredient in many pharmaceutical, cosmetic, and consumer products, valued for its antibacterial properties.[3][4] Its accurate quantification is essential for quality control, regulatory compliance, and safety assurance.

However, the analysis of IPMP presents a significant challenge: co-elution. Due to its structural similarity to other phenolic compounds, particularly its isomer thymol (2-Isopropyl-5-methylphenol), achieving baseline separation can be difficult.[5][6] This guide provides a systematic, in-depth approach to diagnosing and resolving co-elution issues, designed for researchers, scientists, and drug development professionals. We will move from foundational principles to advanced optimization strategies, explaining the scientific rationale behind each step to empower you to develop robust and reliable analytical methods.

Part 1: Diagnosing the Problem - Is It Co-elution?

A perfect chromatographic peak should be symmetrical and sharp, approximating a Gaussian distribution.[7] Deviations from this ideal shape are often the first sign of an underlying issue.

Q1: My peak for this compound looks unusual. How can I confirm if this is a co-elution problem?

A: Look for tell-tale signs of peak asymmetry. While perfect co-elution can be deceptive, it often reveals itself through subtle distortions.

  • Peak Shoulders: A "shoulder" is a distinct bump on the leading or trailing edge of your main peak. This is a strong indicator that a secondary compound is eluting very close to your analyte of interest.[8][9]

  • Excessive Tailing or Fronting: While peak tailing can be caused by secondary chemical interactions or column degradation[10], and fronting by sample overload[11][12], either can mask a hidden co-eluting peak. If basic troubleshooting for these issues doesn't resolve the asymmetry, co-elution is the likely cause.

  • Peak Purity Analysis (Advanced Detection): If your system has a Photodiode Array (PDA/DAD) or Mass Spectrometry (MS) detector, use its software tools to assess peak purity.

    • PDA/DAD: These detectors scan across the entire peak, collecting multiple UV-Vis spectra. If all the spectra are identical, the peak is likely pure. If the spectra differ from the upslope to the downslope, it confirms the presence of more than one compound.[9]

    • MS: A mass spectrometer can analyze the mass-to-charge ratio (m/z) across the peak. A change in the mass spectrum from the beginning to the end of the peak is definitive proof of co-elution.

Part 2: The Systematic Troubleshooting Workflow

Resolving co-elution requires manipulating the three core parameters of the chromatographic resolution equation: Efficiency (N), Retention Factor (k'), and Selectivity (α) . While improving efficiency (using smaller particle columns) or optimizing retention is helpful, the most powerful tool for resolving closely eluting compounds is to change the selectivity.[9][13] Selectivity describes the ability of the chromatographic system to distinguish between two analytes.

The following workflow provides a logical progression for tackling co-elution issues with this compound.

G cluster_0 cluster_1 Step 1: Foundational Checks cluster_2 Step 2: Manipulate Selectivity (α) - Mobile Phase cluster_3 Step 3: Manipulate Selectivity (α) - Stationary Phase cluster_4 Step 4: Address Other Issues cluster_5 start Problem: Peak Shoulder or Poor Resolution (Suspected Co-elution) k_factor Q: Is the Retention Factor (k') optimal? (Target: 2 < k' < 10) start->k_factor adjust_strength A: Adjust Mobile Phase Strength (Decrease % Organic Solvent) k_factor->adjust_strength No (k' is too low) change_solvent Q: Did adjusting strength fail? Try changing the solvent. k_factor->change_solvent Yes (k' is optimal) adjust_strength->change_solvent solvent_protocol A: Switch Organic Modifier (e.g., Acetonitrile to Methanol) change_solvent->solvent_protocol Yes adjust_ph Q: Still no resolution? Try adjusting pH. change_solvent->adjust_ph No solvent_protocol->adjust_ph ph_protocol A: Modify Mobile Phase pH (e.g., Add 0.1% Formic Acid) adjust_ph->ph_protocol Yes change_column Q: Are mobile phase changes insufficient? Change the column chemistry. adjust_ph->change_column No ph_protocol->change_column column_protocol A: Select an Alternative Stationary Phase (e.g., Phenyl-Hexyl, Biphenyl) change_column->column_protocol Yes check_overload Q: Is the peak fronting? Check for sample overload. change_column->check_overload No column_protocol->check_overload dilute_sample A: Dilute Sample & Re-inject check_overload->dilute_sample Yes solution Solution: Baseline Resolution Achieved check_overload->solution No dilute_sample->solution G cluster_0 C18 (Octadecyl) Column cluster_1 Phenyl-Hexyl Column c18_node Separation primarily by Hydrophobicity c18_desc Isomers with similar hydrophobicity may co-elute. phenyl_node Dual Separation Mechanism: 1. Hydrophobicity 2. π-π Interactions phenyl_desc π-π interactions provide alternative selectivity for aromatic isomers. Analyte IPMP / Thymol (Aromatic Isomers) Analyte->c18_node Weak Selectivity Analyte->phenyl_node Strong Selectivity

References

Technical Support Center: Optimization of 2-Isopropyl-4-methylphenol (Thymol) Extraction from Plant Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the extraction of 2-Isopropyl-4-methylphenol, commonly known as thymol, from various plant sources like Thymus vulgaris (Thyme) and Origanum vulgare (Oregano). This document offers practical, field-proven insights and solutions to common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

General Extraction Principles

Q1: What are the primary methods for extracting thymol from plant materials?

A1: The three primary methods for thymol extraction are Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE) with CO2. Each method has distinct advantages and is suited for different research and production scales. Steam distillation is a traditional, cost-effective method ideal for volatile compounds like thymol.[1] Solvent extraction can offer higher yields and is versatile in targeting a broader range of compounds based on the solvent used.[1][2] Supercritical Fluid Extraction (SFE) is a modern, "green" technology that provides high-purity extracts without the use of organic solvents.[1]

Q2: Which plant parts typically contain the highest concentration of thymol?

A2: The leaves and flowering tops of plants like thyme and oregano generally contain the highest concentration of essential oils, rich in thymol.[3][4] Research has shown that the essential oil yield and thymol content can be significantly higher in leaves compared to the aerial parts (stems and leaves combined).[3][4]

Q3: How does the geographical origin and harvest time of the plant material affect thymol yield?

A3: The chemical composition of essential oils, including the concentration of thymol, can vary considerably depending on the plant's geographical origin, climate, and the time of harvest.[3][5] It is crucial to source plant material from reputable suppliers who can provide information on the chemotype and harvesting conditions to ensure consistency in your extraction results.[5]

Method-Specific Inquiries

Q4: In solvent extraction, what are the best "green solvents" for thymol, and how do they compare to conventional solvents?

A4: "Green solvents" like ethanol, limonene, and ethyl lactate are effective and environmentally friendly alternatives to conventional solvents like hexane and dichloromethane.[6][7] Studies have shown that these green solvents can achieve thymol recovery rates comparable to or even exceeding those of traditional solvents, especially when used in Pressurized Liquid Extraction (PLE) systems.[6] Ethanol is often favored due to its low toxicity and high solubility for phenolic compounds like thymol.[1][7]

Q5: What are the critical parameters to control during Supercritical Fluid Extraction (SFE) for optimal thymol yield?

A5: The critical parameters for SFE of thymol are pressure, temperature, extraction time, and the concentration of any co-solvents (modifiers).[8] Extraction pressure has been identified as the most significant factor influencing the yield of essential oil and the content of thymol and its isomer, carvacrol.[8] Optimal conditions often involve a balance to achieve the supercritical state of CO2, which exhibits properties of both a liquid and a gas, allowing for efficient penetration of the plant matrix.[1]

Troubleshooting Guide

This section addresses common problems encountered during thymol extraction, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low Thymol Yield - Inappropriate plant material (low-yielding variety, incorrect harvest time).[5]- Inefficient extraction method or suboptimal parameters.[1]- Plant material is too dry or not properly ground.[9]- Degradation of thymol due to excessive heat or prolonged extraction time.[1]- Source high-yielding plant varieties from reputable suppliers.[5]- Optimize extraction parameters (time, temperature, pressure, solvent ratio) based on the chosen method.[8][10]- Ensure plant material is properly dried and ground to an optimal particle size to increase surface area.[1]- For heat-sensitive methods like steam distillation, carefully control the temperature and duration.[1]
Low Purity of Extract - Co-extraction of undesirable compounds.[6]- Presence of solvent residues in the final product (solvent extraction).[1][2]- Incomplete separation of essential oil from hydrosol (steam distillation).- Use a more selective extraction method like SFE or optimize the solvent polarity in solvent extraction.[11][12]- Ensure complete removal of the solvent using techniques like rotary evaporation under reduced pressure.[1]- Allow for complete separation of the oil and water layers in a separatory funnel.
Inconsistent Results Between Batches - Variation in the quality of the plant material.[5]- Lack of precise control over extraction parameters.[5]- Improper equipment maintenance.[5]- Standardize the source and pre-treatment of your plant material.[5]- Maintain a detailed log of all extraction parameters for each batch.- Implement a regular maintenance schedule for all extraction equipment.[5]
Thermal Degradation of Thymol - Excessive temperature during extraction (steam distillation, high-temperature solvent extraction).[1]- Prolonged exposure to heat.[1]- Use lower extraction temperatures when possible. For instance, in Pressurized Liquid Extraction, lower temperatures can sometimes yield higher thymol concentrations.[6]- Optimize the extraction time to be as short as possible while still achieving good yield.[6]- Consider using methods that operate at lower temperatures, such as SFE.
Co-extraction of Carvacrol - Carvacrol is a structural isomer of thymol and is often present in the same plant sources.[12]- The ratio of carvacrol to thymol is often inherent to the plant material.[12]- Advanced chromatographic techniques like preparative HPLC may be necessary for complete separation if required for the final application.[13]

Experimental Protocols & Workflows

Protocol 1: Steam Distillation for Thymol Extraction

This protocol outlines the standard procedure for extracting thymol using steam distillation, a widely used and cost-effective method.

Materials:

  • Dried and ground thyme (Thymus vulgaris) leaves

  • Distillation apparatus (still, condenser, receiving flask)

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: Weigh a known amount of dried and ground thyme leaves. A smaller particle size generally increases the extraction efficiency.

  • Charging the Still: Place the plant material into the distillation flask and add sufficient water to ensure the material is fully submerged.

  • Distillation: Begin heating the flask. As steam passes through the plant material, it will volatilize the essential oils, including thymol.[1]

  • Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid.

  • Collection: The condensate (a mixture of water and essential oil) is collected in the receiving flask.

  • Separation: Transfer the condensate to a separatory funnel. The essential oil, being less dense than water, will form a layer on top. Allow the layers to separate completely.

  • Isolation: Carefully drain the lower aqueous layer (hydrosol) and collect the upper essential oil layer.

  • Drying: To remove any residual water, dry the essential oil over anhydrous sodium sulfate.

  • Storage: Store the purified essential oil in a sealed, dark glass vial at 4°C to prevent degradation.[5][14]

Workflow Visualization

Steam_Distillation_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Purification cluster_final Final Product Plant_Material Dried & Ground Thyme Leaves Distillation Steam Distillation (Heating) Plant_Material->Distillation Condensation Condensation Distillation->Condensation Vapor Separation Separatory Funnel Condensation->Separation Condensate Drying Drying (Anhydrous Na2SO4) Separation->Drying Essential Oil Final_Product Pure Thymol-Rich Essential Oil Drying->Final_Product

Protocol 2: Solvent Extraction of Thymol

This protocol details the steps for extracting thymol using a solvent, a method known for potentially higher yields.

Materials:

  • Dried and ground thyme (Thymus vulgaris) leaves

  • Solvent (e.g., ethanol, hexane)[1]

  • Erlenmeyer flask or beaker

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: Weigh a specific amount of dried and powdered thyme leaves.

  • Extraction: Place the plant material in a flask and add the chosen solvent at a predetermined solid-to-solvent ratio. Agitate the mixture for a set period at a controlled temperature.[15]

  • Filtration: Separate the solid plant material from the liquid extract by filtration.[1]

  • Solvent Removal: Remove the solvent from the extract under reduced pressure using a rotary evaporator. This leaves behind a concentrated extract containing thymol.[1][16]

  • Purification (Optional): The crude extract can be further purified using chromatographic techniques if necessary.

  • Drying: Dry the final extract using anhydrous sodium sulfate to remove any residual moisture.

  • Storage: Store the concentrated extract in a sealed, dark glass vial at 4°C.[5]

Workflow Visualization

Solvent_Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_final Final Product Plant_Material Dried & Ground Thyme Leaves Maceration Maceration with Solvent & Agitation Plant_Material->Maceration Filtration Filtration Maceration->Filtration Mixture Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Liquid Extract Final_Product Concentrated Thymol Extract Evaporation->Final_Product

Quantitative Analysis of Thymol

Accurate quantification of thymol in your extracts is crucial for quality control and for optimizing extraction parameters. Several analytical techniques are available:

  • Gas Chromatography (GC): A well-established method for analyzing volatile compounds like thymol. It can be coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.[17][18]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a reliable method for quantifying thymol. A common detection wavelength is 274 nm.[18][19]

  • High-Performance Thin-Layer Chromatography (HPTLC): A simpler, faster, and more cost-effective method for thymol analysis, particularly suitable for screening multiple samples.[16]

Comparative Data on Extraction Methods

The choice of extraction method significantly impacts the yield and composition of the final product. The following table summarizes typical yields for different methods.

Extraction Method Typical Yield of Essential Oil/Extract Key Advantages Key Disadvantages References
Steam Distillation 1-2% of dry weightCost-effective, produces pure essential oil without solvent residues.Lower yield, potential for thermal degradation of some compounds.[1]
Solvent Extraction 3-7% of dry weightHigher yield, can extract a wider range of compounds.Potential for solvent residues, environmental concerns with some solvents.[1]
Supercritical Fluid Extraction (SFE) Varies, can be optimized for high yieldHigh purity, no solvent residues, environmentally friendly.High initial equipment cost.[1][8][11]

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of 2-Isopropyl-4-methylphenol and Thymol

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Isomers

In the field of antimicrobial research, phenolic compounds have long been recognized for their potent activity against a wide spectrum of microorganisms. Among them, 2-Isopropyl-4-methylphenol (commonly known as o-cymen-5-ol or Isopropyl Methylphenol, IPMP) and its structural isomer, thymol (2-isopropyl-5-methylphenol), stand out as subjects of significant interest.[1][2] While sharing the same chemical formula (C₁₀H₁₄O), the subtle difference in the position of their isopropyl group relative to the hydroxyl group on the phenol ring gives rise to distinct physicochemical properties that may influence their biological efficacy.

Thymol, a major constituent of essential oils from plants like thyme and oregano, has a well-documented history of use as an antiseptic and antimicrobial agent.[3][4][5] Its isomer, o-cymen-5-ol, is a synthetically produced compound also valued for its preservative and antimicrobial properties in cosmetics, oral care, and pharmaceutical products.[1][6][7] This guide provides a detailed comparative analysis of their antimicrobial activities, grounded in experimental data and established methodologies, to assist researchers in selecting the appropriate agent for their specific application.

Mechanism of Antimicrobial Action: Disrupting the Microbial Fortress

The primary mode of action for both thymol and o-cymen-5-ol is the disruption of the microbial cell membrane.[8][9][10] As phenolic compounds, their lipophilic nature allows them to partition into the lipid bilayer of the cytoplasmic membrane. This insertion leads to a cascade of detrimental effects:

  • Loss of Membrane Integrity: The compounds disrupt the ordered structure of the lipid bilayer, increasing its fluidity and permeability.[4]

  • Leakage of Intracellular Components: This increased permeability causes the leakage of essential intracellular materials, such as ions (K⁺, H⁺) and ATP, disrupting the cell's electrochemical gradients.[9][10]

  • Depolarization of the Cytoplasmic Membrane: The uncontrolled movement of ions leads to the dissipation of the proton motive force and membrane potential, which is critical for ATP synthesis and transport processes.[4][8]

  • Inhibition of Cellular Processes: The resulting disruption of cellular homeostasis and energy metabolism ultimately leads to the inhibition of microbial growth and cell death.[10][11]

While this general mechanism holds true for both isomers, subtle differences in their interaction with the membrane, potentially due to steric hindrance or electronic effects arising from their isomeric structures, can lead to variations in their potency against different microorganisms.

Antimicrobial_Mechanism cluster_0 Phenolic Compound (Thymol / o-Cymen-5-ol) cluster_1 Microbial Cell Compound Phenolic Compound Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Partitions into Lipid Bilayer Cytoplasm Cytoplasm (Ions, ATP, etc.) Membrane->Cytoplasm Increases Permeability Death Inhibition of Growth & Cell Death Membrane->Death Disrupts Membrane Potential & Cellular Homeostasis Cytoplasm->Membrane Leakage of Intracellular Components

Caption: General mechanism of action for phenolic antimicrobials.

Comparative Antimicrobial Efficacy: A Data-Driven Overview

The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. A lower MIC value indicates higher potency. The following table summarizes MIC data from various studies for thymol and o-cymen-5-ol against common bacterial and fungal strains.

MicroorganismStrainCompoundMIC (µg/mL)Reference
Gram-Positive Bacteria
Staphylococcus aureusATCC 25923Thymol200 - 300[8][12]
(Clinical Isolate)Thymol250[13]
(MRSA)ThymolNo inhibition[5]
S. aureuso-Cymen-5-ol1,700 (1.7 mM)[14]
Bacillus cereusATCC 14579Thymol100[12]
Bacillus subtilis(Not Specified)Thymol250[13]
Streptococcus mutans(Not Specified)o-Cymen-5-ol1,700 (1.7 mM)[14]
Gram-Negative Bacteria
Escherichia coliATCC 25922Thymol200 - 800[3][12]
(Not Specified)o-Cymen-5-ol>6,700 (>6.7 mM)[14]
Pseudomonas aeruginosaATCC 27853Thymol800[12]
Salmonella typhimurium(Not Specified)Thymol125 - 150[3][13]
Fungi
Candida albicansMTCC 227Thymol1200 (0.12%)[3]
(Not Specified)o-Cymen-5-ol3,400 (3.4 mM)[14]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison requires studies performed under identical protocols. Molar concentrations for o-cymen-5-ol were converted to µg/mL for comparison where possible, assuming a molecular weight of 150.22 g/mol .

Analysis of Efficacy:

From the available data, thymol generally exhibits lower MIC values, suggesting greater potency against a broad range of bacteria compared to o-cymen-5-ol.[3][13][15] Thymol demonstrates significant activity against both Gram-positive and Gram-negative bacteria, with particularly strong effects against strains like Bacillus cereus and Salmonella typhimurium.[12][13]

In contrast, the data for o-cymen-5-ol, particularly from a study on oral pathogens, shows higher MIC values.[14] However, it is reported to be a broad-spectrum antimicrobial effective at low concentrations in cosmetic and oral care formulations, often in combination with other agents like zinc, which can produce synergistic effects.[6][14] This suggests that formulation and application context are critical to the performance of o-cymen-5-ol.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure reproducible and comparable results, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols. Below are detailed workflows for two fundamental assays.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Causality and Rationale:

  • 96-Well Plate: Allows for testing multiple concentrations and replicates simultaneously, improving efficiency.

  • Serial Dilution: Creates a logarithmic concentration gradient to pinpoint the MIC value accurately.

  • Standardized Inoculum (0.5 McFarland): Ensures a consistent number of bacterial cells (approx. 1.5 x 10⁸ CFU/mL) are challenged, making results comparable across experiments.[16][17] The final concentration in the well is diluted to ~5 x 10⁵ CFU/mL.[16][17]

  • Growth Medium (e.g., Mueller-Hinton Broth): Provides a standardized nutritional environment that supports microbial growth without interfering with the antimicrobial agent.[16]

  • Growth Indicator (e.g., Resazurin): Provides a clear, colorimetric endpoint, changing from blue (no growth) to pink (growth), which removes the subjectivity of visual turbidity assessment.[18][19]

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve thymol or o-cymen-5-ol in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution. Note: The final solvent concentration in the wells should be non-inhibitory to the test microorganism.

  • Plate Preparation: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

  • Serial Dilution:

    • Add 100 µL of the stock solution to the first column of wells and mix thoroughly. This creates a 1:2 dilution.

    • Transfer 100 µL from the first column to the second, mix, and continue this two-fold serial dilution across the plate, typically to the 10th or 11th column. Discard 100 µL from the last dilution column.

    • Column 11 can serve as a positive control (broth + inoculum, no compound), and Column 12 as a negative control (broth only).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in MHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well (except the negative control). The final volume in each well is now 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

  • Result Determination:

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

    • For a more objective reading, 20 µL of a resazurin solution can be added to each well and incubated for an additional 2-4 hours. The MIC is the lowest concentration that remains blue.[18]

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Causality and Rationale:

  • Mueller-Hinton Agar (MHA): This medium is standardized for susceptibility testing due to its reproducibility and low levels of inhibitors.[20] The agar depth must be uniform (4 mm) to ensure consistent diffusion.[21]

  • Confluent Lawn: Streaking the plate in three directions ensures even, dense growth, making the zone of inhibition clearly visible.[21]

  • Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. Where the concentration is sufficient to inhibit growth, a clear zone appears. The diameter of this zone correlates with the susceptibility of the organism and the diffusion characteristics of the agent.[20][22]

Step-by-Step Methodology:

  • Plate Preparation: Use Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm. Allow plates to come to room temperature and ensure the surface is dry before use.

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in the MIC protocol.

  • Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly to create a confluent lawn. Repeat this process two more times, rotating the plate approximately 60 degrees each time.[21]

  • Disk Application:

    • Prepare sterile paper disks (6 mm diameter).

    • Aseptically apply a known volume (e.g., 10-20 µL) of the desired concentration of thymol or o-cymen-5-ol solution onto each disk. A solvent control disk should also be prepared.

    • Allow the disks to dry completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface, pressing gently to ensure full contact.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Measurement: After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk using a ruler or calipers.

Conclusion: Isomeric Distinction and Application-Specific Utility

The comparative analysis reveals that while this compound (o-cymen-5-ol) and thymol are structural isomers that share a common mechanism of antimicrobial action, they exhibit notable differences in potency. The available quantitative data suggests that thymol generally possesses superior intrinsic antimicrobial activity , demonstrating lower MIC values against a wider array of bacteria.[12][13][15]

However, the efficacy of an antimicrobial agent is not solely determined by its MIC value in a laboratory setting. O-cymen-5-ol remains a highly effective and widely used antimicrobial preservative , particularly in cosmetic and oral care formulations where factors such as stability, safety profile, low odor, and synergistic potential with other ingredients are paramount.[1][6][14] Its utility is proven in complex formulations designed for specific applications.

For researchers and drug development professionals, the choice between these two isomers should be guided by the intended application. For applications requiring potent, broad-spectrum activity where the natural origin and strong sensory profile are acceptable, thymol is an excellent candidate. For formulated products where stability, compatibility, and a favorable safety profile are critical, o-cymen-5-ol presents a reliable and effective alternative. Further head-to-head studies using standardized protocols are warranted to fully delineate the subtle yet significant differences in their antimicrobial profiles.

References

A Comparative Guide to the Bioanalytical Method Validation of 2-Isopropyl-4-methylphenol in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Isopropyl-4-methylphenol, a compound known by several synonyms including thymol, is a critical analyte in various stages of drug development and clinical research. Its accurate quantification in biological matrices, particularly plasma, is paramount for pharmacokinetic, toxicokinetic, and bioavailability studies. The integrity of these studies hinges on the robustness and reliability of the bioanalytical method employed. This guide provides a comprehensive comparison of prevalent analytical techniques for the determination of this compound in plasma, supported by experimental data and grounded in established regulatory frameworks. Our objective is to equip researchers, scientists, and drug development professionals with the insights necessary to select and validate the most appropriate method for their specific research needs.

The validation of a bioanalytical method is a formal process to demonstrate that the analytical procedure is suitable for its intended purpose.[1] This involves a thorough evaluation of various performance characteristics to ensure the generation of reliable and reproducible data.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines that outline the essential elements of bioanalytical method validation.[3][4][5][6] Adherence to these guidelines is crucial for the acceptance of data in regulatory submissions.[7]

This guide will delve into a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound in plasma. We will explore the underlying principles of each technique, present a comparative summary of their performance characteristics, and provide a detailed, step-by-step protocol for a validated LC-MS/MS method as a practical example.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for the quantification of this compound in plasma is a critical decision driven by the specific requirements of the study, including desired sensitivity, selectivity, sample throughput, and available instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique for the analysis of moderately polar compounds like this compound.[8] The separation is achieved based on the analyte's partitioning between a stationary phase and a mobile phase, with detection based on its ability to absorb ultraviolet light.[9] While robust and reliable for many applications, its sensitivity and selectivity can be limiting factors, particularly for studies requiring low limits of quantification.[10][11]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for bioanalytical applications due to its exceptional sensitivity, selectivity, and specificity.[2] This technique couples the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation provided by tandem mass spectrometry.[12] The high degree of selectivity offered by monitoring specific precursor-to-product ion transitions minimizes interferences from the complex plasma matrix, enabling the accurate quantification of analytes at very low concentrations.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds.[14] For non-volatile analytes like this compound, a derivatization step is often required to increase volatility and improve chromatographic performance. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS has been successfully employed for the determination of thymol in plasma.[15][16][17]

The following table provides a comparative summary of the performance characteristics of these three techniques for the analysis of this compound in plasma, based on data reported in the scientific literature.

Validation ParameterHPLC-UVLC-MS/MSGC-MS (with HS-SPME)Acceptance Criteria (FDA/EMA)
Linearity Range 0.5 - 15.0 µg/mL[11]0.1 - 500 ng/mL0.5 - 500 ng/mL[15]r² ≥ 0.99
Lower Limit of Quantitation (LLOQ) 0.14 µg/mL[11]0.1 ng/mL0.5 ng/mL[15]Signal-to-noise ratio ≥ 5-10; Accuracy ±20%, Precision <20% CV
Accuracy (% Bias) Within ±15%[11]Within ±15%Within ±15%[15]Within ±15% (except LLOQ)
Precision (% CV) Intra-day: <5%, Inter-day: <10%[11]Intra-day: <8%, Inter-day: <10%Intra-day: <10%, Inter-day: <15%[15]<15% CV (except LLOQ)
Recovery (%) >90%[11]>90%Not explicitly reported for plasma, method dependentConsistent, precise, and reproducible
Matrix Effect (%) Not typically assessedCV < 15%Not explicitly reported for plasma, method dependentCV < 15%
Selectivity GoodExcellentExcellentNo significant interference at the retention time of the analyte and IS
Stability Stable under various conditions[18]Stable under various conditionsStable under various conditions% Change < 15%

Detailed Experimental Protocol: LC-MS/MS Method

This section provides a detailed, step-by-step protocol for the validation of a bioanalytical method for this compound in plasma using LC-MS/MS. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Materials and Reagents
  • Reference Standards: this compound (≥98% purity) and a suitable internal standard (IS), such as a stable isotope-labeled analog or a structurally similar compound (e.g., Carvacrol).

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade).

  • Biological Matrix: Drug-free human plasma from at least six different sources.

Instrumentation and Chromatographic Conditions
  • LC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 30% to 95% B over 5 minutes, hold at 95% B for 2 minutes, and then re-equilibrate to 30% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive or negative ionization mode, optimized for this compound and the IS.

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound and the IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol to create calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution to a fixed concentration.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting small molecules from plasma.[19]

  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 50 µL of the internal standard (IS) working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins. The use of a 3:1 ratio of organic solvent to plasma is a common and effective approach for protein precipitation.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Inject a portion of the supernatant directly into the LC-MS/MS system or evaporate to dryness and reconstitute in the mobile phase for improved sensitivity.

Bioanalytical_Method_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add Internal Standard (50 µL) Plasma->IS Precipitate Protein Precipitation (300 µL Acetonitrile) IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometric Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: Workflow for the bioanalytical method validation of this compound in plasma.

Method Validation Procedures

The validation of the bioanalytical method must be performed in accordance with FDA or EMA guidelines.[3][5] The following parameters must be thoroughly evaluated:

  • Selectivity: Analyze blank plasma samples from at least six different sources to ensure no endogenous interferences are observed at the retention times of this compound and the IS.

  • Calibration Curve: Prepare a calibration curve by spiking blank plasma with known concentrations of this compound. The curve should consist of a blank sample, a zero sample (blank + IS), and at least six to eight non-zero standards covering the expected concentration range. The linearity should be assessed by a weighted least-squares regression analysis.

  • Accuracy and Precision: Determine the intra-day and inter-day accuracy and precision by analyzing replicate QC samples at a minimum of four concentration levels: lower limit of quantitation (LLOQ), low QC, medium QC, and high QC. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

  • Recovery: Evaluate the extraction efficiency of the method by comparing the analyte response in pre-spiked extracted samples to that of post-spiked extracted samples at three QC levels.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix by comparing the analyte response in post-spiked extracted samples to that of pure solutions at low and high QC levels.

  • Stability: Evaluate the stability of this compound in plasma under various conditions that mimic sample handling and storage, including freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.

Validation_Parameters cluster_core Core Validation Parameters cluster_additional Additional Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Accuracy_Precision Accuracy & Precision Validation->Accuracy_Precision Calibration_Curve Calibration Curve Validation->Calibration_Curve LLOQ LLOQ Validation->LLOQ Recovery Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Conclusion

The selection of an appropriate bioanalytical method for the quantification of this compound in plasma is a critical step in ensuring the quality and reliability of pharmacokinetic and toxicokinetic data. This guide has provided a comparative overview of HPLC-UV, LC-MS/MS, and GC-MS techniques, highlighting their respective strengths and limitations. While HPLC-UV offers a cost-effective solution for applications where high sensitivity is not a prerequisite, LC-MS/MS stands out as the superior choice for studies demanding low detection limits and high selectivity. The detailed experimental protocol for an LC-MS/MS method serves as a practical template for researchers to develop and validate a robust and reliable assay. By adhering to the principles of scientific integrity and the rigorous standards set forth by regulatory agencies, researchers can confidently generate high-quality data that will withstand scientific and regulatory scrutiny.

References

Cross-validation of HPLC and GC-MS methods for 2-Isopropyl-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Quantifying 2-Isopropyl-4-methylphenol

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically grounded comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound (Isothymol). Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal reasoning behind methodological choices, ensuring a robust and defensible analytical strategy.

Introduction: The Analytical Imperative for this compound

This compound, an isomer of thymol and carvacrol, is a phenolic compound with significant applications in the pharmaceutical, cosmetic, and fragrance industries, valued for its antimicrobial properties.[1] Accurate and precise quantification is critical for quality control, formulation development, and regulatory compliance. The choice of analytical methodology is a pivotal decision that impacts data reliability, sensitivity, and specificity.

This guide cross-validates two cornerstone analytical techniques: HPLC with Ultraviolet (UV) detection and GC-MS. While HPLC is a workhorse for non-volatile or thermally labile compounds, GC is tailored for volatile substances.[2] The physicochemical nature of this compound places it at the intersection of these techniques, making a direct comparison essential for informed method selection.

Analyte Physicochemical Properties:

PropertyValueRationale for Method Selection
Molecular Formula C₁₀H₁₄O-
Molecular Weight 150.22 g/mol [3][4]Suitable for both HPLC and MS detection.
Boiling Point ~228.5 °C[5][6]Sufficiently volatile for GC analysis without derivatization.
Melting Point ~36.5 °C[5][6]Solid at room temperature, requiring dissolution in an appropriate solvent.
LogP (o/w) 3.26[3]Indicates moderate lipophilicity, making it ideal for Reverse-Phase HPLC.

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle of the Method: Reverse-Phase HPLC (RP-HPLC) is the chosen liquid chromatographic method. This technique separates analytes based on their hydrophobic interactions with a non-polar stationary phase (C18). A polar mobile phase is used to elute the compounds, with more polar analytes eluting earlier. Given this compound's moderate polarity (LogP 3.26), it exhibits strong retention on a C18 column, allowing for excellent separation from more polar impurities. UV detection is employed due to the presence of a chromophoric phenol ring, which absorbs UV light, providing a quantifiable signal.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reagents and Materials:

    • Acetonitrile (HPLC Grade)

    • Ultrapure Water (18.2 MΩ·cm)

    • This compound reference standard (>99% purity)

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50, v/v).[7][8][9]

    • Flow Rate: 1.0 mL/min.[7][8][9]

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 274 nm.

  • Preparation of Standards and Samples:

    • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock standard with the mobile phase to prepare a minimum of five calibration standards.

    • Sample Preparation: Dissolve the sample matrix containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Stock Standard (1000 µg/mL) cal Calibration Standards (1-100 µg/mL) stock->cal Serial Dilution autosampler Autosampler Injection (20 µL) cal->autosampler sample Sample Dissolution & Filtration sample->autosampler column C18 Column (30 °C) autosampler->column pump Isocratic Pump ACN:H2O (50:50) 1.0 mL/min pump->column detector UV Detector (274 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram quant Quantify using Calibration Curve chromatogram->quant GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Stock Standard (1000 µg/mL) cal Calibration Standards (0.01-10 µg/mL) stock->cal Serial Dilution injection Splitless Injection (1 µL, 260°C) cal->injection sample Sample Dissolution in Hexane sample->injection separation GC Separation (HP-5ms Column) injection->separation ionization EI Ionization (70 eV) separation->ionization detection MS Detection (SIM Mode) ionization->detection tic Generate Ion Chromatogram detection->tic quant Quantify using Calibration Curve tic->quant

References

A Comparative Efficacy Analysis of 2-Isopropyl-4-methylphenol as a Preservative in Pharmaceutical and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2-Isopropyl-4-methylphenol (o-Cymen-5-ol), a potent antimicrobial agent, against commonly used commercial preservatives. It is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on preservative selection based on objective performance data and validated experimental protocols.

Introduction to this compound (o-Cymen-5-ol)

This compound, also known as o-Cymen-5-ol or 4-Isopropyl-m-cresol, is a synthetic substituted phenolic compound first synthesized in 1954 as an analog of thymol.[1][2] It presents as a colorless, odorless crystalline solid that is stable to light but has low solubility in water.[1][2] Its primary utility in cosmetic and pharmaceutical formulations is as a preservative, leveraging its potent, broad-spectrum antimicrobial properties to protect products from spoilage and ensure consumer safety.[1][2][3] Beyond preservation, it offers multifunctional benefits, including deodorizing and anti-acne properties, by inhibiting the growth of microorganisms on the skin.[1][3]

Mechanism of Antimicrobial Action

As a phenolic compound, the primary mechanism of action for o-Cymen-5-ol is the disruption of microbial cell integrity. It is proposed that the molecule partitions into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This disruption compromises the membrane's essential functions, such as regulating the passage of ions and nutrients, leading to the leakage of critical intracellular components and ultimately causing cell death. This mode of action is effective against a wide array of microorganisms, contributing to its broad-spectrum efficacy.

Comparative Analysis with Commercial Preservatives

The selection of a preservative system is a critical step in product development, balancing antimicrobial efficacy with safety, stability, and formulation compatibility. Here, we compare o-Cymen-5-ol against three major classes of commercial preservatives: Parabens, Phenoxyethanol, and Organic Acids.

Physicochemical and Performance Characteristics

The following table summarizes the key properties of o-Cymen-5-ol and its commercial counterparts. This data provides a foundational understanding for formulation development, highlighting critical parameters like solubility and optimal pH range.

PropertyThis compound (o-Cymen-5-ol) Parabens (e.g., Methylparaben) Phenoxyethanol Organic Acids (e.g., Sodium Benzoate)
Chemical Class Substituted PhenolEster of p-hydroxybenzoic acidGlycol EtherSalt of an Organic Acid
Appearance Colorless, odorless crystalline solid[1]White crystalline powderColorless, oily liquidWhite crystalline powder or granules
Water Solubility Poorly soluble[1]Slightly soluble (increases with temperature)Moderately soluble (2.67 g/100 mL)Freely soluble[4]
Optimal pH Range Wide range4.0 - 8.0Not pH dependentAcidic (most effective < pH 4.5)[4]
Stability Stable to light and temperature[5]Stable over a wide pH rangeVery stableActivity depends on pH[4]
Antimicrobial Spectrum and Efficacy

Efficacy is the cornerstone of preservative selection. O-Cymen-5-ol demonstrates a broad spectrum of activity, often comparable or superior to traditional options.[6] Studies have confirmed its ability to inhibit the growth of a diverse range of bacteria (Gram-positive and Gram-negative), yeasts, and molds.[1][3]

PreservativeAntimicrobial Spectrum Typical Use Concentration Key Efficacy Insights
o-Cymen-5-ol Broad-spectrum: Bacteria, yeasts, fungi[1][6]0.05% - 0.1%Effective against E. coli, P. aeruginosa, S. aureus, C. albicans, A. niger.[1] Often shows superior antifungal efficacy compared to other preservatives.[1]
Parabens Strong against fungi and Gram-positive bacteria; weaker against Gram-negative bacteria0.01% - 0.3%[7]Often used in combination (e.g., methyl- and propylparaben) to achieve broader spectrum coverage.[8]
Phenoxyethanol Strong against Gram-negative bacteria; weaker against fungi and yeasts[7]Up to 1.0%[7]Frequently combined with other preservatives like ethylhexylglycerin or caprylyl glycol to boost its efficacy and achieve broad-spectrum protection.[7][9]
Organic Acids Strong against most fungi; weaker against bacteria[7]0.1% - 0.5%[4][10]Efficacy is highly pH-dependent and can be inactivated in certain formulations.[4][7]
Safety and Regulatory Profile

Regulatory acceptance and consumer perception are critical factors. O-Cymen-5-ol generally possesses a favorable safety profile, with minimal reports of skin or eye irritation at typical use concentrations.[6] This stands in contrast to preservatives like parabens and formaldehyde-releasers, which have faced significant public debate and regulatory scrutiny.[7][6]

PreservativeRegulatory Status Safety Profile & Considerations
o-Cymen-5-ol Permitted in EU up to 0.1%[1]; CIR Expert Panel concluded safe up to 0.5%[11]Low potential for irritation or sensitization.[6] Some historical animal studies noted neurotoxicity, leading to stricter regulations in Japan.[1][12]
Parabens Permitted with concentration limits (varies by specific paraben and region)Public concern over disputed links to estrogenic activity. Generally considered low-risk by regulatory bodies at approved concentrations.
Phenoxyethanol Permitted up to 1.0% in EU and other regionsConsidered a milder alternative to many traditional preservatives.[7]
Organic Acids Generally Recognized as Safe (GRAS) for food use; widely permitted in cosmeticsConsidered safe and natural alternatives, though often produced synthetically.[7]

Experimental Protocols for Efficacy Validation

To ensure trustworthiness and scientific integrity, any claims of preservative efficacy must be substantiated by standardized testing. The following protocols describe two fundamental assays for evaluating the antimicrobial performance of a preservative system.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a foundational in-vitro test to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a critical first step in evaluating the potency of a new preservative. The broth microdilution method described here is a standard, high-throughput approach.

Causality Behind Experimental Choices:

  • Microorganisms: A panel representing common contaminants is chosen (S. aureus for Gram-positive bacteria, P. aeruginosa for Gram-negative, C. albicans for yeast, and A. brasiliensis for mold) to assess the breadth of the preservative's activity.

  • Growth Medium: Mueller-Hinton Broth (MHB) is used for bacteria and Sabouraud Dextrose Broth (SDB) for fungi as these are standardized media that support robust growth without interfering with most antimicrobial agents.

  • Inoculum Standardization: The inoculum is standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL) to ensure that the results are reproducible and comparable between experiments.

  • Resazurin Indicator: Resazurin is a metabolic indicator. Viable, respiring cells reduce the blue dye to pink resorufin, providing a clear visual endpoint for determining growth inhibition.

Step-by-Step Methodology:

  • Preparation of Preservative Stock: Prepare a concentrated stock solution of o-Cymen-5-ol (and other test preservatives) in a suitable solvent (e.g., DMSO) at a concentration at least 20x the highest tested concentration.

  • Plate Preparation: Using a 96-well microtiter plate, add 100 µL of the appropriate sterile broth (MHB or SDB) to all wells.

  • Serial Dilution: Add 100 µL of the preservative stock solution to the first column of wells. Mix well and transfer 100 µL from the first column to the second, creating a 2-fold serial dilution. Repeat this process across the plate to generate a concentration gradient. Discard the final 100 µL from the last column.

  • Inoculum Preparation: Culture the test microorganisms overnight. Dilute the cultures in sterile broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 10 µL of the standardized microbial suspension to each well, except for the sterility control wells. Include a positive control (broth + inoculum, no preservative) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or 28-30°C for 48-72 hours for fungi.

  • Result Interpretation: After incubation, add a resazurin-based viability indicator. The MIC is the lowest concentration of the preservative at which no color change (i.e., no visible growth) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare Preservative Stock Solution P2 Dispense Broth in 96-Well Plate P3 Prepare Standardized Microbial Inoculum A1 Perform 2-Fold Serial Dilution of Preservative P2->A1 Plate A2 Inoculate Wells with Test Microorganism P3->A2 Inoculum A1->A2 A3 Incubate Plate (24-72h) A2->A3 R1 Add Viability Indicator (Resazurin) A3->R1 R2 Read Results: Observe Color Change R1->R2 R3 Determine MIC Value R2->R3

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol 2: Preservative Efficacy Test (PET) / Challenge Test

The PET is the definitive test for assessing the effectiveness of a preservative system within the final product formulation. It simulates real-world contamination by introducing a high concentration of microorganisms into the product and monitoring their decline over time. This protocol is based on the principles outlined in the United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Testing.

Causality Behind Experimental Choices:

  • Final Formulation: The test must be performed on the final product formulation because interactions between the preservative and other ingredients (e.g., surfactants, polymers) can significantly impact its efficacy.[8]

  • Challenge Organisms: The USP specifies a panel of five organisms (E. coli, P. aeruginosa, S. aureus, C. albicans, A. brasiliensis) that are common contaminants and represent a robust challenge to the preservative system.

  • Inoculum Level: A high inoculum level (10^5 to 10^6 CFU/g or mL) is used to create a significant challenge, far exceeding typical contamination levels, to ensure the preservative is effective under worst-case conditions.

  • Sampling Timepoints: Sampling at 7, 14, and 28 days allows for the evaluation of both the initial rate of kill and the long-term maintenance of an antimicrobial environment.

  • Neutralization: Before plating, the sample is diluted in a validated neutralizing broth. This is a critical step to inactivate the preservative, ensuring that any remaining antimicrobial activity does not inhibit the growth of surviving microorganisms on the agar plate, which would lead to a false-positive result (an overestimation of efficacy).

Step-by-Step Methodology:

  • Product Preparation: Aliquot 5 separate samples of the final product formulation into sterile containers, one for each challenge organism.

  • Inoculum Preparation: Prepare standardized inocula of the five USP <51> challenge organisms to a concentration of approximately 1 x 10^8 CFU/mL.

  • Inoculation ("Challenge"): Inoculate each product sample with one of the challenge organisms to achieve a final concentration between 1 x 10^5 and 1 x 10^6 CFU per g or mL of the product. Mix thoroughly to ensure even distribution.

  • Incubation: Store the inoculated containers at a specified ambient temperature (20-25°C), protected from light.

  • Sampling and Plating: At specified intervals (e.g., Day 0, 7, 14, and 28), remove a 1g or 1mL aliquot from each container.

  • Neutralization and Dilution: Immediately place the aliquot into 9 mL of a validated neutralizing broth (e.g., D/E Neutralizing Broth) and perform serial dilutions.

  • Enumeration: Plate the dilutions onto appropriate agar (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation and Counting: Incubate the plates and count the number of colonies to determine the concentration of viable microorganisms (CFU/g or mL) remaining in the product at each time point.

  • Data Analysis: Calculate the log reduction in microbial concentration from the initial (Day 0) count for each time point. Compare these values against the acceptance criteria defined by the relevant pharmacopeia (e.g., USP, Ph. Eur.).

PET_Workflow cluster_setup Test Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis at Each Timepoint S1 Aliquot Final Product Formulation S3 Inoculate Product Samples (10^5-10^6 CFU/mL) S1->S3 S2 Prepare Standardized Challenge Organisms (5 USP strains) S2->S3 I1 Incubate at Ambient Temp S3->I1 I2 Sample at Day 0, 7, 14, and 28 I1->I2 A1 Neutralize Preservative in Sample I2->A1 A2 Perform Serial Dilutions & Plate on Agar A1->A2 A3 Incubate Plates & Count Colonies (CFU) A2->A3 A4 Calculate Log Reduction from Day 0 A3->A4 R1 Compare Results to Acceptance Criteria (e.g., USP <51>) A4->R1

References

A Head-to-Head Comparison of Synthesis Routes for 2-Isopropyl-4-methylphenol (Thymol)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of 2-Isopropyl-4-methylphenol, commonly known as thymol, a compound of significant interest in the pharmaceutical, cosmetic, and food industries, various synthetic pathways have been explored and optimized. This guide provides a comprehensive head-to-head comparison of the most prominent synthesis routes, offering insights into the underlying chemistry, experimental data, and process efficiencies to aid researchers and drug development professionals in selecting the most suitable method for their specific needs.

Alkylation of m-Cresol: The Industrial Workhorse

The most established and widely used industrial method for thymol synthesis is the Friedel-Crafts alkylation of m-cresol.[1][2] This approach involves the introduction of an isopropyl group onto the m-cresol backbone, typically using an isopropylating agent in the presence of a catalyst.

Reaction Mechanism and Key Parameters

The reaction proceeds via an electrophilic aromatic substitution mechanism, where an isopropyl carbocation is generated from the alkylating agent and then attacks the electron-rich aromatic ring of m-cresol. The choice of catalyst, alkylating agent, temperature, and pressure are critical parameters that significantly influence the reaction's yield and selectivity towards the desired this compound isomer.

Comparative Analysis of Catalytic Systems

A variety of catalysts have been investigated for this reaction, each with its own set of advantages and disadvantages. The following table summarizes the performance of several key catalytic systems based on available experimental data.

Catalyst SystemAlkylating AgentReaction Conditionsm-Cresol Conversion (%)Thymol Selectivity (%)Key Findings & References
Zeolites (General) Propene200-300°C, 1-2 barHighUp to 90%Shape selectivity of zeolite pores favors thymol formation.[3]
Mesoporous Zn-Al MCM-41 (75% loading) Isopropanol350°C, atmospheric pressure~90.7%>90% (100% selectivity reported)Demonstrated superior performance in conversion and selectivity.[1]
Mesoporous Al-MCM-41 (21% loading) Isopropanol350°C, atmospheric pressure76.3%88.4%Lower conversion and selectivity compared to Zn-Al MCM-41.[1]
Al-Cu/HAP (Microwave-assisted) Isopropanol180°C, 5 min, 600W98.34%96.82%Microwave irradiation significantly reduces reaction time.[1]
γ-Alumina Propylene360-365°C, 48-50 bar (liquid phase)-80%High pressure and temperature required.[4]
Strong Acid Resin (Microwave-assisted) Isopropyl Alcohol180°C, 30 min-High selectivity for mono-alkylated productsSolvent-free conditions are a key advantage.[5][6]

Experimental Protocol: Microwave-Assisted Synthesis using Al-Cu/HAP Catalyst [1][2]

  • Reactant Mixture Preparation: In a 50 mL round-bottom flask, combine 0.1 mol of m-cresol and 0.3 mol of isopropanol. Stir the mixture until uniform.

  • Catalyst Addition: Add 2g of Al-Cu/HAP catalyst to the mixture and stir again to ensure even distribution.

  • Microwave Reaction: Place the flask in a microwave reactor and irradiate at a power of 600 W. Maintain the reaction temperature at 180°C for 5 minutes.

  • Work-up and Isolation: After the reaction, the target product, thymol, can be isolated and purified using standard techniques such as distillation.

Logical Flow of the m-Cresol Alkylation Route

m_cresol m-Cresol reaction_mixture Reaction Mixture m_cresol->reaction_mixture alkylating_agent Isopropylating Agent (Propylene, Isopropanol, etc.) alkylating_agent->reaction_mixture catalyst Catalyst (Zeolite, Acid Resin, etc.) catalyst->reaction_mixture heating Heating (Conventional or Microwave) reaction_mixture->heating crude_product Crude Product (Thymol and Isomers) heating->crude_product purification Purification (Distillation) crude_product->purification thymol This compound (Thymol) purification->thymol

Caption: General workflow for the synthesis of thymol via alkylation of m-cresol.

Synthesis from p-Cymene: A Route with High Theoretical Yield

An alternative pathway to thymol involves the chemical transformation of p-cymene, a naturally occurring aromatic hydrocarbon. This route is of interest due to the potential for high yields, with some reports suggesting up to 90%.[7]

Multi-Step Synthesis from p-Cymene

One documented method involves a multi-step process:[7]

  • Bromination: p-Cymene is first brominated to introduce a bromine atom at the ortho position to the isopropyl group.

  • Chlorination: The brominated intermediate is then chlorinated.

  • Debromination: The bromine atom is selectively removed.

  • Hydrolysis: The remaining chlorine atom is hydrolyzed to a hydroxyl group, yielding thymol.

While this route can provide a high yield of the desired product, it involves multiple steps and the use of halogenated intermediates, which may have environmental and cost implications.

Conceptual Pathway from p-Cymene to Thymol

p_cymene p-Cymene bromination Bromination p_cymene->bromination bromo_cymene 2-Bromo-p-cymene bromination->bromo_cymene chlorination Chlorination bromo_cymene->chlorination bromo_chloro_cymene 2-Bromo-5-chloro-p-cymene chlorination->bromo_chloro_cymene debromination Debromination bromo_chloro_cymene->debromination chloro_cymene 3-Chloro-p-cymene debromination->chloro_cymene hydrolysis Hydrolysis chloro_cymene->hydrolysis thymol Thymol hydrolysis->thymol

Caption: Multi-step synthesis of thymol starting from p-cymene.

Dehydrogenation of Menthone/Isomenthone: A Single-Step Approach

A more direct route to thymol involves the dehydrogenation of cyclic terpene ketones such as menthone and isomenthone.[8][9] This method is attractive due to its atom economy and the potential for a single-step conversion.

Catalytic Dehydrogenation

The process typically involves heating menthone or isomenthone in the presence of a dehydrogenation catalyst, such as supported nickel.[9] The reaction proceeds by removing two hydrogen atoms from the menthone molecule to form the aromatic ring of thymol. A patent describes a process that can lead to a quantitative yield of thymol.[8]

Experimental Protocol Outline: Dehydrogenation of Menthone [9]

  • Reactant and Catalyst: Place 100 parts of piperitone (an isomer of menthone) in a retort equipped with a reflux condenser.

  • Catalyst Addition: Add 5 parts of reduced nickel to the retort.

  • Reaction: Heat the mixture to its boiling point (approximately 230°C) and maintain reflux for two hours.

  • Product Separation: After the reaction, the thymol formed is separated from the unreacted ketone and the catalyst. This can be achieved by filtration to remove the catalyst, followed by extraction with a caustic soda solution to dissolve the thymol. Acidification of the aqueous layer will then precipitate the thymol.

Biosynthesis: The Natural Route

In nature, thymol is synthesized in plants like thyme and oregano through a complex enzymatic pathway.[10][11] The biosynthesis starts with the cyclization of geranyl diphosphate to γ-terpinene, which is then oxidized to p-cymene and subsequently hydroxylated to form thymol. While not a conventional chemical synthesis route for industrial production, understanding this pathway is crucial for metabolic engineering and biotechnological approaches to thymol production.

Biosynthetic Pathway of Thymol

gdp Geranyl Diphosphate tps Terpene Synthase gdp->tps gamma_terpinene γ-Terpinene tps->gamma_terpinene p450 Cytochrome P450 Monooxygenase gamma_terpinene->p450 p_cymene p-Cymene p450->p_cymene hydroxylation Hydroxylation p_cymene->hydroxylation thymol Thymol hydroxylation->thymol

Caption: Simplified biosynthetic pathway of thymol in plants.

Head-to-Head Comparison Summary

Synthesis RouteStarting Material(s)Key AdvantagesKey Disadvantages
Alkylation of m-Cresol m-Cresol, Isopropylating AgentWell-established, high yields and selectivity achievable, various catalytic systems available.Often requires high temperatures and/or pressures, potential for isomeric byproducts.
Synthesis from p-Cymene p-CymeneHigh theoretical yield.Multi-step process, use of halogenated intermediates.
Dehydrogenation of Menthone Menthone/IsomenthoneSingle-step reaction, high atom economy, potential for quantitative yield.Requires specific catalysts, may require high temperatures.
Biosynthesis Geranyl Diphosphate"Green" and sustainable.Not a conventional chemical synthesis, lower yields and complex purification compared to chemical synthesis.

Conclusion

The choice of a synthesis route for this compound is a critical decision that depends on various factors, including the desired scale of production, cost considerations, environmental impact, and available infrastructure.

  • The alkylation of m-cresol remains the most industrially viable and versatile method, with ongoing research focusing on the development of more efficient and environmentally friendly catalysts, such as those enabling solvent-free and microwave-assisted reactions.

  • The synthesis from p-cymene offers a high-yielding alternative, though its multi-step nature and use of halogens may present challenges in terms of process complexity and environmental compliance.

  • The dehydrogenation of menthone presents an elegant and atom-economical single-step approach, which could be highly competitive if scalable and efficient catalytic systems are readily available.

  • Biosynthesis , while not a direct competitor for large-scale chemical production at present, holds promise for future sustainable production through metabolic engineering and fermentation technologies.

For researchers and professionals in drug development, a thorough evaluation of these routes, considering not only the chemical efficiency but also the economic and environmental footprint, is essential for making an informed decision that aligns with their project goals and sustainability objectives.

References

A Multi-Assay Approach to Validating the Antioxidant Capacity of 2-Isopropyl-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's antioxidant capacity is a critical step in its evaluation. This guide provides an in-depth technical comparison of the antioxidant potential of 2-Isopropyl-4-methylphenol, a monoterpenoid phenol commonly known as thymol, utilizing four distinct and widely accepted assays: DPPH, ABTS, FRAP, and ORAC. By employing a multi-assay approach, we can gain a more comprehensive understanding of its antioxidant mechanisms and comparative efficacy.

This compound, a natural compound found in thyme and other plants, has garnered significant interest for its therapeutic potential, which is largely attributed to its potent antioxidant properties.[1] The phenolic hydroxyl group within its structure is key to its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[1] However, a single antioxidant assay is often insufficient to fully characterize a compound's antioxidant profile due to the varied mechanisms by which antioxidants can act. Therefore, this guide will dissect the principles and methodologies of four key assays, presenting a holistic view of this compound's antioxidant prowess.

The Imperative of a Multi-Assay Validation Strategy

The choice of antioxidant assay can significantly influence the interpretation of a compound's efficacy. Assays are broadly categorized based on their underlying chemical reactions, primarily hydrogen atom transfer (HAT) and single electron transfer (SET). By utilizing a battery of tests that encompass these different mechanisms, we can achieve a more robust and reliable assessment of a compound's antioxidant potential. This guide will explore two SET-based assays (DPPH and FRAP), one assay that proceeds via both HAT and SET mechanisms (ABTS), and a HAT-based assay (ORAC).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular and straightforward method for assessing antioxidant capacity. It operates on the principle of single electron transfer. The stable free radical DPPH has a deep violet color, which is neutralized to a pale yellow upon reduction by an antioxidant. The degree of color change, measured spectrophotometrically, is proportional to the antioxidant's radical scavenging activity.

DPPH Assay Workflow

Experimental Protocol: DPPH Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Prepare a stock solution of this compound in methanol.

    • Prepare stock solutions of standard antioxidants such as Trolox and Butylated Hydroxytoluene (BHT) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the sample or standard solutions to respective wells.

    • Add 200 µL of the freshly prepared DPPH working solution to each well.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[2]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample. A lower IC50 value indicates greater antioxidant activity.[3]

Comparative Performance of this compound in the DPPH Assay
CompoundIC50 (µg/mL)
This compound~269[4]
Trolox (Standard)~3.77[1]
BHT (Standard)~20[4]

Interpretation: The IC50 value for this compound in the DPPH assay is higher than that of the standards Trolox and BHT, suggesting a comparatively lower radical scavenging activity in this specific assay.[1][4] The steric hindrance of the isopropyl group in thymol may influence its interaction with the DPPH radical.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This assay is versatile as it can be used for both hydrophilic and lipophilic compounds. The pre-formed ABTS•+ has a blue-green color, which is decolorized in the presence of an antioxidant. The reduction in absorbance is measured spectrophotometrically and is proportional to the antioxidant concentration.

ABTS Assay Workflow

Experimental Protocol: ABTS Assay
  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5]

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

    • Prepare stock solutions of this compound and Trolox in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of various concentrations of the sample or standard solutions to respective wells.[6]

    • Add 190 µL of the diluted ABTS•+ solution to each well.[7]

    • Mix and incubate at room temperature for 6 minutes.[5]

    • Measure the absorbance at 734 nm using a microplate reader.[7]

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.

    • The IC50 value is determined from the plot of percentage inhibition versus concentration.

    • Alternatively, the antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.[8]

Comparative Performance of this compound in the ABTS Assay
CompoundIC50 (µg/mL)TEAC (mmol TE/g)
This compound~23.29[9]~2.2-2.3[4]
Trolox (Standard)~7.71[10]N/A
Carvacrol (Isomer)~107.88[9]N/A

Interpretation: In the ABTS assay, this compound demonstrates potent radical scavenging activity, with a lower IC50 value compared to its isomer carvacrol.[9] The TEAC value further confirms its strong antioxidant capacity in this assay, comparable to the standard Trolox.[4]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions at a low pH. The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine complex, with the absorbance measured at 593 nm. This assay is based on a single electron transfer mechanism.

FRAP Assay Workflow

Experimental Protocol: FRAP Assay
  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.[11]

    • Prepare stock solutions of this compound and Trolox in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the sample or standard solutions to respective wells.[12]

    • Add 220 µL of the freshly prepared FRAP reagent to each well.[12]

    • Mix and incubate at 37°C for a specified time (e.g., 4 to 30 minutes).[11][13]

    • Measure the absorbance at 593 nm using a microplate reader.[12]

  • Calculation:

    • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using known concentrations of FeSO₄ or Trolox. The results are expressed as TEAC.

Comparative Performance of this compound in the FRAP Assay
CompoundTEAC (Trolox Equivalents)
This compound~0.74[14]
BHT (Standard)~0.85[14]

Interpretation: The FRAP assay results indicate that this compound possesses significant ferric reducing power, although slightly less than the synthetic antioxidant BHT.[14] The acidic conditions of the FRAP assay can influence the antioxidant activity of phenolic compounds.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are prevalent in the human body. This assay is based on a hydrogen atom transfer mechanism. A fluorescent probe (typically fluorescein) is used, which is damaged by the peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), leading to a decay in fluorescence. The presence of an antioxidant inhibits this decay, and the antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

ORAC Assay Workflow

Experimental Protocol: ORAC Assay
  • Reagent Preparation:

    • Prepare a fluorescein working solution in 75 mM phosphate buffer (pH 7.4).[15]

    • Prepare an AAPH solution in 75 mM phosphate buffer (pH 7.4). This solution should be made fresh daily.[15]

    • Prepare stock solutions of this compound and Trolox in a suitable solvent.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the sample or standard solutions to respective wells.[16]

    • Add 150 µL of the fluorescein working solution to each well and incubate at 37°C for at least 10 minutes.[16][17]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[16]

    • Immediately begin kinetic fluorescence readings at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm, taking measurements every 1-2 minutes for 60-120 minutes.[1][17]

  • Calculation:

    • The area under the fluorescence decay curve (AUC) is calculated.

    • The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The ORAC value is expressed as TEAC by comparing the net AUC of the sample to a Trolox standard curve.[1]

Comparative Performance of this compound in the ORAC Assay
CompoundORAC Value (mmol TE/g)
This compound~2.341[9]
Carvacrol (Isomer)~3.535[9]

Interpretation: The ORAC assay reveals that this compound has a substantial capacity to neutralize peroxyl radicals. Interestingly, its isomer, carvacrol, exhibits even higher activity in this assay, suggesting subtle structural differences can impact the efficiency of hydrogen atom donation to peroxyl radicals.[9]

Comprehensive Comparison and Expert Insights

To provide a clear overview, the antioxidant capacity of this compound, as determined by the four assays, is summarized below.

AssayMetricThis compound Value
DPPHIC50 (µg/mL)~269[4]
ABTSIC50 (µg/mL)~23.29[9]
ABTSTEAC (mmol TE/g)~2.2-2.3[4]
FRAPTEAC~0.74[14]
ORACORAC (mmol TE/g)~2.341[9]

The variability in the results across the different assays underscores the importance of a multi-faceted approach to antioxidant validation. The relatively high IC50 value in the DPPH assay compared to the ABTS assay may be attributed to the steric accessibility of the radical. The ABTS radical is more accessible to bulky molecules, which may explain the higher apparent activity of thymol in this assay.

The FRAP assay, conducted under acidic conditions, provides a measure of the reducing power of this compound. The ORAC assay, on the other hand, is considered more biologically relevant as it measures the scavenging of peroxyl radicals, a major class of reactive oxygen species in the body.

For researchers focused on initial screening of a large number of compounds, the DPPH and ABTS assays offer a rapid and cost-effective solution. However, for a more in-depth understanding of the antioxidant mechanism and potential in vivo efficacy, the ORAC assay is highly recommended. The FRAP assay is particularly useful for assessing the electron-donating capacity of a compound.

Conclusion

This comprehensive guide demonstrates that this compound is a potent antioxidant. However, its measured activity varies depending on the assay employed. A thorough validation of its antioxidant capacity, therefore, necessitates the use of multiple assays that probe different antioxidant mechanisms. By understanding the principles and limitations of each assay, researchers and drug development professionals can make more informed decisions about the potential therapeutic applications of this promising natural compound.

References

A Comparative Guide to the Inter-Laboratory Validation of a Quantitative Method for 2-Isopropyl-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and inter-laboratory validation of a quantitative analytical method for 2-Isopropyl-4-methylphenol, an isomer of thymol. Accurate quantification of this compound is critical in various applications, including its role as a component in essential oils, a potential impurity in pharmaceutical formulations, or a target analyte in environmental and food chemistry.[1][2]

The objective of this document is to move beyond a simple recitation of protocols. Instead, we will explore the causal reasoning behind methodological choices and establish a self-validating system for robust and reproducible quantification. The principles discussed are grounded in internationally recognized standards, ensuring that the resulting method is fit for purpose and transferable across different laboratory environments.

The Analytical Imperative: Why Method Validation Matters

Before a quantitative method can be adopted for routine use, especially when results will be compared across different sites, it must undergo a rigorous validation process. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3] An inter-laboratory study is the pinnacle of this process, designed to assess the method's reproducibility —its performance in the hands of different operators, using different equipment, in different environments.

This guide will focus on a High-Performance Liquid Chromatography (HPLC) method as the primary technique, owing to its versatility and widespread use in quality control laboratories. We will then compare its performance characteristics with Gas Chromatography-Mass Spectrometry (GC-MS), a powerful alternative particularly suited for volatile compounds in complex matrices.

Foundational Standards for Method Validation

Our approach is built upon two key international guidelines that form the bedrock of analytical method validation:

  • ICH Q2(R1) "Validation of Analytical Procedures" : This guideline from the International Council for Harmonisation provides a comprehensive framework for the validation of analytical methods submitted as part of regulatory applications.[4][5] It defines the necessary validation characteristics, including Accuracy, Precision, Specificity, Linearity, Range, Limit of Detection (LOD), and Limit of Quantitation (LOQ).

  • ISO 5725 "Accuracy (trueness and precision) of measurement methods and results" : This standard provides the statistical framework for assessing accuracy through inter-laboratory trials.[6][7][8][9] It formally defines trueness (closeness to a reference value) and precision (closeness of agreement between results), further breaking down precision into repeatability (intra-laboratory) and reproducibility (inter-laboratory) conditions.[6][10]

The synergy between these two standards allows for the development of a scientifically sound, statistically robust, and regulatory-compliant analytical method.

Primary Method: Reversed-Phase HPLC with UV Detection

For the quantification of this compound, a reversed-phase HPLC (RP-HPLC) method is proposed. This choice is predicated on the compound's phenolic structure and moderate polarity, making it an ideal candidate for separation on a nonpolar stationary phase.

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

    • Data acquisition and processing software.

  • Reagents and Materials:

    • This compound reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Phosphoric acid (analytical grade).

    • Methanol (HPLC grade, for sample preparation).

  • Chromatographic Conditions:

    • The conditions outlined below are a robust starting point. The causality is as follows: a C18 column is the workhorse for RP-HPLC due to its hydrophobic nature, which effectively retains the analyte. The mobile phase of acetonitrile and water provides the necessary elution strength, while the addition of phosphoric acid protonates the phenolic hydroxyl group, preventing peak tailing and ensuring sharp, symmetrical peaks.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard nonpolar stationary phase for good retention of phenolic compounds.
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric AcidIsocratic elution for simplicity and robustness. Acid suppresses ionization for better peak shape.
Flow Rate 1.0 mL/minProvides optimal efficiency and reasonable run times for a standard 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times and reduces viscosity of the mobile phase.
Injection Vol. 10 µLA standard volume that balances sensitivity with the risk of column overload.
Detection UV at 274 nmCorresponds to a UV absorbance maximum for the phenol moiety, ensuring high sensitivity.[1]
Run Time 10 minutesSufficient to elute the target analyte and any closely related impurities.
Workflow for HPLC Analysis

The following diagram illustrates the logical flow from sample and standard preparation through to final quantification.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification ref_std Weigh Reference Standard stock_sol Prepare Stock Solution (Methanol) ref_std->stock_sol cal_stds Prepare Calibration Standards (Dilution Series) stock_sol->cal_stds sample_prep Prepare Sample (Dissolve & Filter) sst System Suitability Test (SST) inject_cal Inject Calibration Standards sst->inject_cal If SST Passes cal_curve Generate Calibration Curve inject_cal->cal_curve inject_sample Inject Sample(s) cal_curve->inject_sample peak_id Identify Peak by Retention Time inject_sample->peak_id quantify Quantify using Calibration Curve peak_id->quantify report Report Result quantify->report

Caption: Standard workflow for quantitative HPLC analysis.

Designing the Inter-Laboratory Validation Study

An inter-laboratory study is essential to challenge the method's robustness and establish its reproducibility.[11] The process involves a coordinating laboratory that prepares and distributes a validation protocol and identical, homogenous samples to multiple participating laboratories.

Key Validation Parameters & Acceptance Criteria (per ICH Q2)
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components). This is demonstrated by the lack of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Trueness): The closeness of the test results to the true value. Assessed by analyzing a sample with a known concentration (e.g., a certified reference material or a spiked matrix). Recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Precision under the same operating conditions over a short interval. Expressed as Relative Standard Deviation (%RSD) for ≥6 replicate injections, with an acceptance criterion of ≤ 2.0%.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment. %RSD should be ≤ 2.0%.

    • Reproducibility (Inter-laboratory): Precision between laboratories. This is the primary output of the study. The %RSD between labs is expected to be higher than repeatability but should ideally be ≤ 5.0%.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically established where the signal-to-noise ratio is 10:1.

Inter-Laboratory Study Workflow

The following diagram outlines the collaborative process for an inter-laboratory validation study.

Interlab_Validation cluster_coord Coordinating Laboratory cluster_labs Participating Laboratories (N ≥ 3) cluster_stats Statistical Analysis (Coordinating Lab) proto_dev Develop & Finalize Analytical Protocol sample_prep Prepare & Homogenize Validation Samples (e.g., Low, Mid, High Conc.) proto_dev->sample_prep distribute Distribute Protocol & Samples sample_prep->distribute lab_a Lab A distribute->lab_a lab_b Lab B distribute->lab_b lab_c Lab C distribute->lab_c analysis_a Execute Protocol lab_a->analysis_a analysis_b Execute Protocol lab_b->analysis_b analysis_c Execute Protocol lab_c->analysis_c data_a Report Data analysis_a->data_a data_b Report Data analysis_b->data_b data_c Report Data analysis_c->data_c collect_data Collect & Tabulate All Data data_a->collect_data data_b->collect_data data_c->collect_data stat_eval Statistical Evaluation (per ISO 5725) - Repeatability (sr) - Reproducibility (sR) collect_data->stat_eval final_report Generate Final Validation Report stat_eval->final_report

Caption: Workflow for a collaborative inter-laboratory method validation study.

Hypothetical Inter-Laboratory Validation Data

The table below presents a summary of plausible results from a 3-laboratory study on a sample with a true concentration of 100 µg/mL.

ParameterLaboratory ALaboratory BLaboratory COverall (Inter-Lab)
Linearity (r²) 0.99950.99980.9996Pass
Accuracy (% Recovery) 100.5%99.2%101.1%Mean: 100.3%
Repeatability (%RSD, n=6) 0.85%1.10%0.92%-
Intermediate Precision (%RSD) 1.25%1.55%1.41%-
Mean Measured Conc. (µg/mL) 100.599.2101.1100.3
Reproducibility (%RSD) ---4.2%

These hypothetical results demonstrate that while each laboratory achieved excellent intra-laboratory precision (repeatability), the inter-laboratory precision (reproducibility) was, as expected, higher. A value of 4.2% is typically considered acceptable and indicates a robust method.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of this compound, especially in complex matrices like essential oils where high specificity is required.[12][13] The method involves volatilizing the sample and separating its components in a capillary column before detection by a mass spectrometer, which provides definitive structural information.

Comparison of HPLC-UV and GC-MS
FeatureHPLC-UVGC-MS
Principle Liquid-phase separation based on polarity.Gas-phase separation based on volatility and column interaction.
Specificity Good; based on retention time and UV spectrum.Excellent; based on retention time and unique mass fragmentation pattern.
Sample Prep. Simple dissolution and filtration.Can require derivatization for less volatile or polar compounds to improve peak shape.
Sensitivity Good (ng range).Excellent (pg range).
Instrumentation Widely available, lower cost.More complex and expensive.
Best Suited For Routine QC, purity testing, and assays in simple matrices.Complex matrices (e.g., essential oils), trace analysis, impurity identification.[14]

Conclusion and Recommendations

The development of a robust quantitative method for this compound is achievable through a systematic approach grounded in ICH and ISO guidelines. The presented RP-HPLC method offers a reliable, accurate, and precise platform for routine quality control.

The ultimate validation of this method's utility is its successful transfer and performance in an inter-laboratory study. The data from such a study provides a true measure of the method's reproducibility and ensures that results generated across different facilities can be compared with a high degree of confidence. While GC-MS offers superior specificity and sensitivity, the operational simplicity and robustness of the HPLC-UV method make it the recommended choice for widespread deployment in quality control environments.

References

The Modern Researcher's Guide to Comparative Omics: Unraveling Bacterial Responses to 2-Isopropyl-5-Methylphenol (Thymol)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against antimicrobial resistance, researchers are increasingly turning to natural compounds for novel therapeutic strategies. Among these, 2-isopropyl-5-methylphenol, commonly known as thymol, has emerged as a promising candidate due to its broad-spectrum antibacterial activity.[1] This guide provides a comprehensive framework for conducting comparative genomic and proteomic analyses of bacteria treated with thymol. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear path for data analysis and interpretation, empowering researchers to elucidate the multifaceted mechanisms of this potent natural antimicrobial.

The Rationale for an Omics-Based Approach to Understanding Thymol's Action

Thymol, a major constituent of thyme and oregano essential oils, exerts its antibacterial effects through a variety of mechanisms.[1] Primarily, its hydrophobic nature allows it to partition into the bacterial cell membrane, disrupting its integrity and increasing permeability.[2] This leads to the leakage of intracellular components and dissipation of the proton motive force. Beyond membrane disruption, evidence suggests that thymol interacts with and alters the function of various intracellular targets, including proteins involved in energy metabolism and virulence.[3]

A holistic understanding of thymol's mechanism of action requires a systems-level approach. Comparative genomics, through RNA sequencing (RNA-seq), allows for a global view of the transcriptional changes a bacterium undergoes in response to thymol treatment. This can reveal which genes and pathways are up- or downregulated, providing insights into the adaptive stress responses and the specific cellular processes that are inhibited. Complementing this, comparative proteomics, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS), identifies and quantifies changes in the protein landscape of the bacterium. This provides a direct assessment of the functional molecules that are altered by thymol treatment, offering a more proximal view of the cellular response than transcriptomics alone. By integrating these two powerful "omics" approaches, researchers can construct a detailed and nuanced model of thymol's antibacterial activity.

Designing a Robust Comparative Omics Experiment

A well-designed experiment is the cornerstone of reliable and reproducible results. Here, we outline the key considerations for a comparative study investigating the effects of thymol on a model bacterium, such as Staphylococcus aureus, and comparing its effects to a conventional antibiotic like vancomycin.

1. Bacterial Strain and Culture Conditions:

  • Strain Selection: Choose a well-characterized bacterial strain, for example, Staphylococcus aureus ATCC 29213, which is a commonly used strain for antimicrobial susceptibility testing.

  • Growth Medium: Use a standard growth medium such as Mueller-Hinton Broth (MHB) to ensure consistency and comparability with other studies.

  • Growth Phase: Harvest bacteria in the mid-logarithmic phase of growth (OD600 ≈ 0.5-0.6) to ensure metabolic activity and uniformity across samples.

2. Treatment Conditions:

  • Thymol Concentration: Determine the Minimum Inhibitory Concentration (MIC) of thymol for the chosen bacterial strain using standard broth microdilution methods. For omics studies, it is often informative to use a sub-lethal concentration (e.g., 0.5 x MIC) to observe the adaptive responses without causing immediate cell death.

  • Comparative Agent: Select a relevant antibiotic for comparison. For S. aureus, vancomycin is a clinically important antibiotic that also targets the cell wall, providing an interesting point of comparison with the membrane-active thymol. Use a similar sub-lethal concentration (e.g., 0.5 x MIC) of vancomycin.

  • Control Group: An untreated bacterial culture grown under the same conditions is essential as a baseline for comparison.

  • Exposure Time: The duration of treatment should be sufficient to allow for transcriptional and translational changes. A time-course experiment (e.g., 30, 60, and 120 minutes) can provide valuable insights into the dynamics of the bacterial response.

  • Replicates: Biological triplicates for each condition (untreated control, thymol-treated, and vancomycin-treated) are crucial for statistical robustness.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_culture Bacterial Culture Preparation cluster_treatment Antimicrobial Treatment cluster_sampling Sample Harvesting cluster_genomics Genomic Analysis (RNA-seq) cluster_proteomics Proteomic Analysis (LC-MS/MS) cluster_integration Data Integration & Interpretation B_Culture Bacterial Inoculation (S. aureus in MHB) Incubation Incubation to Mid-log Phase B_Culture->Incubation Control Untreated Control Incubation->Control Aliquoting Thymol Thymol Treatment (0.5x MIC) Incubation->Thymol Aliquoting Vancomycin Vancomycin Treatment (0.5x MIC) Incubation->Vancomycin Aliquoting Harvest_G Harvest for Genomics Control->Harvest_G Harvest_P Harvest for Proteomics Control->Harvest_P Thymol->Harvest_G Thymol->Harvest_P Vancomycin->Harvest_G Vancomycin->Harvest_P RNA_Ext RNA Extraction Harvest_G->RNA_Ext Prot_Ext Protein Extraction Harvest_P->Prot_Ext Lib_Prep Library Preparation RNA_Ext->Lib_Prep Sequencing NGS Sequencing Lib_Prep->Sequencing RNA_Data Data Analysis Sequencing->RNA_Data Integration Integrative Omics Analysis RNA_Data->Integration Digestion Tryptic Digestion Prot_Ext->Digestion LCMS LC-MS/MS Digestion->LCMS Prot_Data Data Analysis LCMS->Prot_Data Prot_Data->Integration

Caption: Experimental workflow for comparative omics analysis.

Detailed Experimental Protocols

Part 1: Comparative Transcriptomic Analysis (RNA-seq)

1.1. RNA Extraction from Bacterial Cultures

This protocol is adapted for Gram-positive bacteria like S. aureus.

  • Objective: To isolate high-quality total RNA suitable for RNA-seq.

  • Causality: The use of lysozyme is critical for the enzymatic breakdown of the thick peptidoglycan cell wall of Gram-positive bacteria, ensuring efficient cell lysis and RNA release. Mechanical disruption with bead beating further enhances lysis efficiency. The Monarch Total RNA Miniprep Kit provides a reliable column-based method for purifying RNA away from proteins, DNA, and other contaminants.[4]

Materials:

  • Bacterial cell pellets

  • Lysozyme solution (20 mg/mL in TE buffer)

  • Monarch Total RNA Miniprep Kit (NEB #T2010) or similar

  • 1X Monarch DNA/RNA Protection Reagent

  • Bead beating tubes with sterile glass or zirconia beads

  • Bead beater/homogenizer

  • Nuclease-free water

Procedure:

  • Harvest 1x10^9 bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Carefully remove all supernatant.

  • Resuspend the cell pellet in 100 µL of lysozyme solution and incubate at 37°C for 15-30 minutes.

  • Transfer the lysozyme-treated suspension to a bead beating tube.

  • Add 300 µL of 1X DNA/RNA Protection Reagent.

  • Homogenize using a bead beater for 2 cycles of 30 seconds with a 1-minute rest on ice in between.

  • Proceed with the RNA purification protocol as per the manufacturer's instructions for the Monarch Total RNA Miniprep Kit. This will typically involve adding RNA Lysis Buffer, passing the lysate through a gDNA removal column, adding ethanol, and binding the RNA to a silica column.

  • Perform on-column DNase treatment as per the kit protocol to eliminate any contaminating genomic DNA.

  • Wash the column with the provided wash buffers to remove impurities.

  • Elute the purified RNA in 30-50 µL of nuclease-free water.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity (A260/280 ratio ~2.0) and integrity (RIN > 8.0).

1.2. RNA-seq Library Preparation

  • Objective: To convert the isolated RNA into a library of cDNA fragments suitable for next-generation sequencing.

  • Causality: Bacterial RNA lacks the poly(A) tails found in eukaryotic mRNA, so a poly(A) selection strategy is not applicable. Therefore, ribosomal RNA (rRNA), which constitutes the majority of total RNA, must be depleted to enrich for mRNA transcripts. The Collibri Stranded RNA Library Prep Kit for Illumina is designed for this purpose and generates stranded libraries, which is crucial for accurately identifying the transcribed strand and for analyzing antisense transcripts.[5][6]

Materials:

  • Purified total RNA (from step 1.1)

  • Ribo-Zero rRNA Removal Kit (Bacteria) or similar

  • Collibri Stranded RNA Library Prep Kit for Illumina Systems or similar

Procedure:

  • rRNA Depletion: Follow the manufacturer's protocol for the Ribo-Zero rRNA Removal Kit to deplete the 16S and 23S rRNA from your total RNA samples.

  • Library Preparation: Use the rRNA-depleted RNA as input for the Collibri Stranded RNA Library Prep Kit. The general steps include:

    • RNA Fragmentation: The RNA is fragmented into smaller, appropriately sized pieces.

    • First-Strand cDNA Synthesis: Fragmented RNA is reverse transcribed into cDNA using random primers.

    • Second-Strand cDNA Synthesis: The second strand of cDNA is synthesized, incorporating dUTP to achieve strand-specificity.

    • End Repair and A-tailing: The ends of the cDNA fragments are repaired and an 'A' base is added to the 3' end.

    • Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments.

    • USER Excision: The dUTP-containing second strand is digested.

    • PCR Amplification: The library is amplified by PCR to generate a sufficient quantity for sequencing.

  • Library Quantification and Quality Control: Quantify the final library concentration using a Qubit fluorometer and assess the size distribution using a bioanalyzer.

Part 2: Comparative Proteomic Analysis (LC-MS/MS)

2.1. Protein Extraction from Bacterial Cultures

  • Objective: To efficiently extract total proteins from bacterial cells.

  • Causality: A combination of enzymatic (lysozyme) and physical (sonication) lysis is highly effective for breaking open bacterial cells. The lysis buffer contains detergents (Triton X-100) to help solubilize membrane proteins and protease inhibitors to prevent protein degradation.[7]

Materials:

  • Bacterial cell pellets

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.5), 2 mM EDTA, 100 mM NaCl, 0.5% Triton X-100

  • Lysozyme (100 µg/mL final concentration)

  • Protease inhibitor cocktail (e.g., PMSF at 1 µL/mL)

  • Probe sonicator

  • High-speed refrigerated centrifuge

Procedure:

  • Harvest bacterial cells by centrifugation and wash the pellet twice with ice-cold PBS.

  • Resuspend the pellet in 1 mL of Lysis Buffer containing freshly added lysozyme and protease inhibitors.

  • Incubate on ice for 30 minutes.

  • Sonicate the sample on ice using a probe sonicator. Use short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes of sonication time to prevent overheating and protein denaturation.

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the soluble protein extract to a new tube.

  • Determine the protein concentration using a Bradford or BCA protein assay.

2.2. In-Solution Tryptic Digestion

  • Objective: To digest the extracted proteins into peptides suitable for LC-MS/MS analysis.

  • Causality: This protocol uses a denaturant (Rapigest or urea) to unfold the proteins, making them more accessible to trypsin. DTT reduces disulfide bonds, and iodoacetamide alkylates the resulting free sulfhydryl groups to prevent them from reforming. Trypsin is a serine protease that cleaves proteins on the C-terminal side of lysine and arginine residues, generating peptides of an ideal size for mass spectrometry analysis.[8][9][10][11][12]

Materials:

  • Protein extract (from step 2.1)

  • 50 mM Ammonium Bicarbonate

  • Rapigest solution (Waters) or Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Sequencing-grade modified trypsin

  • Trifluoroacetic acid (TFA)

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Take a specific amount of protein (e.g., 50 µg) and adjust the volume with 50 mM ammonium bicarbonate.

    • Add Rapigest to a final concentration of 0.1% and incubate at 37°C for 10 minutes with shaking.

    • Add DTT to a final concentration of 10 mM and heat at 75°C for 15 minutes.

    • Cool to room temperature and add freshly prepared IAM to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Add trypsin at a 1:50 (trypsin:protein) ratio by weight.

    • Incubate overnight at 37°C with shaking.

  • Cleanup:

    • Add TFA to a final concentration of 0.5% to precipitate the Rapigest and stop the digestion.

    • Incubate at 37°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes.

    • Carefully transfer the supernatant containing the peptides to a new tube.

    • Desalt the peptides using a C18 ZipTip or similar solid-phase extraction method according to the manufacturer's instructions.

    • Dry the purified peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.

Bioinformatic Analysis Pipelines

Genomic Data Analysis (RNA-seq)

A typical bioinformatics workflow for differential gene expression analysis from RNA-seq data involves several key steps.[13][14][15][16]

RNASeq_Pipeline Raw_Reads Raw Sequencing Reads (FASTQ files) QC Quality Control (FastQC) Raw_Reads->QC Trimming Adapter & Quality Trimming (Trimmomatic) QC->Trimming Alignment Read Alignment (Bowtie2 or STAR) to Reference Genome Trimming->Alignment Counting Read Counting (HTSeq-count) Alignment->Counting DGE Differential Gene Expression (DESeq2 or edgeR) Counting->DGE Functional Functional Annotation & Enrichment Analysis (GO, KEGG) DGE->Functional

Caption: RNA-seq data analysis pipeline.

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Trimming: Employ tools such as Trimmomatic to remove adapter sequences and low-quality reads.

  • Alignment: Align the trimmed reads to a reference bacterial genome using a splice-aware aligner like STAR or a standard aligner like Bowtie2 .

  • Read Counting: Use a tool like HTSeq-count to count the number of reads that map to each gene.

  • Differential Gene Expression Analysis: Utilize R packages like DESeq2 or edgeR to normalize the read counts and perform statistical analysis to identify differentially expressed genes between conditions.

  • Functional Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of differentially expressed genes to identify over-represented biological processes and pathways.

Proteomic Data Analysis (LC-MS/MS)

The analysis of LC-MS/MS data requires specialized software to identify peptides and proteins and to quantify their abundance.[17][18][19][20][21]

  • Peptide and Protein Identification: Process the raw mass spectrometry data using a software suite like MaxQuant .[17][18][19][20][21] This involves:

    • Database Searching: Searching the acquired MS/MS spectra against a protein sequence database (e.g., UniProt) for the specific bacterial species.

    • Peptide-Spectrum Matching: Identifying the best matching peptide sequence for each MS/MS spectrum.

  • Protein Quantification: MaxQuant can perform label-free quantification (LFQ) to determine the relative abundance of proteins across the different samples.

  • Statistical Analysis: Import the protein quantification data into a statistical analysis environment like Perseus or R.

    • Data Filtering and Normalization: Remove contaminants and normalize the data to account for variations in sample loading.

    • Differential Abundance Analysis: Use statistical tests (e.g., t-tests or ANOVA) to identify proteins that are significantly up- or downregulated between the treated and control groups.

  • Functional Annotation: Similar to the transcriptomic analysis, perform GO and KEGG pathway enrichment analysis on the differentially abundant proteins to understand the biological implications of the observed changes.

Interpreting the Data: A Comparative Look at Thymol's Effects

By integrating the results from both the genomic and proteomic analyses, a comprehensive picture of thymol's antibacterial action can be painted.

Hypothetical Comparative Data Summary:

Gene/ProteinFunctionThymol (Fold Change)Vancomycin (Fold Change)
Upregulated
marAMultiple antibiotic resistance regulator+5.8+1.5
acrBMultidrug efflux pump component+4.2+1.2
clpBChaperone protein, heat shock+3.5+2.8
SodASuperoxide dismutase+2.9+2.1
Downregulated
fliCFlagellin-6.2-1.8
cheYChemotaxis protein-5.5-1.5
icaABiofilm formation-4.8-3.5
MurGCell wall synthesis-2.1-7.5

This hypothetical data illustrates how thymol might strongly induce a general stress response, including upregulation of efflux pumps (marA, acrB) and heat shock proteins (clpB), to a greater extent than vancomycin. Conversely, thymol appears to have a more pronounced effect on downregulating motility (fliC, cheY) and biofilm formation (icaA) genes/proteins. As expected, vancomycin shows a much stronger downregulation of a key cell wall synthesis protein (MurG).

Visualizing a Thymol-Affected Pathway

Signaling_Pathway Thymol Thymol Membrane Cell Membrane Thymol->Membrane partitions into Stress_Response General Stress Response Thymol->Stress_Response induces Membrane_Damage Membrane Damage & Permeabilization Membrane->Membrane_Damage Efflux_Pumps Efflux Pumps (e.g., AcrB) marA marA marA->Efflux_Pumps upregulates Stress_Response->marA Motility Motility & Chemotaxis (fliC, cheY) Stress_Response->Motility downregulates Biofilm Biofilm Formation (icaA) Stress_Response->Biofilm downregulates Virulence Virulence Factor Expression Motility->Virulence Biofilm->Virulence

Caption: Hypothetical signaling pathway affected by thymol.

This guide provides a robust framework for researchers to conduct high-quality comparative genomic and proteomic analyses of bacteria treated with 2-isopropyl-5-methylphenol. By following these detailed protocols and data analysis pipelines, scientists can contribute valuable insights into the mechanisms of natural antimicrobials and accelerate the development of new strategies to combat antibiotic resistance.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Isopropyl-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemicals, from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Isopropyl-4-methylphenol (CAS No. 4427-56-9), a compound also known as 2-Isopropyl-p-cresol. While some databases suggest this chemical may not meet GHS hazard criteria, a significant body of evidence from safety data sheets (SDS) for structurally similar isomers points towards notable hazards.[1] Therefore, this guide is built upon the precautionary principle , a cornerstone of laboratory safety, which dictates that we assume a higher degree of risk in the face of uncertainty.

Hazard Assessment: The Foundation of Safe Disposal

Before any disposal procedure is initiated, a thorough understanding of the chemical's potential hazards is paramount. While conflicting data exists, multiple sources classify related isopropylphenol compounds as hazardous.[2][3][4][5] Adherence to the more stringent classification is the only professionally responsible course of action.

The primary hazards associated with isopropylphenol analogues, which we will conservatively attribute to this compound, include:

  • Human Health Hazards: Capable of causing severe skin burns and serious eye damage.[2][3] Ingestion and skin contact can be harmful.[3]

  • Environmental Hazards: Classified as toxic to aquatic life with long-lasting effects.[2][4] This characteristic makes improper disposal, such as drain disposal, a significant environmental concern.

Summary of Key Hazard Information
Hazard ClassificationGHS Hazard StatementRationale for Precaution
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.Direct contact can cause significant, irreversible tissue damage.[2][5]
Acute Toxicity (Oral/Dermal)H302 + H312: Harmful if swallowed, in contact with skin.Systemic effects may occur following absorption.[3][6]
Serious Eye DamageH318: Causes serious eye damage.Risk of permanent vision impairment or blindness upon contact.[2][5]
Aquatic Hazard (Chronic)H411: Toxic to aquatic life with long lasting effects.Release into waterways can disrupt ecosystems.[2][4]

This data compels a disposal strategy that treats this compound as regulated hazardous waste.

The Core Principle: Mandated Hazardous Waste Disposal

Under regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), chemical waste must be properly identified and managed.[7][8] Consequently, this compound must not be disposed of down the drain or in standard solid waste containers.

The only acceptable method is disposal via an approved hazardous waste management program, typically coordinated through your institution's Environmental Health & Safety (EHS) department or a licensed third-party contractor.[4][7]

Step-by-Step Disposal Protocol

This protocol ensures compliance and safety throughout the waste lifecycle within the laboratory.

Step 1: Waste Segregation

The first and most critical step is to collect this compound waste in a dedicated container.

  • Action: Designate a specific waste container for this compound and any materials heavily contaminated with it (e.g., pipette tips, absorbent pads from a spill).

  • Causality: Co-mingling of chemical waste streams can lead to dangerous reactions. The SDS for similar phenols lists incompatibilities with bases, acid chlorides, and oxidizing agents.[6] Segregation prevents unforeseen exothermic or gas-producing reactions in the waste container.

Step 2: Select the Appropriate Waste Container

The integrity of the waste container is essential for safe storage and transport.

  • Action: Choose a container made of a chemically resistant material (e.g., high-density polyethylene - HDPE) with a screw-top, leak-proof cap. Ensure the container is in good condition, free from cracks or residue from previous use.

  • Causality: A robust, properly sealed container prevents leaks and the release of vapors, protecting both laboratory personnel and the environment.[8]

Step 3: Correctly Label the Waste Container

Proper labeling is a strict regulatory requirement and a critical safety communication tool.[8]

  • Action: As soon as the first drop of waste is added, affix a completed hazardous waste label. The label must include:

    • The words "HAZARDOUS WASTE".

    • The full chemical name: "this compound".

    • The specific hazard characteristics (e.g., "Corrosive," "Toxic," "Environmental Hazard").

    • The date on which waste was first added (Accumulation Start Date).

    • The name of the principal investigator or laboratory contact.

  • Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and associated dangers. It is also essential for the final disposal company to properly profile and manage the waste according to federal and local laws.[7]

Step 4: Safe Waste Accumulation

Follow best practices when adding waste to the container.

  • Action: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[2] Keep the waste container closed at all times, except when adding waste. Store the container in a designated, secondary containment area away from ignition sources.

  • Causality: Consistent use of PPE minimizes the risk of personal exposure. Keeping the container sealed is an EPA requirement that prevents the release of volatile compounds into the lab atmosphere and reduces the risk of spills.[8]

Step 5: Managing Spills and Contaminated Materials

Accidents happen; a clear plan prevents a small spill from becoming a major incident.

  • Action:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb large quantities.

    • Once fully absorbed, carefully sweep or scoop the material into a suitable container.

    • This contaminated absorbent material must be disposed of as hazardous waste. Place it in the designated this compound waste container.[5][9]

  • Causality: A rapid and correct response contains the hazard, prevents the spread of contamination, and ensures that all contaminated materials are captured within the hazardous waste stream.

Step 6: Arranging for Final Disposal

The final step is to transfer the waste to a licensed professional.

  • Action: Once the waste container is full or has been accumulating for a period defined by your institutional policy (often 90-180 days), contact your EHS office to schedule a pickup. Do not attempt to transport or dispose of the waste yourself.

  • Causality: EHS professionals are trained to handle, transport, and document hazardous waste according to strict federal, state, and local regulations, ensuring a compliant and safe "cradle-to-grave" management process.[8]

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from generation to final hand-off.

G Disposal Workflow for this compound A Waste Generation (e.g., reaction quench, contaminated items) B Step 1: Segregate Waste Is it this compound waste? A->B C Step 2 & 3: Use Dedicated & Properly Labeled Container B->C Yes I Other Waste Stream B->I No D Step 4: Accumulate Waste Safely (Wear PPE, Keep Container Closed) C->D G Step 6: Container Full? Contact EHS for Pickup D->G E Spill Occurs F Step 5: Clean up with Absorbent & Dispose as Hazardous Waste E->F F->D Add contaminated material to container G->D No, continue accumulation H Final Disposal by Licensed Professionals G->H Yes

Caption: Decision workflow for compliant disposal of this compound waste.

By adhering to this structured, safety-first protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and professional responsibility.

References

A Researcher's Guide to Personal Protective Equipment for Handling 2-Isopropyl-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a blend of rigorous protocol and a deep understanding of the materials involved. This guide provides drug development professionals, researchers, and scientists with essential, field-proven safety and logistical information for handling 2-Isopropyl-4-methylphenol (also known as 4-isopropyl-3-methylphenol or IPMP). Our objective is to move beyond a simple checklist, offering a framework of self-validating protocols that explain the causality behind each safety measure, ensuring both personal safety and experimental integrity.

Hazard Assessment: Understanding the "Why"

Before any container is opened, a thorough understanding of the risks associated with this compound is paramount. This compound, like many phenols, poses significant hazards upon exposure. A review of its Safety Data Sheet (SDS) reveals the following primary threats:

  • Skin Corrosion/Irritation: Causes skin irritation, and some data indicates it can cause severe skin burns.[1][2][3] Phenolic compounds can be rapidly absorbed through the skin, potentially leading to systemic toxicity.[4][5]

  • Serious Eye Damage/Irritation: Poses a high risk of serious eye damage, which can be irreversible.[1][2][3][5]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1]

  • Aquatic Toxicity: The substance is toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols.[1][3]

The personal protective equipment (PPE) and handling protocols outlined below are directly derived from these inherent hazards. Each step is a control measure designed to mitigate a specific risk.

Core Protective Measures: Your First Line of Defense

The selection of PPE is not a one-size-fits-all scenario; it must be tailored to the specific task, quantity, and concentration of the chemical being handled. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentRationale & Critical Notes
Eye & Face Chemical splash goggles AND a face shield.Goggles provide a seal against splashes; the face shield offers a secondary barrier for the entire face. Standard safety glasses are insufficient. Must be worn whenever there is a potential for splashes.[2][6][7][8]
Hand Incidental Contact (e.g., handling sealed containers, dilute solutions <10%): Double-layered nitrile gloves (minimum 8mil total thickness).[6][8] Extended/Direct Contact (e.g., weighing solid, making solutions): Heavy-duty neoprene or butyl rubber gloves over an inner nitrile glove.[5][6][8]Phenols can readily penetrate standard, thin nitrile gloves.[8] Double-gloving provides an extra layer of protection. For more intensive work, the chemical resistance of neoprene or butyl rubber is required.[9] Always inspect gloves for damage before use and change them immediately if contamination is suspected.[8]
Body A fully buttoned, long-sleeved lab coat. For tasks with a higher risk of splashing, a chemical-resistant butyl rubber or neoprene apron is required over the lab coat.[6][8]Protects skin and personal clothing from contamination. Long pants and fully enclosed, chemical-resistant shoes are mandatory at all times in the laboratory.[4][6][8]
Respiratory All handling of solid or concentrated this compound must be conducted in a certified chemical fume hood.[4][6][7]A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[10] If a fume hood is not available, a risk assessment must be conducted to determine if a respirator (e.g., a full-face respirator with organic vapor cartridges) is appropriate and safe.[5][7]

Operational Plan: From Preparation to Cleanup

Safe handling is a process. Following a structured workflow minimizes the risk of exposure at every stage.

Pre-Handling & Preparation
  • Designate an Area: Clearly designate the specific area for handling, preferably within a chemical fume hood.

  • Assemble Materials: Ensure all necessary equipment, including waste containers, spill kits, and PPE, are readily accessible before retrieving the chemical.

  • Verify Emergency Equipment: Confirm that the safety shower and eyewash station are unobstructed and have been recently tested.[10][11][12] Any lab using corrosive chemicals must have an eyewash station accessible within 10 seconds.[10]

  • Don PPE: Put on PPE in the correct order: lab coat, inner nitrile gloves, outer heavy-duty gloves, and finally, eye/face protection.

The following diagram illustrates the logical flow for preparing to handle this compound.

G cluster_prep Preparation Workflow A Verify Fume Hood Certification & Flow B Assemble All Materials (Chemical, Glassware, Waste) A->B Location Ready C Confirm Eyewash/Shower Access & Functionality B->C Equipment Ready D Don Required PPE (Coat, Gloves, Goggles, Shield) C->D Emergency Ready E E D->E Proceed with Handling

Caption: Workflow for pre-handling preparation.

Safe Handling Procedure
  • Work Within Fume Hood: Perform all manipulations, including weighing and solution preparation, inside the fume hood with the sash at the lowest practical height.[4][6]

  • Avoid Dust Generation: When handling the solid, use techniques that minimize the creation of dust.[1][5]

  • Keep Containers Closed: Always keep the chemical container sealed when not in active use.[1][2]

  • Immediate Cleanup: Clean up any minor drips or dust immediately using an appropriate absorbent material.

Post-Handling & Decontamination
  • Pre-clean: While still in the fume hood, decontaminate any equipment used.

  • Doff PPE: Remove PPE in a manner that avoids cross-contamination. Remove the outer gloves first, followed by the face shield/goggles, apron, and lab coat. Remove inner gloves last.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[1][2]

  • Secure Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[2][8]

Disposal Plan: Managing Contaminated Materials

All materials that have come into contact with this compound must be treated as hazardous waste.[6][8] Never dispose of this chemical or contaminated materials in the standard trash or down the drain.[13]

  • Segregate Waste: Use a dedicated, clearly labeled, and sealed hazardous waste container.

  • Contaminated PPE: All used gloves, disposable aprons, and absorbent pads from spills must be placed in the hazardous waste container.[8]

  • Empty Containers: "Empty" containers are not truly empty and must be disposed of as hazardous waste.

  • Aqueous Waste: Collect all solutions containing this compound for disposal via your institution's hazardous waste management program.

The decision process for managing potential exposure incidents is critical and must be understood before work begins.

G cluster_type cluster_spill_actions cluster_personal_actions Start Exposure Incident Occurs Spill Chemical Spill Start->Spill Personal Personal Contact Start->Personal Spill_Alert Alert others in the area Spill->Spill_Alert Personal_Remove Remove contaminated clothing Personal->Personal_Remove Spill_PPE Don additional PPE (respirator if needed) Spill_Alert->Spill_PPE Spill_Contain Contain with absorbent pads Spill_PPE->Spill_Contain Spill_Collect Collect waste into sealed hazardous container Spill_Contain->Spill_Collect Spill_Decon Decontaminate the area Spill_Collect->Spill_Decon Personal_Wash Use safety shower or eyewash for at least 15 minutes Personal_Remove->Personal_Wash Personal_FirstAid Administer specific first aid (e.g., PEG 300/400 for skin if available) Personal_Wash->Personal_FirstAid Personal_Medical Seek IMMEDIATE medical attention Personal_FirstAid->Personal_Medical

Caption: Emergency response decision tree for spills vs. personal exposure.

By integrating these safety protocols and understanding the rationale behind them, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.